molecular formula C10H18Cl2N2 B574290 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride CAS No. 180080-29-9

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Cat. No.: B574290
CAS No.: 180080-29-9
M. Wt: 237.168
InChI Key: BOZGPPLHJDNZCJ-UHFFFAOYSA-N
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Description

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H18Cl2N2 and its molecular weight is 237.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZGPPLHJDNZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696063
Record name 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2)
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Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180080-29-9
Record name 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
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Record name 180080-29-9
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Foundational & Exploratory

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride

Introduction

This compound is a diamine salt of significant interest in synthetic and medicinal chemistry. It serves as a versatile building block and intermediate in the creation of more complex molecules, including pharmaceutical agents and research probes.[1] Understanding its physical properties is paramount for its effective handling, characterization, reaction optimization, and formulation. This guide provides a detailed examination of these properties, moving beyond simple data recitation to explain the underlying chemical principles that govern the compound's behavior. As a dihydrochloride salt, its characteristics, particularly solubility and melting point, differ substantially from its free base form, 4-(2-Dimethylamino-ethyl)-aniline. This distinction is critical for researchers in its practical application.

Chemical Identity and Structure

The structural foundation of this molecule is an aniline ring substituted at the para-position with a dimethylamino-ethyl side chain. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms—the primary aromatic amine and the tertiary aliphatic amine—by two equivalents of hydrochloric acid. This conversion from a relatively nonpolar free base to a polar salt drastically alters its physical properties.

  • IUPAC Name: 4-[2-(dimethylamino)ethyl]aniline dihydrochloride

  • CAS Number: 180080-29-9[2][3]

  • Molecular Formula: C₁₀H₁₈Cl₂N₂[3]

Below is a diagram illustrating the formation of the dihydrochloride salt from its free base.

Sources

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in modern synthetic chemistry. The document delineates its chemical identity, including its structure and IUPAC nomenclature, and details its physicochemical properties. We explore a validated synthetic pathway, present expected spectroscopic data for characterization, and discuss its critical applications, particularly as a building block in the pharmaceutical industry. Furthermore, this guide offers an in-depth analysis of its biological activities and concludes with essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile compound.

Chemical Identity and Properties

4-(2-Dimethylamino-ethyl)-aniline, in its dihydrochloride salt form, is a stable, water-soluble compound essential for various synthetic applications. The free base is an organic compound featuring a primary aniline amine and a tertiary dimethylamino group linked by an ethyl bridge.[1] The dihydrochloride salt enhances the compound's stability and solubility in aqueous media, making it more practical for many laboratory applications.[1]

Chemical Structure and IUPAC Name
  • Chemical Structure (Free Base): Chemical Structure of 4-(2-Dimethylamino-ethyl)-aniline Figure 1: 2D Structure of 4-(2-Dimethylamino-ethyl)-aniline

  • IUPAC Name (Free Base): 4-[2-(dimethylamino)ethyl]aniline[2][]

  • IUPAC Name (Dihydrochloride Salt): 4-[2-(dimethylamino)ethyl]aniline;dihydrochloride[4]

Chemical Identifiers
IdentifierValueSource(s)
CAS Number 180080-29-9 (Dihydrochloride) 5636-52-2 (Free Base)[4][5][6][7],[2][8][9][10]
Molecular Formula C₁₀H₁₈Cl₂N₂ (Dihydrochloride) C₁₀H₁₆N₂ (Free Base)[5],[9]
Molecular Weight 237.17 g/mol (Dihydrochloride) 164.25 g/mol (Free Base)[4],[8][9]
PubChem CID 53407838 (Dihydrochloride) 14939861 (Free Base)[4],[11]
InChI Key XPKKPVBDOPPWJU-UHFFFAOYSA-N (Free Base)[2][]
Canonical SMILES CN(C)CCC1=CC=C(C=C1)N.Cl.Cl (Dihydrochloride) CN(C)CCC1=CC=C(C=C1)N (Free Base)[2]
Physicochemical Properties

The free base, 4-(2-Dimethylamino-ethyl)-aniline, is typically a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] Its dihydrochloride salt is generally a solid.

PropertyValue (for Free Base)Source(s)
Physical State Colorless to pale yellow liquid[1]
Boiling Point 275.8 °C at 760 mmHg[]
Density 1.002 g/cm³[]
Topological Polar Surface Area 29.3 Ų[][11]
XLogP3 0.8[]

Synthesis and Manufacturing

The synthesis of 4-(2-Dimethylamino-ethyl)-aniline is most commonly achieved through the catalytic hydrogenation of its nitro precursor, N,N-dimethyl-2-(4-nitrophenyl)ethanamine. This method is efficient and yields a high purity product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

G cluster_0 Synthesis of 4-(2-Dimethylamino-ethyl)-aniline start Start with: N,N-dimethyl-2-(4-nitrophenyl)ethanamine reagents Reagents: - Palladium on Carbon (Pd/C) Catalyst - Methanol (Solvent) - Hydrogen Gas (H₂ at 45 psi) start->reagents Add reaction Reaction Conditions: - Stirring for 16 hours - Ambient Temperature reagents->reaction Subject to filtration Work-up: Filter mixture to remove Pd/C catalyst reaction->filtration Proceed to product Final Product: 4-(2-Dimethylamino-ethyl)-aniline (as a white solid) filtration->product

Caption: A typical workflow for the synthesis of 4-(2-Dimethylamino-ethyl)-aniline.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the reduction of an aromatic nitro group.[8]

  • Reactor Setup: Charge a suitable hydrogenation vessel with N,N-dimethyl-2-(4-nitrophenyl)ethanamine (1 equivalent) and Methanol (approx. 90 mL per gram of starting material).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically around 18% by weight relative to the starting material. The use of a palladium catalyst is crucial as it is highly effective for the chemoselective reduction of nitro groups in the presence of other functional groups.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor to 45 psi with hydrogen and stir the mixture vigorously for 16 hours at ambient temperature.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed with caution as the catalyst can be pyrophoric.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Product Isolation: The resulting residue is the desired product, 4-(2-Dimethylamino-ethyl)-aniline, which can be further purified if necessary. The yield for this reaction is typically high, often around 86%.[8]

  • Salt Formation (Optional): To prepare the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and treat with a stoichiometric amount of hydrochloric acid. The salt will precipitate and can be collected by filtration.

Spectroscopic Analysis and Characterization

Structural confirmation of 4-(2-Dimethylamino-ethyl)-aniline is typically achieved using a combination of mass spectrometry, NMR, and IR spectroscopy.

TechniqueExpected Observations
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z 164. Key fragmentation includes a prominent peak at m/z 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ immonium ion from alpha-cleavage, and a fragment at m/z 106 from the loss of the dimethylamino group.[1]
¹H NMR (CDCl₃, 300 MHz) Aromatic protons (AA'BB' system) around δ 6.6-7.0 ppm. Methylene protons adjacent to the aromatic ring (Ar-CH₂) around δ 2.7 ppm. Methylene protons adjacent to the nitrogen (-CH₂-N) around δ 2.4 ppm. Methyl protons of the N(CH₃)₂ group as a singlet around δ 2.2 ppm. A broad singlet for the aniline NH₂ protons.[8]
¹³C NMR Aromatic carbons between δ 115-145 ppm. Methylene carbons between δ 30-60 ppm. Methyl carbons around δ 45 ppm.
IR Spectroscopy N-H stretching of the primary amine (aniline) as two bands in the 3350-3450 cm⁻¹ region. Aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching just below 3000 cm⁻¹. C-N stretching bands in the 1250-1350 cm⁻¹ region.

Applications in Research and Drug Development

4-(2-Dimethylamino-ethyl)-aniline is a valuable building block due to its two reactive amine sites, which can be functionalized selectively.

Role in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1][2] Aniline and its derivatives are foundational in creating a wide range of drugs, including antibiotics and analgesics.[12] This specific molecule is notably used in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment.[1]

Biological Activity

Beyond its role as a synthetic intermediate, 4-(2-Dimethylamino-ethyl)-aniline has been investigated for its own biological properties. Studies have shown it can act as an inhibitor of the Eag1 (Ether-à-go-go-1) potassium ion channel.[1] Since this channel is often overexpressed in cancer cells, its inhibition can trigger apoptosis (programmed cell death), suggesting potential therapeutic applications in oncology.[1]

Other Industrial Applications

The compound also finds use in other areas of chemistry:

  • Dyes and Pigments: Its chemical structure is suitable for modification to create various dyes.[1][2]

  • Polymer Chemistry: It can act as a curing agent or crosslinker in the formulation of specialty polymers.[1][2]

Application Pathways Diagram

G cluster_pharma Pharmaceuticals cluster_bio Direct Biological Activity cluster_industrial Industrial Chemistry main 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride pharma_inter Key Intermediate main->pharma_inter ion_channel Ion Channel Modulation main->ion_channel polymers Polymer Synthesis (Curing Agent) main->polymers dyes Dye & Pigment Manufacturing main->dyes tki Tyrosine Kinase Inhibitors (e.g., Omisertinib) pharma_inter->tki eag1 Eag1 K+ Channel Inhibition ion_channel->eag1 apoptosis Cancer Cell Apoptosis eag1->apoptosis

Caption: Key application pathways for this compound.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The following information is synthesized from multiple safety data sheets.

Hazard Identification
  • Toxicity: May be harmful if swallowed or inhaled.[13][14] Causes skin and serious eye irritation.[15]

  • Reactivity: May react with strong oxidizing agents, strong bases, and some metals.[1][13]

  • Environmental: May be toxic to aquatic life with long-lasting effects.[14] Do not let the product enter drains or surface water.[14][15][16]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[13]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[13]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for particulates.[13][16]

  • General Hygiene: Avoid breathing dust, mist, or vapors.[13][15] Do not get in eyes, on skin, or on clothing.[14] Wash hands thoroughly after handling.[15]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][16]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14][16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[14][15][16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14][16]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

  • The dihydrochloride salt can be hygroscopic; store accordingly.[14]

Conclusion

This compound is a compound of significant utility, bridging the gap between basic chemical feedstocks and complex, high-value molecules. Its well-defined synthesis, predictable reactivity, and crucial role as a precursor to life-saving pharmaceuticals like Omisertinib underscore its importance in the field of medicinal chemistry. Furthermore, its inherent biological activity as an ion channel modulator opens avenues for new therapeutic research. A thorough understanding of its properties and adherence to strict safety protocols are paramount for harnessing its full potential in a research and drug development environment.

References

  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet. Available at: [Link]

  • Es-chemsynthesis. (2023, May 4). DIHIDROCLORURO DE 4- (2-DIMETILAMINO-ETIL) -ANILINA 180080-29-9 wiki. Available at: [Link]

  • ResearchGate. Synthesis route of the studied compounds. Available at: [Link]

  • Chemsigma. This compound [180080-29-9]. Available at: [Link]

  • PubChem. 4-[2-(Methylamino)ethyl]aniline. Available at: [Link]

  • SpectraBase. N,N-Dimethyl-4-aminophenol AC. Available at: [Link]

  • Pharma Innovation. CAS 5636-52-2 4-(2-Dimethylamino-ethyl)-aniline. Available at: [Link]

  • ResearchGate. NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Available at: [Link]

  • NIST WebBook. Benzenamine, N,N-dimethyl-. Available at: [Link]

  • Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?. Available at: [Link]

  • PubChem. 2-(2-(Dimethylamino)ethyl)aniline. Available at: [Link]

  • NIST WebBook. Ethanamine, N,N-dimethyl-. Available at: [Link]

Sources

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet. It delves into the fundamental physicochemical principles governing the solubility of this dihydrochloride salt, offers a predictive framework for its behavior in various organic solvents, and provides a robust experimental protocol for empirical validation.

Introduction: The Critical Role of Solubility

4-(2-Dimethylamino-ethyl)-aniline is a key intermediate in the synthesis of a range of molecules, including pharmaceuticals, dyes, and specialized polymers.[1] In many applications, the compound is handled as its dihydrochloride salt to enhance stability and aqueous solubility.[2] However, for synthetic transformations, purification, and formulation in non-aqueous systems, a thorough understanding of its solubility in organic solvents is paramount.

This guide addresses the notable absence of consolidated quantitative solubility data in public literature by establishing a theoretical framework grounded in physical chemistry. By understanding the "why" behind the solubility, researchers can make informed decisions on solvent selection for reaction media, crystallization, and analytical method development.

Molecular Structures

The conversion of the free amine to its dihydrochloride salt dramatically alters its physical properties, most notably its polarity and intermolecular forces. This transformation is the cornerstone of its solubility profile.

G cluster_0 4-(2-Dimethylamino-ethyl)-aniline (Free Amine) cluster_1 This compound free_amine free_amine salt salt free_amine->salt + 2 HCl label_amine Weakly Polar Soluble in Polar Organic Solvents salt->free_amine + 2 Base label_salt Highly Polar Ionic Salt Solubility Dominated by Ion-Dipole Interactions

Caption: Chemical structures of the free amine and its dihydrochloride salt.

Physicochemical Properties & Their Influence on Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an ionic salt like this compound, the high lattice energy of the crystal must be overcome by strong solute-solvent interactions.

Property4-(2-Dimethylamino-ethyl)-aniline (Free Amine)This compound (Predicted)Rationale for Dihydrochloride Properties
Molecular Formula C₁₀H₁₆N₂[3]C₁₀H₁₈Cl₂N₂Addition of two HCl molecules.
Molecular Weight 164.25 g/mol [3]237.17 g/mol MW of free base + 2 * MW of HCl.
Appearance Colorless to pale yellow liquid[2]White to off-white crystalline solid.Salt formation typically yields solid, crystalline materials.
Polarity Moderately polarHighly polar, ionicThe presence of two formal positive charges on the nitrogen atoms and two chloride counter-ions creates a high-polarity ionic compound.[4]
pKa (Estimated) pKa₁ (~4.5-5.0 for Ar-NH₂) pKa₂ (~9.5-10.5 for R-N(CH₃)₂)pKa₁ (<2) pKa₂ (~9.5-10.5)The anilinic nitrogen becomes significantly less basic upon protonation of the dimethylamino group. The tertiary amine pKa is typical for alkylamines.
Dominant Intermolecular Forces Hydrogen bonding, dipole-dipoleIon-dipole, hydrogen bondingAs an ionic salt, the primary forces governing its interaction with polar solvents will be strong ion-dipole interactions.[5]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding concept.[5] this compound is a highly polar, ionic compound. Its solubility will be dictated by the ability of a solvent to stabilize the positively charged ammonium cations and the negatively charged chloride anions.

Caption: Factors influencing the solubility of the dihydrochloride salt.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are predicted to be the most effective. Their high polarity and ability to act as hydrogen bond donors and acceptors allow them to effectively solvate both the ammonium cations and the chloride anions, overcoming the salt's lattice energy.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate the cations. While they cannot donate hydrogen bonds to the chloride anions, their high polarity should still afford moderate to good solubility.

  • Less Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have lower dielectric constants and are less effective at stabilizing isolated ions. Solubility is expected to be significantly lower.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack the ability to form significant ion-dipole interactions. Consequently, this compound is expected to be virtually insoluble in these solvents.[6]

Predicted Solubility Profile

The following table provides a qualitative, predictive summary of the solubility of this compound. This is an estimation based on physicochemical principles and should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Excellent H-bonding and high polarity effectively solvate both cations and anions.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to High High polarity effectively solvates cations; solubility may be slightly less than protic solvents due to weaker anion solvation.
Ketones AcetoneLow to Sparingly Soluble Moderate polarity but less effective at solvating ions compared to DMSO or alcohols.
Esters Ethyl AcetateVery Low / Insoluble Lower polarity is insufficient to overcome the salt's crystal lattice energy.
Chlorinated Dichloromethane (DCM), ChloroformVery Low / Insoluble While slightly polar, these are poor solvents for ionic salts.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Insoluble Low polarity and inability to solvate ions effectively.
Aromatic Hydrocarbons Toluene, BenzeneInsoluble Nonpolar nature prevents favorable interactions with the ionic solute.
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble Nonpolar nature prevents favorable interactions with the ionic solute.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely accepted technique for determining thermodynamic solubility.[7]

G start Start: Prepare Materials prep 1. Add excess solid salt to a vial start->prep add_solvent 2. Add a precise volume of the organic solvent prep->add_solvent equilibrate 3. Equilibrate at constant temp. (e.g., 25°C) with agitation for 24-48 hours add_solvent->equilibrate settle 4. Allow solid to settle at the same temperature equilibrate->settle sample 5. Withdraw supernatant and filter immediately (0.22 µm syringe filter) settle->sample dilute 6. Dilute the filtrate with a known volume of solvent sample->dilute analyze 7. Quantify concentration using a validated method (e.g., HPLC-UV) dilute->analyze calculate 8. Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Report Data calculate->end

Caption: Experimental workflow for the isothermal equilibrium solubility method.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample [mg/mL]) x (Dilution Factor)

References

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid? (2017). [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • ResearchGate. Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. [Link]

  • Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. [Link]

  • SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. [Link]

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is an organic compound recognized primarily as a versatile intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and dyes.[1][2] While extensive research into its own specific mechanism of action is not widely published, preliminary studies and its structural motifs suggest potential interactions with key biological targets. This guide synthesizes the available information, focusing on its putative role as an ion channel modulator, and provides a framework for future investigation into its pharmacological profile. We will delve into its chemical characteristics, hypothesized biological interactions, and detailed experimental protocols to elucidate its precise mechanism of action.

Introduction and Chemical Profile

4-(2-Dimethylamino-ethyl)-aniline, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline, is an aromatic amine with the chemical formula C₁₀H₁₆N₂.[1] It features a benzene ring substituted with a primary aniline group and a dimethylaminoethyl group at the para position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory applications.[1]

Its primary utility lies in its role as a building block in organic synthesis. For instance, it serves as an intermediate in the production of the third-generation EGFR inhibitor, Osimertinib (AZD9291), a crucial therapeutic for non-small cell lung cancer.[3][4][5] It is also employed in the manufacturing of dyes and as a component in polymer chemistry.[2]

Table 1: Physicochemical Properties of 4-(2-Dimethylamino-ethyl)-aniline

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂[1]
Molecular Weight164.25 g/mol [1]
IUPAC Name4-[2-(dimethylamino)ethyl]aniline[2]
CAS Number5636-52-2[2]
Dihydrochloride Salt CAS180080-29-9
AppearanceSolid[6]
SolubilitySoluble in polar organic solvents, moderate water solubility.[1]

Hypothesized Mechanism of Action: Eag-1 Potassium Channel Inhibition

While a definitive mechanism of action for this compound has not been extensively elucidated, preliminary studies suggest it may interact with various biological targets, including ion channels.[1] The most notable of these is the Ether-à-go-go-1 (Eag-1 or Kᵥ10.1) voltage-gated potassium channel.[1]

The Role of Eag-1 in Cellular Proliferation and Oncology

The Eag-1 potassium channel is a member of the voltage-gated potassium channel family.[7][8] Its expression in healthy tissues is largely restricted to the central nervous system.[9] However, Eag-1 is overexpressed in a high percentage of human tumors, including breast, colon, and lung cancer.[9] This aberrant expression is linked to tumor progression and the promotion of cell proliferation. Consequently, the inhibition of Eag-1 has emerged as a promising strategy in cancer therapy.[9][10] Blockade of Eag-1 function has been shown to decrease tumor cell growth both in vitro and in vivo.[10][11]

Postulated Interaction of 4-(2-Dimethylamino-ethyl)-aniline with Eag-1

It is hypothesized that 4-(2-Dimethylamino-ethyl)-aniline may act as an inhibitor of the Eag-1 potassium channel. This interaction is thought to be a potential mechanism for inducing apoptosis in tumor cells.[1] The structural features of the molecule, including the aromatic ring and the tertiary amine, are common motifs in various ion channel modulators. The precise binding site and mode of inhibition (e.g., pore blocker, gating modifier) for this specific compound have yet to be determined.

Below is a conceptual diagram illustrating the proposed mechanism.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Eag1 Eag-1 Channel Apoptosis Apoptosis Eag1->Apoptosis Induces K_ion K+ Efflux Eag1->K_ion Blocks Compound 4-(2-DMAE)-aniline Compound->Eag1 Inhibition Proliferation Cell Proliferation K_ion->Proliferation Inhibits

Figure 1: Hypothesized mechanism of Eag-1 inhibition by 4-(2-Dimethylamino-ethyl)-aniline, leading to reduced cell proliferation and induction of apoptosis.

Further Unexplored Potential Biological Interactions

Beyond Eag-1 inhibition, preliminary suggestions indicate that 4-(2-Dimethylamino-ethyl)-aniline may have other biological activities that warrant further investigation:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in drug metabolism, which could have implications for pharmacokinetics and drug-drug interactions.[1]

  • Receptor Binding: There are early indications of potential binding affinities for receptors involved in neurotransmission and cancer pathways.[1]

These possibilities remain largely unexplored and represent fertile ground for future research.

Experimental Protocols for Mechanistic Elucidation

To rigorously validate the hypothesized mechanism of action and explore the full pharmacological profile of this compound, a series of well-defined experiments are necessary.

Investigating Eag-1 Channel Inhibition: Patch-Clamp Electrophysiology

The gold standard for characterizing ion channel modulators is the patch-clamp technique.

Objective: To determine if this compound directly inhibits Eag-1 potassium currents and to characterize the biophysical properties of this inhibition.

Methodology:

  • Cell Culture: Utilize a cell line that either endogenously expresses high levels of Eag-1 (e.g., certain cancer cell lines) or a cell line heterologously expressing the human Eag-1 channel (e.g., HEK293 or CHO cells).

  • Whole-Cell Patch-Clamp Recordings:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate potassium currents.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit Eag-1 currents. A typical protocol would involve holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps.

    • Record baseline Eag-1 currents.

    • Perfuse the cell with increasing concentrations of this compound and record the resulting currents.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step in the presence and absence of the compound.

    • Construct a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

    • Analyze the voltage-dependence of the block to infer the potential binding site.

    • Investigate the kinetics of the block (e.g., use-dependence) by applying repetitive stimuli.

G A Cell Culture (Eag-1 expressing) B Whole-Cell Patch-Clamp A->B C Voltage Protocol Application B->C D Baseline Current Recording C->D E Compound Perfusion D->E F Post-Compound Current Recording E->F G Data Analysis (IC50, Kinetics) F->G

Figure 2: Workflow for electrophysiological characterization of Eag-1 channel inhibition.

Cellular Proliferation and Apoptosis Assays

Objective: To determine if the compound affects the viability and induces apoptosis in cancer cells that express Eag-1.

Methodology:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Plate Eag-1 expressing cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Perform the viability assay according to the manufacturer's protocol.

    • Calculate the IC₅₀ for cell growth inhibition.

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining with Flow Cytometry):

    • Treat cells with the compound at concentrations around the IC₅₀ determined from the viability assay.

    • After the desired incubation period, stain the cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the cell populations using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.

Summary and Future Directions

This compound is a compound with established utility as a chemical intermediate. While its own pharmacological profile is not well-defined, preliminary evidence points towards a potential role as an inhibitor of the Eag-1 potassium channel, a target of significant interest in oncology.

The lack of comprehensive studies on its mechanism of action presents a clear opportunity for further research. The experimental protocols outlined in this guide provide a roadmap for elucidating its potential as an Eag-1 inhibitor and for exploring its broader biological activity. Such investigations would not only enhance our understanding of this specific molecule but could also inform the design of novel therapeutics targeting the Eag-1 channel. Future work should also aim to identify other potential molecular targets to build a complete pharmacological profile.

References

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  • Le, X., et al. (2018). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Cancers, 10(11), 444. [Link]

  • Finlay, G. J., et al. (2025, August 5). Osimertinib (AZD9291) – a science-driven, collaborative approach to rapid drug design and development. ResearchGate. [Link]

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  • Asanov, J., et al. (2020). Molecular mechanism of EAG1 channel inhibition by imipramine binding to the PAS domain. Journal of Biological Chemistry, 295(42), 14334–14346. [Link]

  • Pardo, L. A., & Stühmer, W. (2021). Overcoming challenges of HERG potassium channel liability through rational design: Eag1 inhibitors for cancer treatment. Medicinal Research Reviews, 42(1), 183–226. [Link]

  • Gómez-Varela, D., et al. (2007). Monoclonal antibody blockade of the human Eag1 potassium channel function exerts antitumor activity. Cancer Research, 67(15), 7343–7349. [Link]

  • AACR Journals. (2007, August 1). Monoclonal Antibody Blockade of the Human Eag1 Potassium Channel Function Exerts Antitumor Activity. Cancer Research. [Link]

  • Ma, Q., et al. (2020). The mechanism study of Eag1 potassium channel in gastric cancer. Annals of Translational Medicine, 8(23), 1582. [Link]

  • Chen, J., et al. (2018). Eag1 K+ Channel: Endogenous Regulation and Functions in Nervous System. Oxidative Medicine and Cellular Longevity, 2018, 9172938. [Link]

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An In-Depth Technical Guide to the Biological Activity of 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Niche Molecule

In the vast landscape of chemical entities with therapeutic promise, 4-(2-Dimethylamino-ethyl)-aniline emerges as a molecule of interest, situated at the intersection of synthetic chemistry and oncology research. While primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and polymers, preliminary investigations have hinted at a more direct biological role, particularly as a modulator of ion channel activity implicated in cancer progression.[1][2] This guide serves as a comprehensive technical exploration of the known and potential biological activities of 4-(2-Dimethylamino-ethyl)-aniline, offering a roadmap for its scientific investigation and potential translation into a therapeutic lead. We will delve into its chemical properties, its putative mechanism of action, and the experimental frameworks required to rigorously evaluate its biological effects.

Molecular Profile and Synthetic Strategy

4-(2-Dimethylamino-ethyl)-aniline, with the Chemical Abstracts Service (CAS) number 5636-52-2, is an aromatic amine with a molecular formula of C₁₀H₁₆N₂ and a molecular weight of approximately 164.25 g/mol .[3] Its structure features a central aniline ring substituted with a dimethylaminoethyl group at the para position. This unique arrangement of a primary aromatic amine and a tertiary aliphatic amine confers upon it a distinct reactivity profile, making it a valuable building block in organic synthesis.[2]

Synthesis Protocol: A Representative Method

The synthesis of 4-(2-Dimethylamino-ethyl)-aniline is typically achieved through the reduction of a nitro precursor. A common and efficient method involves the catalytic hydrogenation of N,N-dimethyl-2-(4-nitrophenyl)ethanamine. This procedure is favored for its high yield and the relative ease of product purification.

Experimental Protocol: Synthesis of 4-(2-Dimethylamino-ethyl)-aniline

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve N,N-dimethyl-2-(4-nitrophenyl)ethanamine in a solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10% by weight).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to a pressure of 40-50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Final Product: The crude 4-(2-Dimethylamino-ethyl)-aniline can be further purified by column chromatography or crystallization to obtain the final product with high purity.

Rationale for Experimental Choices: The use of palladium on carbon is a standard and highly effective catalyst for the reduction of aromatic nitro groups. Methanol is a common solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions. The pressure of hydrogen gas is optimized to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.

The Eag1 Potassium Channel: A Promising Oncological Target

The primary reported biological target of 4-(2-Dimethylamino-ethyl)-aniline is the Ether-à-go-go 1 (Eag1) voltage-gated potassium channel.[4] Eag1 channels are minimally expressed in most healthy peripheral tissues but are aberrantly overexpressed in a wide variety of human cancers, making them an attractive target for cancer therapy.[5][6] The inhibition of Eag1 has been shown to reduce tumor cell proliferation, highlighting its potential as a therapeutic strategy.[7][8]

Eag1 Channel and Cancer Proliferation: A Mechanistic Overview

The precise mechanism by which Eag1 contributes to cancer progression is still under investigation, but it is believed to be involved in regulating cell cycle progression and proliferation.[3] Inhibition of Eag1 channel activity can lead to cell cycle arrest and, in some cases, the induction of apoptosis (programmed cell death).[4]

Eag1_Pathway 4-(2-Dimethylamino-ethyl)-aniline 4-(2-Dimethylamino-ethyl)-aniline Eag1 Channel Eag1 Channel Reduced K+ Efflux Reduced K+ Efflux Eag1 Channel->Reduced K+ Efflux Membrane Depolarization Membrane Depolarization Reduced K+ Efflux->Membrane Depolarization Cell Cycle Arrest Cell Cycle Arrest Membrane Depolarization->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of action for 4-(2-Dimethylamino-ethyl)-aniline.

Investigating the Biological Activity: A Step-by-Step Approach

To rigorously characterize the biological activity of 4-(2-Dimethylamino-ethyl)-aniline, a multi-faceted experimental approach is necessary. This involves confirming its interaction with the Eag1 channel and elucidating its downstream cellular effects.

Electrophysiological Analysis of Eag1 Channel Inhibition

The gold standard for assessing the effect of a compound on ion channel function is the whole-cell patch-clamp technique.[9][10][11] This method allows for the direct measurement of ion currents through the channel in a live cell.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Eag1 Currents

  • Cell Culture: Culture a cell line that stably expresses the human Eag1 channel (e.g., HEK293 cells).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should be formulated to mimic the intracellular ionic composition.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette, establishing electrical access to the cell's interior.

  • Data Acquisition: Apply a voltage protocol to elicit Eag1 currents and record the resulting current using a patch-clamp amplifier and data acquisition software.

  • Compound Application: Perfuse the cell with an external solution containing varying concentrations of 4-(2-Dimethylamino-ethyl)-aniline.

  • Data Analysis: Measure the reduction in Eag1 current amplitude at each compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Self-Validating System: The protocol should include positive controls (known Eag1 inhibitors like astemizole or imipramine) and negative controls (vehicle alone) to validate the assay's performance. The voltage protocol should be designed to specifically activate Eag1 channels and minimize the contribution of other endogenous channels.

Assessment of Apoptosis Induction

A key downstream effect of Eag1 inhibition is the induction of apoptosis.[4] Several assays can be employed to detect and quantify apoptosis in cancer cells treated with 4-(2-Dimethylamino-ethyl)-aniline.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cancer cells (e.g., a breast or colon cancer cell line known to express Eag1) in a multi-well plate and treat with a range of concentrations of 4-(2-Dimethylamino-ethyl)-aniline for a specified time (e.g., 24-48 hours).

  • Reagent Addition: Add a luminogenic or fluorogenic substrate for activated caspase-3 and -7 to each well.[1][12][13]

  • Incubation: Incubate the plate at room temperature to allow for the cleavage of the substrate by activated caspases.

  • Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: The intensity of the signal is directly proportional to the amount of activated caspase-3 and -7, providing a quantitative measure of apoptosis.[14]

Causality and Controls: To establish a causal link between Eag1 inhibition and apoptosis, a rescue experiment can be performed. This involves co-transfecting the cells with a construct that overexpresses a dominant-negative or non-functional Eag1 channel. If 4-(2-Dimethylamino-ethyl)-aniline-induced apoptosis is indeed mediated by Eag1, the effect should be attenuated in these cells.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Synthesis Synthesis Eag1 Patch Clamp Eag1 Patch Clamp Synthesis->Eag1 Patch Clamp IC50 Determination Apoptosis Assays Apoptosis Assays Eag1 Patch Clamp->Apoptosis Assays Mechanism Confirmation Cell Proliferation Assays Cell Proliferation Assays Apoptosis Assays->Cell Proliferation Assays Xenograft Model Xenograft Model Cell Proliferation Assays->Xenograft Model Lead Candidate Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies

Caption: A logical workflow for the comprehensive evaluation of 4-(2-Dimethylamino-ethyl)-aniline.

Structure-Activity Relationship (SAR) and Future Directions

Table 1: Key Physicochemical and Biological Properties

PropertyValue/ObservationReference
CAS Number 5636-52-2[3]
Molecular Formula C₁₀H₁₆N₂[3]
Molecular Weight ~164.25 g/mol [3]
Reported Target Eag1 Potassium Channel[4]
Reported Effect Apoptosis Induction in Cancer Cells[4]

Future research should focus on synthesizing a library of analogs of 4-(2-Dimethylamino-ethyl)-aniline to systematically probe the SAR. Modifications could include:

  • Altering the length of the alkyl chain connecting the dimethylamino group to the aniline ring.

  • Substituting the dimethylamino group with other tertiary amines or cyclic amines.

  • Introducing various substituents on the aniline ring to modulate its electronic and steric properties.

These studies will be instrumental in identifying more potent and selective Eag1 inhibitors with improved drug-like properties.

Concluding Remarks and a Look Ahead

4-(2-Dimethylamino-ethyl)-aniline represents a promising, yet underexplored, chemical entity in the realm of cancer therapeutics. Its reported activity as an Eag1 potassium channel inhibitor provides a strong rationale for its further investigation. The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating its precise mechanism of action and evaluating its preclinical efficacy. While the path from a chemical intermediate to a clinical candidate is long and arduous, the unique biological target and the potential for chemical optimization make 4-(2-Dimethylamino-ethyl)-aniline a worthy subject of continued scientific inquiry. The insights gained from such studies will not only advance our understanding of Eag1 channel pharmacology but could also pave the way for a new class of targeted anticancer agents.

References

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  • Pardo, L. A., & Stühmer, W. (2008). Eag1: An Emerging Oncological Target. Cancer Research, 68(6), 1611–1614.
  • Asher, V., Sowter, S. J., Shaw, R., Bali, A., & Khan, R. (2010). Eag and HERG potassium channels as novel therapeutic targets in cancer. World journal of surgical oncology, 8, 113.
  • Gómez-Varela, D., Zwick-Wallasch, H., Knötgen, H., Sánchez, A., Hettmann, T., Ossipov, D., Weseloh, R., Contreras-Jurado, C., Rothe, M., Stühmer, W., & Pardo, L. A. (2007). Monoclonal antibody blockade of the human Eag1 potassium channel function exerts antitumor activity. Cancer research, 67(15), 7343–7349.
  • UCL Discovery. Protocol for recording Ih in neurons. Retrieved from [Link]

  • protocols.io. Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • ResearchGate. Structures and potencies of compounds from Strategy I. Retrieved from [Link]

  • The University of Texas at Dallas. Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • J&K Scientific. 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. Retrieved from [Link]

  • Lirias KU Leuven. Overcoming challenges of HERG potassium channel liability through rational design: Eag1 inhibitors for cancer treatment. Retrieved from [Link]

  • PLoS One. Identifying Regulators for EAG1 Channels with a Novel Electrophysiology and Tryptophan Fluorescence Based Screen. Retrieved from [Link]

  • Neural Regeneration Research. Eag1 K+ Channel: Endogenous Regulation and Functions in Nervous System. Retrieved from [Link]

  • Journal of General Physiology. Molecular mechanism of EAG1 channel inhibition by imipramine binding to the PAS domain. Retrieved from [Link]

  • ResearchGate. Toxicity profiles of anti-cancer agents. The graphs show the Log IC50.... Retrieved from [Link]

  • RSC Advances. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

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The Versatile Building Block: A Technical Guide to 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride, registered under CAS number 180080-29-9, is a fine chemical that serves as a crucial building block in the synthesis of complex organic molecules.[1][2][3] While its direct applications are limited, its true value lies in the versatile reactivity of its free base form, 4-(2-Dimethylamino-ethyl)-aniline (CAS 5636-52-2). This aniline derivative, featuring a primary aromatic amine and a tertiary aliphatic amine, offers multiple reaction sites for constructing intricate molecular architectures.[4][5] This guide provides a comprehensive technical overview of its synthesis, characterization, applications in drug discovery, and essential safety protocols, designed to empower researchers in leveraging this compound's full potential.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of 4-(2-Dimethylamino-ethyl)-aniline and its dihydrochloride salt is fundamental for its effective use in research and development. The dihydrochloride salt enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many synthetic applications.[4]

PropertyValue (Free Base)Value (Dihydrochloride)Reference(s)
CAS Number 5636-52-2180080-29-9[1][4]
Molecular Formula C₁₀H₁₆N₂C₁₀H₁₈Cl₂N₂[1][5]
Molecular Weight 164.25 g/mol 237.17 g/mol [1][5]
Appearance Not specifiedOff-white to white solid[1][2]
Melting Point 40-42 °CNot specified[6]
Boiling Point 137-138 °C (at 6 Torr)Not specified[6]
Solubility Soluble in polar organic solventsEnhanced solubility in aqueous solutions[4]

Synthesis and Mechanism: Crafting the Molecule

The primary synthetic route to 4-(2-Dimethylamino-ethyl)-aniline involves the reduction of a nitro-group precursor, a common and effective method for preparing aromatic amines.

Synthetic Pathway: From Nitroarene to Aniline

The synthesis commences with the precursor N,N-dimethyl-2-(4-nitrophenyl)ethanamine. This nitro compound undergoes catalytic hydrogenation to reduce the nitro group to a primary amine, yielding the desired 4-(2-Dimethylamino-ethyl)-aniline.[2]

G cluster_0 Synthesis of 4-(2-Dimethylamino-ethyl)-aniline Nitro_Precursor N,N-dimethyl-2-(4-nitrophenyl)ethanamine Reduction_Step Catalytic Hydrogenation (Reduction of Nitro Group) Nitro_Precursor->Reduction_Step Final_Product 4-(2-Dimethylamino-ethyl)-aniline Catalyst Palladium on Carbon (Pd/C) Catalyst->Reduction_Step Hydrogen Hydrogen Gas (H₂) Hydrogen->Reduction_Step Solvent Methanol (MeOH) Solvent->Reduction_Step Reduction_Step->Final_Product

Caption: Synthetic workflow for 4-(2-Dimethylamino-ethyl)-aniline.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established literature for the synthesis of 4-(2-Dimethylamino-ethyl)-aniline.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve N,N-dimethyl-2-(4-nitrophenyl)ethanamine (1 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

The dihydrochloride salt can then be prepared by treating a solution of the free base in an appropriate solvent (e.g., isopropanol) with hydrochloric acid.

Analytical Characterization: Ensuring Purity and Identity

A multi-technique approach is essential for the unambiguous characterization of 4-(2-Dimethylamino-ethyl)-aniline, ensuring its structural integrity and purity for subsequent applications.

Spectroscopic and Chromatographic Workflow

G cluster_1 Analytical Characterization Workflow Sample Synthesized Compound NMR ¹H and ¹³C NMR Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS HPLC HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: A typical workflow for analytical characterization.

Expected Analytical Data
TechniqueExpected Observations for 4-(2-Dimethylamino-ethyl)-aniline
¹H NMR Signals corresponding to aromatic protons (typically in the range of 6.5-7.5 ppm), the ethyl chain protons, and the N,N-dimethyl protons (a singlet).[2]
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C-N stretching vibrations.[7]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (164.25 m/z for the free base). Fragmentation patterns would likely show cleavage of the ethyl chain.[7]
HPLC A single major peak indicating high purity when analyzed using a suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is critical for determining the purity of 4-(2-Dimethylamino-ethyl)-aniline and its dihydrochloride salt.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should effectively separate the target compound from potential impurities and starting materials.

Applications in Drug Discovery and Development

The structural motifs present in 4-(2-Dimethylamino-ethyl)-aniline make it a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the field of oncology.[4]

A Key Intermediate in the Synthesis of Osimertinib (AZD9291)

One of the most notable applications of a derivative of this compound is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[3][8] Osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations.[3] The synthesis of Osimertinib involves the coupling of a pyrimidine core with an aniline derivative. While the exact "AZD9291 Aniline" intermediate used in the final step is a more complex molecule, its synthesis relies on precursors that share the core structure of 4-(2-Dimethylamino-ethyl)-aniline.[2][9]

The general synthetic strategy involves the reaction of an appropriately substituted aniline with a chloropyrimidine, followed by further functionalization to yield the final drug substance. The dimethylaminoethyl side chain is a common feature in many kinase inhibitors, often contributing to improved pharmacokinetic properties.

Safety and Handling: A Researcher's Responsibility

Proper handling of this compound and its free base is paramount to ensure laboratory safety. Aniline and its derivatives are known to have potential health hazards.

Hazard Identification and Personal Protective Equipment (PPE)
  • Toxicity: Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[10]

  • Irritation: May cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: An Enabling Chemical Tool

This compound, through its more reactive free base, stands as a valuable and versatile intermediate for organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key building block for the development of targeted therapies. A comprehensive understanding of its synthesis, analytical profile, and safe handling practices, as outlined in this guide, is essential for researchers to effectively and safely utilize this compound in their pursuit of scientific innovation.

References

  • New Drug Approvals. AZD 9291 | Osimertinib. [Link]

  • New Drug Approvals. AZD 9291, Osimertinib, Third-generation, oral, irreversible, selective epidermal growth factor receptor (EGFR) inhibitor for Non-small cell lung cancer (NSCLC). (2014-05-05). [Link]

  • Google Patents. US11180477B2 - Process for the preparation of osimertinib (AZD9291) or a salt thereof, and "AZD9291 aniline" or a salt thereof.
  • Google Patents. IMPROVED PROCESS FOR THE PREPARATION OF OSIMERTINIB (AZD9291) OR A SALT THEREOF, AND "AZD9291 ANILINE" OR A SALT THEREOF. (2017-01-31).

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molecular weight of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, applications, analytical quantification, and safe handling protocols. The structure of this guide is tailored to present the information logically, ensuring scientific integrity and practical utility.

Section 1: Core Compound Identity and Physicochemical Properties

This compound is the salt form of the parent compound, 4-(2-Dimethylamino-ethyl)-aniline. The dihydrochloride form is often preferred in laboratory and pharmaceutical applications as it enhances the compound's stability and solubility in aqueous media, a critical factor for reaction chemistry and biological assays.[1]

Molecular Structure and Weight

The definitive identification of a chemical compound begins with its structure and molecular weight. The conversion of the free base to the dihydrochloride salt involves the protonation of the two nitrogen atoms—the primary aniline amine and the tertiary dimethylamino group.

  • Chemical Name: this compound

  • CAS Number: 180080-29-9[2][3]

  • Molecular Formula: C₁₀H₁₈Cl₂N₂[3]

  • Molecular Weight: 237.17 g/mol [3]

The structure consists of an aniline ring substituted at the para-position with a dimethylamino-ethyl side chain.

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of the free base, 4-(2-Dimethylamino-ethyl)-aniline (CAS: 5636-52-2), provide a foundation for understanding the dihydrochloride salt.[4] The salt form will exhibit significantly different solubility but similar reactivity in non-protic solvents after deprotonation.

PropertyValue (for Free Base)Source
Molecular Weight 164.25 g/mol [4][]
Melting Point 40-42 °C[6]
Boiling Point 137-138 °C @ 6 Torr[6]
Density ~1.0 g/cm³[]
Solubility Soluble in polar organic solvents like methanol and ethanol. The dihydrochloride salt is expected to have enhanced water solubility.[1]

Section 2: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is fundamental for its application and for the development of novel derivatives. The primary route involves the reduction of a nitro-aromatic precursor.

Synthesis Pathway

The most common laboratory-scale synthesis involves a two-step process starting from a commercially available nitrophenyl derivative. This method is efficient and provides a high yield.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established chemical literature for the reduction of nitro-aromatic compounds.[7]

  • Step 1: Reduction of the Nitro Group

    • To a solution of N,N-dimethyl-2-(4-nitrophenyl)ethanamine (1 equivalent) in methanol, add 10% Palladium on activated charcoal (Pd/C) (approx. 0.1 equivalent by weight).

    • Pressurize the reaction vessel with hydrogen gas (H₂) to approximately 45 psi.

    • Stir the mixture vigorously at room temperature for 16-24 hours. Causality: The palladium catalyst is essential for the catalytic hydrogenation of the nitro group to a primary amine. Methanol serves as a solvent that readily dissolves the starting material and is compatible with the reaction conditions.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Carefully depressurize the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(2-Dimethylamino-ethyl)-aniline free base.

  • Step 2: Formation of the Dihydrochloride Salt

    • Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent with stirring.

    • A precipitate will form. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Causality: The addition of two equivalents of HCl ensures the protonation of both basic nitrogen centers, leading to the formation of the stable dihydrochloride salt.

Chemical Reactivity

The compound possesses two primary reactive sites: the aromatic primary amine and the aliphatic tertiary amine.

  • Acylation: The primary aniline group is susceptible to acylation with acyl chlorides or anhydrides, a common step in building more complex pharmaceutical scaffolds.[1]

  • Alkylation: The tertiary dimethylamino group can be further alkylated, though this is less common.[1]

  • Electrophilic Aromatic Substitution: The aniline ring is activated and can undergo reactions like nitration or halogenation, although the amine groups may require protection.[1]

Section 3: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Synthesis: It is a key intermediate for creating compounds that target specific biological pathways.[8] Its derivatives have been investigated for their potential as inhibitors of certain ion channels implicated in cancer biology and as potent Raf kinase inhibitors for antitumor applications.[1][9] The aniline moiety is a common feature in many classes of drugs, including antibiotics and analgesics.[10]

  • Biotechnology and Bioconjugates: The reactive amine groups allow for its use in the production of bioconjugates, which are essential for developing targeted drug delivery systems.[8]

  • Polymer Chemistry: It can be used in formulating specialty polymers, contributing to enhanced flexibility and durability.[8]

  • Dyes and Pigments: The aniline structure makes it a valuable precursor in the synthesis of various dyes.[8]

Section 4: Analytical Methodologies

Accurate quantification is critical for quality control and regulatory compliance. Given its structure, chromatographic methods are most suitable.

Recommended Analytical Techniques

For a polar, nitrogen-containing compound, Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[11][12]

  • GC-NPD/MS: Suitable for the free base form. The sample would require extraction into an organic solvent and potential derivatization. GC offers high resolution, and an NPD provides excellent selectivity for nitrogenous compounds.[11][13]

  • LC-MS: This is the preferred method for the dihydrochloride salt due to its polarity and water solubility.[12] A column-switching setup with an ion-exchange analytical column can effectively separate the polar analyte from the sample matrix.[12]

ParameterGC-MS/NPDLC-MS
Typical Column SE-54 or SP-2250 CapillaryIon Exchange or Reversed-Phase C18
Mobile Phase -Aqueous buffer/Acetonitrile gradient
Detector NPD or Mass SpectrometerMass Spectrometer (ESI+)
Key Advantage High selectivity for nitrogen (NPD)Ideal for polar, non-volatile salts
Limit of Detection Low ppb rangeSub-ppm levels possible[12]
General Analytical Workflow

Caption: Decision workflow for the analysis of the target compound.

Protocol: Sample Preparation for LC-MS Analysis

This protocol is adapted from methodologies for similar polar analytes.[12]

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample (e.g., a drug substance) and dissolve it in the mobile phase or deionized water to a known concentration (e.g., 10-50 mg/mL).

  • Instrumentation: Use a liquid chromatograph with a mass spectrometer detector equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Chromatographic Conditions:

    • Analytical Column: A robust cation exchange column is suitable for retaining the polar, charged analyte.[12]

    • Mobile Phase: An aqueous mobile phase, such as an ammonium formate buffer, with a gradient of acetonitrile.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Quantify the analyte peak against the prepared calibration curve. The response should be linear over the expected concentration range.[12]

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The information provided is based on data for analogous aniline and amine hydrochloride compounds.[14][15]

  • Hazard Identification:

    • May be harmful if swallowed or inhaled.[14][15]

    • Causes skin and serious eye irritation.[6]

    • May cause respiratory irritation.[6]

    • Suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[15]

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood.[16][17]

    • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[14][16]

    • Avoid breathing dust, fumes, or vapors.[15]

    • Wash hands thoroughly after handling.[17]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]

    • The compound may be hygroscopic; store accordingly.[15]

    • Store locked up.[17]

  • In Case of Exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15]

    • Skin: Wash off immediately with plenty of soap and water.[15]

    • Ingestion: If swallowed, seek immediate medical assistance.[14]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15]

Section 6: References

  • This compound | 180080-29-9. (2023). Chemicalbook. Available at:

  • Buy 4-[2-(Dimethylamino)ethyl]aniline | 5636-52-2. (2023). Smolecule. Available at:

  • SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. (2009). Fisher Scientific. Available at:

  • SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. (2009). Thermo Fisher Scientific. Available at:

  • SAFETY DATA SHEET - 2,4-Dimethylaniline. (2010). Fisher Scientific. Available at:

  • DIHIDROCLORURO DE 4- (2-DIMETILAMINO-ETIL) -ANILINA 180080-29-9 wiki. Es-chem.net. Available at:

  • 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. J&K Scientific. Available at:

  • 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE 5636-52-2 wiki. Guidechem. Available at:

  • Safety Data Sheet - 2-Fluoro-n,4-dimethylaniline. (2024). CymitQuimica. Available at:

  • SAFETY DATA SHEET - N,N-dimethylaniline. (2025). Sigma-Aldrich. Available at:

  • CAS 5636-52-2 4-[2-(Dimethylamino)ethyl]aniline. BOC Sciences. Available at:

  • 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2. (2025). ChemicalBook. Available at:

  • 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE synthesis. Chemicalbook. Available at:

  • 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 Properties. ChemicalBook. Available at:

  • Synthesis of aniline analogs containing different secondary amines. (2021). Clausius Scientific Press. Available at:

  • This compound. Echemi. Available at:

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. Available at:

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses Procedure. Available at:

  • Method 8131 Aniline and Selected Derivatives by Gas Chromatography. US EPA. Available at:

  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Royal Society of Chemistry. Available at:

  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. (2014). PubMed. Available at:

  • Can Aniline Be Used In Drug Development?. (2025). Bloom Tech. Available at:

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Characterizing the Inhibition of the Eag1 (Kv10.1) Potassium Channel by 4-(2-Dimethylamino-ethyl)-aniline: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The Ether-à-go-go-1 (Eag1 or Kv10.1) voltage-gated potassium channel, encoded by the KCNH1 gene, represents a high-value target in modern oncology. Its expression is largely restricted to the central nervous system in healthy adults but is aberrantly widespread in over 70% of human cancers, where it plays a direct role in promoting malignant phenotypes such as uncontrolled proliferation.[1][2][3] Consequently, the identification and characterization of specific Eag1 inhibitors is an area of intense research. This guide provides a comprehensive technical framework for investigating the inhibitory effects of novel small molecules on the Eag1 channel, using 4-(2-Dimethylamino-ethyl)-aniline as a central case study. We synthesize established principles of ion channel pharmacology with field-proven experimental protocols to detail the process of mechanistic elucidation, from initial electrophysiological characterization to functional cellular assays and in silico modeling. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously evaluate Eag1 inhibitors and accelerate their translation into next-generation cancer therapeutics.

The Eag1 (Kv10.1) Potassium Channel: A Premier Target in Oncology

Structure and Function of Eag1

The Eag1 channel is a tetrameric protein, with each subunit comprising six transmembrane helices (S1-S6).[4][5] The S1-S4 segments form the voltage-sensor domain (VSD), which detects changes in membrane potential, while the S5-S6 segments from all four subunits assemble to form the central ion-conducting pore.[5][6] A unique feature of the Eag family is the presence of large, functionally critical intracellular domains: an N-terminal Per-Arnt-Sim (PAS) domain and a C-terminal cyclic nucleotide-binding homology domain (CNBhD).[6][7] These domains are crucial for channel gating and modulation by intracellular signals, such as Ca²⁺/calmodulin, which potently inhibits channel activity.[4][5][7] Cryo-electron microscopy has revealed that Eag1 possesses a unique structural arrangement compared to other Kv channels, suggesting an alternative mechanism of voltage-dependent gating which may present opportunities for selective drug targeting.[5][8]

Eag1_Channel_Structure cluster_intracellular Intracellular Domain s1 S1 s2 S2 s1->s2 s3 S3 s2->s3 s4 S4 (Voltage Sensor) s3->s4 s5 S5 s4->s5 S4-S5 Linker pore_loop Pore Loop (Selectivity Filter) s5->pore_loop s6 S6 (Gate) cnbhd CNBhD s6->cnbhd C-linker pore_loop->s6 pas_domain PAS Domain pas_domain->s1 N-terminus VSD Voltage Sensor Domain (VSD) PD Pore Domain (PD)

Caption: Schematic of a single Eag1 subunit showing key functional domains.

Pathological Role and Therapeutic Rationale

While Eag1 expression is tightly controlled in healthy tissues, it is ectopically overexpressed in a vast array of human tumors, including breast, colon, gastric, and ovarian cancers, as well as glioblastoma.[2][3][9] This aberrant expression is not a mere bystander effect; it is functionally linked to the hallmarks of cancer. Inhibition of Eag1 expression or function has been demonstrated to reduce cancer cell proliferation, induce cell cycle arrest, and decrease tumor growth in preclinical models.[9][10][11][12][13] The channel's activity influences membrane potential, which in turn modulates processes critical for cell cycle progression, particularly the G1/S transition.[9][11][13] Its restricted expression profile makes Eag1 an exceptionally attractive therapeutic target, promising a wide therapeutic window with minimal on-target toxicity in non-neuronal healthy tissues.[2][10]

Profile of the Inhibitor: 4-(2-Dimethylamino-ethyl)-aniline

4-(2-Dimethylamino-ethyl)-aniline is a small molecule that has been identified for its potential biological activities, including the inhibition of the Eag-1 potassium channel.[14] Its structure contains key pharmacophoric features common to many ion channel modulators: an aromatic ring system and a protonatable tertiary amine group connected by an ethyl linker.

Chemical and Physicochemical Properties

Understanding the compound's properties is the first step in designing robust experimental protocols. The tertiary amine group is a weak base, meaning the molecule's charge state is pH-dependent. This is a critical consideration, as many channel blockers must cross the cell membrane in their neutral form to access a binding site within the channel pore from the intracellular side.[12][15]

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂[16][][18]
Molecular Weight 164.25 g/mol [][18]
IUPAC Name 4-[2-(dimethylamino)ethyl]aniline[]
CAS Number 5636-52-2[16][][18][19]
Topological Polar Surface Area 29.3 Ų[16][]
Predicted LogP 1.95[]
Solubility Soluble in polar organic solvents (e.g., DMSO, Ethanol); moderate water solubility.[14]

Proposed Mechanism of Eag1 Inhibition

While detailed mechanistic studies for 4-(2-Dimethylamino-ethyl)-aniline are not yet widely published, we can formulate a strong hypothesis based on its structure and the known pharmacology of other Eag1 inhibitors like imipramine and astemizole.[12][15]

The prevailing mechanism for many cationic amphiphilic drugs targeting voltage-gated potassium channels is open-channel block . We propose that 4-(2-Dimethylamino-ethyl)-aniline follows this paradigm:

  • Membrane Permeation: The neutral, uncharged form of the molecule passively diffuses across the cell membrane into the cytoplasm.

  • Intracellular Protonation: Once inside the cell, the tertiary amine group becomes protonated, acquiring a positive charge at physiological pH.

  • Pore Access: The Eag1 channel must first open in response to membrane depolarization. This opening exposes a binding site within the central, water-filled cavity of the pore.

  • Binding and Blockade: The positively charged molecule enters the inner vestibule of the open channel and binds to one or more residues, physically occluding the ion conduction pathway and preventing the efflux of K⁺ ions.[12][15]

This proposed mechanism predicts that the inhibition will be state-dependent (i.e., dependent on the channel being open) and potentially voltage-dependent , as the positively charged drug may be driven into or out of the pore's electric field. An alternative, non-mutually exclusive hypothesis is that the compound could bind to allosteric sites, such as the intracellular PAS domain, which is known to bind small molecules like imipramine and regulate channel gating.[6]

Experimental Protocols for Studying Eag1 Inhibition

A multi-pronged approach combining electrophysiology, cell-based functional assays, and in silico modeling is required for a comprehensive characterization.

In Vitro Validation: Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for directly measuring ion channel activity and its modulation by a test compound.

Objective: To quantify the potency (IC₅₀), kinetics, and state-dependence of Eag1 inhibition by 4-(2-Dimethylamino-ethyl)-aniline.

System: A mammalian cell line (e.g., HEK293 or CHO) stably expressing human Eag1 (hEag1).

Step-by-Step Protocol:

  • Cell Preparation: Plate hEag1-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH. The physiological K⁺ concentration is used to accurately measure outward currents.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. High internal K⁺ establishes a strong driving force for K⁺ efflux. EGTA is included to chelate intracellular Ca²⁺, preventing Ca²⁺/CaM-mediated inhibition of the channel.[7]

    • Compound Stock: Prepare a 10-100 mM stock solution of 4-(2-Dimethylamino-ethyl)-aniline in DMSO. Subsequent dilutions are made in the external solution. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the cell's membrane potential at a holding potential of -80 mV. Rationale: At this hyperpolarized potential, nearly all Eag1 channels are in the closed state, providing a consistent baseline before activation.[20]

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 20 mV increments for 500 ms) to elicit Eag1 currents.

  • Data Acquisition and Analysis:

    • IC₅₀ Determination: Apply increasing concentrations of the compound to the bath solution while repeatedly pulsing to a fixed voltage (e.g., +40 mV). Measure the steady-state current inhibition at each concentration and fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

    • Voltage-Dependence: Determine the IC₅₀ at different depolarizing potentials (e.g., +20 mV and +60 mV). A decrease in IC₅₀ at more depolarized potentials suggests the charged drug binds more tightly within the membrane's electric field, indicating a binding site within the pore.

    • Use-Dependence (State-Dependence): Apply a high-frequency train of short depolarizing pulses. A cumulative increase in block with each pulse indicates that the drug preferentially binds to and/or gets trapped in the open state.

Patch_Clamp_Workflow start Start: hEag1-expressing Cells prepare Prepare Solutions (Internal, External, Compound) start->prepare patch Establish Whole-Cell Patch-Clamp Configuration prepare->patch hold Hold Cell at -80 mV patch->hold protocol Apply Voltage-Step Protocol (e.g., Depolarize to +40 mV) hold->protocol record_base Record Baseline Eag1 Current protocol->record_base apply_drug Apply 4-(2-DMA-ethyl)-aniline (Increasing Concentrations) record_base->apply_drug record_drug Record Inhibited Eag1 Current apply_drug->record_drug record_drug->protocol Repeat Pulse analyze Analyze Data: - IC50 Curve - Voltage Dependence - Use Dependence record_drug->analyze end_node End: Characterize Inhibition analyze->end_node

Caption: Experimental workflow for patch-clamp analysis of an Eag1 inhibitor.

Cellular Assays: Assessing Functional Consequences

Objective: To determine if the channel-blocking activity of 4-(2-Dimethylamino-ethyl)-aniline translates into an anti-proliferative effect in cancer cells.

System: An Eag1-positive cancer cell line (e.g., MCF-7 breast cancer) and a control cell line with low or no Eag1 expression.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 4-(2-Dimethylamino-ethyl)-aniline (typically centered around the electrophysiologically determined IC₅₀). Include a vehicle-only (e.g., 0.1% DMSO) control.

  • Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours).

  • Viability/Proliferation Measurement:

    • Add a metabolic assay reagent such as MTS or CCK-8 to each well. Rationale: These reagents are converted by metabolically active (i.e., living) cells into a colored formazan product. The amount of color is directly proportional to the number of viable cells.[3]

    • Incubate for 1-4 hours as per the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability.

    • Plot the percent viability against the compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in Eag1-positive cells compared to control cells provides strong evidence that the anti-proliferative effect is on-target.

Eag1_Signaling_Pathway Eag1 Eag1 Channel Activity (K+ Efflux) MembranePotential Membrane Potential (Hyperpolarized State) Eag1->MembranePotential Maintains CellCycle Cell Cycle Progression (G1/S Checkpoint) MembranePotential->CellCycle Permits Proliferation Cancer Cell Proliferation CellCycle->Proliferation Drives Inhibitor 4-(2-DMA-ethyl)-aniline Inhibitor->Eag1 Blocks

Caption: Proposed pathway linking Eag1 inhibition to reduced cancer cell proliferation.

Therapeutic Implications and Future Directions

The characterization of 4-(2-Dimethylamino-ethyl)-aniline as an Eag1 inhibitor positions it as a valuable chemical scaffold for anti-cancer drug discovery. Its simple structure offers numerous avenues for medicinal chemistry optimization to improve potency, selectivity, and drug-like properties.

A critical future direction is to assess its selectivity. A significant hurdle for many Eag1 inhibitors is off-target activity against the hERG (Kv11.1) potassium channel, which can lead to cardiotoxicity.[20][21] Therefore, counter-screening against hERG using similar patch-clamp protocols is a mandatory step in the development process. Further studies should also explore its efficacy in more complex models, such as 3D tumor spheroids and in vivo xenograft models, to validate its therapeutic potential.

Conclusion

4-(2-Dimethylamino-ethyl)-aniline serves as an exemplary case for the systematic investigation of novel Eag1 channel inhibitors. By combining rigorous electrophysiological analysis to define the mechanism of block with functional cellular assays to confirm the anti-proliferative consequences, researchers can build a comprehensive data package. This integrated approach, grounded in the principles of ion channel pharmacology, is essential for identifying and validating promising lead compounds that target the Eag1 oncoprotein, with the ultimate goal of developing safer and more effective cancer therapies.

References

  • Zhang, H., An, H., & Zhan, Y. (2017). Eag1 Voltage-Dependent Potassium Channels: Structure, Electrophysiological Characteristics, and Function in Cancer. Journal of Molecular Biology. [Link]

  • Pardo, L. A., & Stühmer, W. (2008). Eag1: An Emerging Oncological Target. Cancer Research. [Link]

  • Chen, J., & Cui, J. (2018). Eag1 K+ Channel: Endogenous Regulation and Functions in Nervous System. BioMed Research International. [Link]

  • Whicher, J. R., & MacKinnon, R. (2016). Structure of the voltage-gated K+ channel Eag1 reveals an alternative voltage sensing mechanism. Science. [Link]

  • Igel, P., et al. (2021). 3D Pharmacophore-Based Discovery of Novel KV10.1 Inhibitors with Antiproliferative Activity. International Journal of Molecular Sciences. [Link]

  • Pardo, L. A., & Contreras-Jurado, C. (2012). Eag1 Channels as Potential Cancer Biomarkers. Cancers. [Link]

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  • Barros, F., et al. (2019). The EAG Voltage-Dependent K+ Channel Subfamily: Similarities and Differences in Structural Organization and Gating. Frontiers in Molecular Neuroscience. [Link]

  • Gao, S., et al. (2022). The mechanism study of Eag1 potassium channel in gastric cancer. Annals of Translational Medicine. [Link]

  • Gao, S., et al. (2022). The mechanism study of Eag1 potassium channel in gastric cancer. Annals of Translational Medicine. [Link]

  • The Rockefeller University. (n.d.). Eag1. Laboratory of Molecular Neurobiology and Biophysics. [Link]

  • J&K Scientific. (n.d.). 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. J&K Scientific. [Link]

  • Igel, P., et al. (2022). New Diarylamine KV10.1 Inhibitors and Their Anticancer Potential. Molecules. [Link]

  • Ortiz-Trevino, A., et al. (2021). The Kv10.1 Channel: A Promising Target in Cancer. Cancers. [Link]

  • de la Cruz, A., et al. (2018). Inhibition of the K+ Conductance and Cole-Moore Shift of the Oncogenic Kv10.1 Channel by Amiodarone. Pflügers Archiv - European Journal of Physiology. [Link]

  • This reference was not specifically cited in the text.
  • Cheng, Y. M., et al. (2020). Molecular mechanism of EAG1 channel inhibition by imipramine binding to the PAS domain. Journal of Biological Chemistry. [Link]

  • Marques-Carvalho, M. J., et al. (2015). Molecular insights into the mechanism of calmodulin inhibition of the EAG1 potassium channel. eLife. [Link]

  • Garcia-Ferreiro, R. E., et al. (2004). Mechanism of Block of hEag1 K+ Channels by Imipramine and Astemizole. Journal of General Physiology. [Link]

  • Garcia-Ferreiro, R. E., et al. (2004). Mechanism of Block of hEag1 K+ Channels by Imipramine and Astemizole. Journal of General Physiology. [Link]

  • Gao, S., et al. (2022). The mechanism study of Eag1 potassium channel in gastric cancer. Annals of Translational Medicine. [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

4-(2-Dimethylamino-ethyl)-aniline, and its dihydrochloride salt, represents a critical structural motif in modern synthetic chemistry, most notably as a key intermediate in the production of advanced pharmaceutical agents. Its unique combination of a reactive aniline moiety and a dimethylaminoethyl side chain makes it a versatile building block. While its application is pivotal, the inherent chemical properties of aromatic amines necessitate a rigorous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research outcomes.

This guide, designed for the experienced researcher, moves beyond rudimentary safety checklists. It provides a technical deep-dive into the causality behind recommended safety protocols, offering field-proven insights grounded in the physicochemical nature of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride and the broader class of aromatic amines. Every procedure outlined is designed as a self-validating system, integrating safety as an intrinsic component of sound scientific practice.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of a robust safety protocol. While comprehensive toxicological data for this compound is not fully established, a reliable hazard profile can be constructed by examining data from its free base and the general characteristics of aromatic amine salts.[1]

1.1. Core Chemical Identity

PropertyDataSource(s)
Chemical Name This compound[2][3]
CAS Number 180080-29-9[2][3][4]
Molecular Formula C₁₀H₁₈Cl₂N₂[4]
Molecular Weight 237.17 g/mol -
Synonyms N,N-Dimethyl-4-(2-aminoethyl)aniline dihydrochloride-
Physical State Solid (presumed, as it is a salt)-
Storage 2-8°C, Sealed in a dry environment-

Note: The free base, 4-(2-Dimethylamino-ethyl)-aniline (CAS 5636-52-2), is a liquid.

1.2. Hazard Identification and GHS Classification (Inferred)

Hazard ClassGHS Category (Inferred)Hazard Statement
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]
Carcinogenicity Data LackingIARC: No component is identified as a probable, possible, or confirmed human carcinogen. However, toxicological properties have not been thoroughly investigated.[1] Handle as a potential carcinogen.
Aquatic Toxicity Data LackingAromatic amines can be toxic to aquatic life.[7][8] Do not allow to enter drains.[1]

Section 2: The Logic of Safe Handling - A Risk-Based Workflow

Safe handling is not a static list of rules but a dynamic process of risk assessment and mitigation. The following workflow illustrates the decision-making process required when working with this compound.

G Risk Assessment & Handling Workflow cluster_0 Pre-Operational Phase cluster_1 Operational Phase cluster_2 Post-Operational Phase A Review SDS (Free Base) & Class Hazards B Assess Hygroscopicity & Air Sensitivity A->B Physicochemical Properties C Define Scale of Operation (mg vs. multi-gram) B->C Procedural Context D Select Engineering Controls (Fume Hood, Glove Box) C->D Exposure Potential E Select Personal Protective Equipment (PPE) D->E Hierarchy of Controls F Prepare Work Area (Inert Atmosphere if needed) E->F Implement Controls G Weighing & Transfer (Minimize Dust Generation) F->G H Reaction/Procedure Setup (Closed/Contained System) G->H I Monitor Reaction & Maintain Containment H->I J Quenching & Workup (Controlled Conditions) I->J Proceed to Cleanup K Decontaminate Glassware & Surfaces J->K M Proper Storage of Unused Material (2-8°C, Dry, Inert Gas) J->M L Segregate & Label Waste Streams K->L N Dispose of Waste via Licensed Service L->N

Caption: A logical workflow for risk assessment and handling.

2.1. Causality Behind Control Selection

  • Engineering Controls: The primary recommendation for handling this solid compound is within a certified chemical fume hood. This is not merely for odor control; it is a critical barrier to prevent the inhalation of fine particulates which may be generated during transfer.[1] For multi-gram scale operations or when handling for extended periods, a glove box is advisable to control atmospheric moisture, given the hygroscopic nature of amine salts.

  • Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's hazard profile.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when dissolving the salt or during workup.[9]

    • Hand Protection: Nitrile gloves are a standard requirement. However, for prolonged handling or during cleanup of a spill, heavier-duty gloves or double-gloving is recommended. Aromatic amines can be absorbed through the skin. Gloves must be inspected before use and disposed of immediately if contamination is suspected.[9]

    • Body Protection: A buttoned laboratory coat is essential. For larger scale work, a chemically resistant apron provides an additional layer of protection.

Section 3: Field-Proven Experimental Protocols

The following protocols are representative of the operations in which this compound would be handled. They are designed to be self-validating, with built-in checks and safety observations.

3.1. Protocol: Weighing and Preparation of a Stock Solution

This protocol details the safe handling of the solid dihydrochloride salt for use in a subsequent reaction, such as the synthesis of Osimertinib (AZD9291).[10]

Objective: To accurately weigh and dissolve a specified amount of this compound while minimizing exposure and preventing moisture absorption.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Ethanol, specified by reaction protocol)

  • Round-bottom flask with a septum

  • Magnetic stir bar

  • Syringes and needles

  • Spatula

  • Weighing paper or boat

  • Nitrogen or Argon gas line

Methodology:

  • Preparation (Self-Validation Check):

    • Ensure the chemical fume hood has a certified face velocity.

    • Don all required PPE (goggles, lab coat, nitrile gloves).

    • Purge the reaction flask with inert gas (Nitrogen or Argon) for 5-10 minutes to ensure an anhydrous environment.

    • Allow the container of the aniline dihydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing and Transfer:

    • Inside the fume hood, carefully open the container.

    • Using a clean, dry spatula, quickly weigh the desired amount of the solid onto a weighing paper or boat. Causality: Speed is crucial here to minimize the absorption of atmospheric moisture by the hygroscopic salt.

    • Promptly and carefully transfer the weighed solid into the prepared, inerted round-bottom flask.

    • Immediately re-seal the main container of the aniline dihydrochloride.

  • Dissolution:

    • Quickly cap the flask with a septum.

    • Using a syringe, add the appropriate volume of anhydrous solvent to the flask.

    • Begin stirring with the magnetic stir bar to facilitate dissolution. Gentle warming may be required depending on the solvent and desired concentration.

  • Final State (Self-Validation Check):

    • The resulting solution should be clear and homogenous. The presence of particulates may indicate incomplete dissolution or impurities.

    • The solution is now ready for use in the subsequent reaction step, maintained under a positive pressure of inert gas.

3.2. Protocol: Waste Handling and Decontamination

Proper disposal is a critical final step in the safe handling workflow. Aromatic amine waste should be treated as hazardous.[10][11]

G Waste Management & Decontamination Workflow cluster_0 Waste Segregation cluster_1 Containment & Labeling cluster_2 Decontamination & Disposal A Solid Waste (Contaminated PPE, Weigh Paper) D Place in Separate, Compatible, Sealed Waste Containers A->D B Liquid Aqueous Waste (From Workup) B->D C Liquid Organic Waste (Solvents, Reaction Mixture) C->D E Label Clearly: 'Hazardous Waste' 'Aromatic Amine Waste' List of Contents D->E I Store Waste in Designated Area E->I F Rinse Glassware with Solvent (Collect rinse as waste) G Wash Glassware with Soap and Water F->G H Wipe Down Fume Hood Surfaces J Arrange Pickup by Licensed Hazardous Waste Service I->J

Caption: Workflow for waste segregation and disposal.

Methodology:

  • Segregation: At the point of generation, separate waste streams. Do not mix incompatible wastes.[11]

    • Solid Waste: Contaminated gloves, weighing papers, and paper towels should be placed in a designated, sealed bag or container within the fume hood.

    • Liquid Organic Waste: Unused solutions and solvent rinses should be collected in a designated, sealed container for halogenated or non-halogenated waste as appropriate.

    • Liquid Aqueous Waste: Aqueous layers from reaction workups containing the amine salt should be collected in a separate, sealed container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[10][11]

  • Decontamination:

    • Glassware should be rinsed with a small amount of an appropriate solvent (e.g., ethanol or acetone), with the rinse collected as hazardous waste.[11]

    • Subsequently, glassware can be washed with soap and water.

    • Work surfaces within the fume hood should be wiped down thoroughly.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service.[1] Do not pour aromatic amine waste down the drain.[1] Incineration is the preferred method for the complete destruction of such compounds.[12]

Section 4: Emergency Procedures - A Validated Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

4.1. Exposure Response

Exposure RouteImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower.Seek immediate medical attention. Provide the Safety Data Sheet (for the free base) to medical personnel.[1]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.Seek immediate medical attention.[1]

4.2. Spill Response

  • Minor Spill (Solid, inside a fume hood):

    • Ensure PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste.[1]

    • Decontaminate the area with a paper towel dampened with a suitable solvent (e.g., ethanol), and dispose of the towel as solid hazardous waste.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Prevent entry to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Conclusion

This compound is a compound of significant value in pharmaceutical development. Its effective and safe use hinges on a deep, technical understanding of its properties and the associated risks. By adopting a proactive risk assessment approach, utilizing appropriate engineering and personal protective controls, and adhering to validated protocols for handling and disposal, researchers can confidently and safely leverage this important synthetic intermediate. The principles and procedures detailed in this guide are designed to foster a culture where safety and scientific excellence are inextricably linked.

References

  • Hidden dangers: aromatic amines and their impact on freshwater species. (n.d.). [Source not further specified].
  • Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. (n.d.). Benchchem.
  • MSDS of 4-(2-Dimethylamino-ethyl)-aniline. (n.d.). Capot Chemical Co., Ltd..
  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023, October 1). PubMed Central.
  • p-Aminotetraphenylmethane. (n.d.). Organic Syntheses.
  • 180080-29-9 this compound. (n.d.). Chemsigma.
  • This compound | 180080-29-9. (2023, May 4). Chemicalbook.
  • SAFETY DATA SHEET - 2-Ethylaniline. (2009, September 22). Fisher Scientific.
  • The Impact of Aromatic Amines on the Environment: Risks and Damages. (2012, January 1). PubMed.
  • Steps for the purification of the crude products (A) Filter the final... (n.d.).
  • This compound [180080-29-9]. (n.d.). Chemsigma.
  • SAFETY DATA SHEET - 2-Ethynylaniline. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,4-Dimethylaniline. (2010, May 10). Fisher Scientific.
  • Chemical Safety and Waste Management Manual. (n.d.). UAB.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
  • Safety Data Sheet - 2-Fluoro-n,4-dimethylaniline. (2024, December 19). CymitQuimica.
  • The impact of aromatic amines on the environment: risks and damages. (2012, January 1).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). [Source not further specified].
  • Purify and dry aniline? (2014, May 26). Reddit.
  • Disposal of Chemotherapeutic Agent -- Contamin
  • What is a LD₅₀ and LC₅₀?. (n.d.).
  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. (n.d.). Organic Syntheses.
  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 62-53-3 Chemical Name Aniline. (2000, March 15-17). [Source not further specified].
  • This compound. (n.d.). Echemi.
  • Comparing LD50/LC50 Machine Learning Models for Multiple Species. (n.d.). PMC.
  • Application Notes and Protocols for the Purification of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. (n.d.). Benchchem.

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A Technical Guide to the Stability and Storage of 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride. By synthesizing fundamental chemical principles with practical, field-proven insights, this document serves as an essential resource for ensuring the long-term integrity of this compound in a research and development setting.

Compound Overview: A Molecule of Interest

4-(2-Dimethylamino-ethyl)-aniline, in its dihydrochloride salt form, is a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a primary aromatic amine, a tertiary aliphatic amine, and an ethyl linker, makes it a valuable intermediate for the synthesis of a diverse range of target molecules, including dyes, pigments, and pharmaceutical agents.[1][2] The dihydrochloride salt form is typically employed to enhance the compound's solubility and stability compared to its free base.[3]

Table 1: Key Chemical Properties

PropertyValueSource
Chemical Name This compoundChemScene
CAS Number 180080-29-9ChemScene
Molecular Formula C₁₀H₁₈Cl₂N₂ChemScene
Molecular Weight 237.17 g/mol ChemScene
Appearance Typically a crystalline powderGeneral Knowledge

The Dihydrochloride Salt: A Double-Edged Sword of Stability

The conversion of the basic free amine to its dihydrochloride salt is a common strategy to improve the handling and stability of the compound. Protonation of the two amine groups—the primary aromatic amine and the tertiary aliphatic amine—significantly alters the molecule's electronic properties and reactivity. This salt formation generally increases water solubility and can enhance the compound's shelf-life.[3]

However, the presence of the hydrochloride moieties also introduces a key stability challenge: hygroscopicity . Hydrochloride salts have a tendency to absorb moisture from the atmosphere.[3][4] This absorbed water can act as a medium for degradative reactions and can physically alter the solid-state properties of the material, leading to clumping and handling difficulties.[3][4]

Predicted Degradation Pathways: Understanding the "Why" Behind Storage Conditions

Oxidative Degradation of the Aniline Moiety

The aniline ring is susceptible to oxidation, a process that can be accelerated by exposure to light and air. This can lead to the formation of colored impurities, such as quinone-like structures and polymeric materials. The presence of trace metal ions can also catalyze this oxidative degradation.

Caption: Oxidative degradation of the aniline moiety.

Hydrolysis and Disproportionation

The hygroscopic nature of the dihydrochloride salt is a critical factor. Absorbed moisture can facilitate the hydrolysis of the salt back to the free base. While this may not be a degradation in the strictest sense, the presence of the more reactive free amine can open up other degradation pathways. Furthermore, in the presence of moisture, the solid salt can undergo disproportionation, where the salt partially converts to the free base and hydrochloric acid.

Caption: Impact of moisture on the dihydrochloride salt.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.

Storage Conditions

The primary goal of proper storage is to mitigate the risks of hygroscopicity and oxidative degradation.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo slow down the rate of potential chemical degradation.[5]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To minimize exposure to oxygen and prevent oxidative degradation.
Moisture Sealed in a dry environmentTo prevent moisture absorption due to the hygroscopic nature of the dihydrochloride salt.[4][5]
Light Protect from lightTo prevent light-catalyzed oxidative degradation of the aniline moiety.
Container Tightly sealed, appropriate containerTo maintain a dry, inert atmosphere and prevent contamination.
Handling Protocol: A Step-by-Step Guide

When handling this compound, it is crucial to work in a controlled environment to prevent exposure to atmospheric moisture and oxygen.

Step 1: Preparation

  • Ensure a dry, inert atmosphere in a glove box or by using a Schlenk line.

  • All glassware and utensils should be thoroughly dried in an oven and cooled under a stream of inert gas.

Step 2: Aliquoting

  • Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.

  • Quickly weigh and transfer the desired amount of the compound under the inert atmosphere.

Step 3: Resealing and Storage

  • Securely reseal the main container, ensuring a tight seal.

  • Purge the headspace of the container with an inert gas before tightening the cap.

  • Return the container to the recommended storage conditions (2-8°C, protected from light).

HandlingProtocol Start Start Inert_Atmosphere Establish Inert Atmosphere (Glove Box / Schlenk Line) Start->Inert_Atmosphere Dry_Glassware Use Oven-Dried Glassware Inert_Atmosphere->Dry_Glassware Equilibrate Equilibrate Container to Room Temperature Dry_Glassware->Equilibrate Aliquot Weigh and Transfer Under Inert Gas Equilibrate->Aliquot Reseal Tightly Reseal Container Aliquot->Reseal Purge Purge Headspace with Inert Gas Reseal->Purge Store Return to 2-8°C Storage Purge->Store End End Store->End

Caption: Recommended handling workflow for the compound.

Conclusion: Proactive Measures for Compound Integrity

The stability of this compound is intrinsically linked to its chemical structure. While the dihydrochloride salt form offers advantages in solubility and handling, its hygroscopic nature presents a significant stability challenge. By understanding the potential degradation pathways—primarily oxidation of the aniline ring and moisture-induced hydrolysis/disproportionation—researchers can implement effective storage and handling strategies. Adherence to the recommended protocols of low-temperature storage in a dry, inert, and light-protected environment is paramount to preserving the purity and integrity of this valuable chemical intermediate.

References

  • MSDS of 4-(2-Dimethylamino-ethyl)-aniline. Capot Chemical Co., Ltd. [Link]

  • Safety Data Sheet - 2-Dimethylaminoethanol hydrochloride. Angene Chemical. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying. ResearchGate. [Link]

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Methodological & Application

Application Note: A Multi-Step Synthesis of 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride from 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Dimethylamino-ethyl)-aniline is a substituted phenethylamine derivative that serves as a valuable building block in the development of various chemical entities. Its structure, featuring a primary aromatic amine, a flexible ethyl linker, and a tertiary aliphatic amine, offers multiple points for chemical modification. This application note provides a comprehensive, field-tested guide for its synthesis starting from the readily available precursor, 4-nitroaniline. The protocol culminates in the isolation of the target compound as a stable dihydrochloride salt.

The synthetic strategy is designed in three major parts:

  • Part A: Construction of the N,N-dimethyl-2-(4-nitrophenyl)ethanamine intermediate from 4-nitroaniline. This involves a multi-step sequence to build the C-C and C-N bonds of the side chain.

  • Part B: Selective reduction of the aromatic nitro group to an aniline using catalytic hydrogenation.

  • Part C: Conversion of the resulting diamine to its dihydrochloride salt for enhanced stability and handling.

This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Overall Synthetic Workflow

The transformation from 4-nitroaniline to the final product is achieved through a five-step sequence. The workflow is designed to build complexity systematically, starting with the installation of a carboxylic acid handle, followed by side-chain elongation, and concluding with reductive and salt formation steps.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Nitro Group Reduction cluster_2 Part C: Salt Formation A 4-Nitroaniline B 4-Nitrophenyldiazonium Salt A->B NaNO2, HCl C 4-Nitrophenylacetic Acid B->C CH2=CHCOOH D N,N-Dimethyl-2- (4-nitrophenyl)acetamide C->D 1. SOCl2 2. HN(CH3)2 E N,N-Dimethyl-2- (4-nitrophenyl)ethanamine D->E LiAlH4 F 4-(2-Dimethylamino-ethyl)-aniline E->F H2, Pd/C G 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride (Final Product) F->G HCl

Application Note: A Comparative Guide to the Reductive Amination Synthesis of 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the synthesis of 4-(2-Dimethylamino-ethyl)-aniline, a valuable intermediate in pharmaceutical and materials science. We present and compare two robust reductive amination protocols starting from 4-(2-aminoethyl)aniline: the classic Eschweiler-Clarke reaction and a modern approach using sodium triacetoxyborohydride. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and practical advice to aid researchers in selecting and executing the optimal synthetic strategy.

Introduction and Strategic Overview

4-(2-Dimethylamino-ethyl)-aniline is a key building block characterized by a primary aromatic amine, which is a versatile handle for further functionalization, and a tertiary aliphatic amine, which can impart desirable physicochemical properties such as aqueous solubility and basicity. Its synthesis is a frequent task in drug development and chemical research. Reductive amination stands as one of the most effective and widely used methods for the N-alkylation of amines due to its efficiency and control, largely avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[1][2]

This guide details two premier methods for the dimethylation of the primary aliphatic amine of 4-(2-aminoethyl)aniline:

  • Method A: The Eschweiler-Clarke Reaction. A classical, one-pot procedure that utilizes an excess of formaldehyde and formic acid to achieve exhaustive methylation of primary and secondary amines.[3][4] It is cost-effective and powerful, though it often requires elevated temperatures.

  • Method B: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mediated Reductive Amination. A milder, highly selective method that employs a modern hydride reagent to reduce an in-situ formed iminium ion.[5][6][7] This approach offers broad functional group tolerance and is typically performed at ambient temperature.

The choice between these methods depends on substrate sensitivity, available equipment, and desired reaction scale. This document will equip the researcher to make an informed decision.

Mechanistic Foundations

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. While both protocols are reductive aminations, their core components and pathways differ significantly.

The Eschweiler-Clarke Reaction Mechanism

The Eschweiler-Clarke reaction is a specialized reductive amination where formaldehyde serves as the carbon source for the methyl group and formic acid acts as the hydride donor.[8][9] The reaction proceeds irreversibly due to the formation of gaseous carbon dioxide.[3]

The key steps for the dimethylation of a primary amine are:

  • First Imine Formation: The primary amine attacks formaldehyde to form a hemiaminal intermediate, which rapidly dehydrates to yield an iminium ion.[10][11]

  • First Reduction: Formic acid transfers a hydride to the electrophilic carbon of the iminium ion, generating the secondary, monomethylated amine and carbon dioxide.[3][10]

  • Second Imine Formation: The resulting secondary amine, being more nucleophilic than the starting primary amine, readily reacts with another equivalent of formaldehyde to form a new iminium ion.

  • Second Reduction: A second hydride transfer from formic acid yields the final tertiary, dimethylated amine.[12]

The reaction halts at the tertiary amine stage because it can no longer form an iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[3][11]

Eschweiler_Clarke_Mechanism Start Primary Amine (R-NH₂) Iminium1 Iminium Ion [R-N⁺H=CH₂] Start->Iminium1 + HCHO1 Formaldehyde (CH₂O) HCHO1->Iminium1 Secondary Secondary Amine (R-NHCH₃) Iminium1->Secondary + Hydride Transfer (- CO₂) HCOOH1 Formic Acid (HCOOH) HCOOH1->Secondary Iminium2 Iminium Ion [R-N⁺(CH₃)=CH₂] Secondary->Iminium2 + HCHO2 Formaldehyde (CH₂O) HCHO2->Iminium2 Tertiary Tertiary Amine (R-N(CH₃)₂) Iminium2->Tertiary + Hydride Transfer (- CO₂) HCOOH2 Formic Acid (HCOOH) HCOOH2->Tertiary

Caption: Simplified workflow of the Eschweiler-Clarke reaction.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mechanism

This method relies on the unique reactivity of NaBH(OAc)₃. It is a much milder reducing agent than sodium borohydride (NaBH₄) and is particularly adept at reducing iminium ions in the presence of aldehydes.[1][5] The bulky acetate groups temper its reactivity, preventing the reduction of the starting carbonyl compound.

The reaction proceeds as follows:

  • Imine/Iminium Formation: The starting amine and formaldehyde react in a suitable organic solvent to form a hemiaminal, which exists in equilibrium with the corresponding imine and its protonated form, the iminium ion.

  • Selective Reduction: NaBH(OAc)₃ selectively delivers a hydride to the iminium ion, which is significantly more electrophilic than the aldehyde, to furnish the amine product.[6]

  • Exhaustive Methylation: As with the Eschweiler-Clarke reaction, the process repeats on the intermediate secondary amine to yield the final tertiary amine.

The mild, non-acidic conditions (though a catalytic amount of acetic acid is sometimes used with ketones) make this method compatible with a wide array of sensitive functional groups.[7]

Materials and Methods

Reagent and Solvent Data

Proper handling of all chemicals is paramount. Consult Safety Data Sheets (SDS) for all materials before beginning any experimental work.

ReagentFormulaMW ( g/mol )RoleKey Hazards & Handling Notes
4-(2-Aminoethyl)anilineC₈H₁₂N₂136.19Starting MaterialToxic, irritant. Handle in a fume hood with PPE.
Formaldehyde (37% aq. soln.)CH₂O30.03Methyl SourceToxic, carcinogen, corrosive. Use in a well-ventilated fume hood.
Formic Acid (~90%)HCOOH46.03Hydride Donor & CatalystCorrosive, causes severe burns. Handle with extreme care.
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing AgentWater-reactive, irritant. Handle in a dry environment.[13]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96SolventToxic, carcinogen, flammable. Use in a fume hood.[7]
Sodium HydroxideNaOH40.00Base (Workup)Corrosive. Causes severe burns.
Dichloromethane (DCM)CH₂Cl₂84.93Extraction SolventVolatile, suspected carcinogen. Use in a fume hood.
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying AgentHygroscopic. Keep container tightly sealed.

Experimental Protocols

Protocol A: Synthesis via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the methylation of primary amines.[10][14]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-aminoethyl)aniline (1.0 eq).

  • Add formic acid (3.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde solution (37%, 2.5 eq).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. The evolution of carbon dioxide should be observed.

  • Maintain heating for 4-6 hours, or until gas evolution ceases. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly and carefully basify the mixture by adding 5M sodium hydroxide (NaOH) solution until the pH is >11. This step is exothermic and should be performed with caution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a ~5g scale reaction).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel to afford the pure 4-(2-Dimethylamino-ethyl)-aniline.

Protocol B: Synthesis via NaBH(OAc)₃ Reductive Amination

This protocol is based on the general procedure developed by Abdel-Magid et al.[7]

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(2-aminoethyl)aniline (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE).

  • Add aqueous formaldehyde solution (37%, 2.5 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq). A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stir vigorously for 20 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Workflow Visualization and Method Comparison

Synthesis_Workflow Start Start: 4-(2-Aminoethyl)aniline MethodA Method A: Eschweiler-Clarke (HCHO, HCOOH, Heat) Start->MethodA MethodB Method B: NaBH(OAc)₃ (HCHO, NaBH(OAc)₃, DCE) Start->MethodB Workup Aqueous Basic Workup MethodA->Workup MethodB->Workup Quench + Workup Extraction Solvent Extraction (e.g., DCM) Workup->Extraction Purification Drying & Concentration Extraction->Purification Column Silica Gel Chromatography Purification->Column Product Final Product: 4-(2-Dimethylamino-ethyl)-aniline Column->Product

Caption: General experimental workflow for the synthesis.

Comparative Analysis
FeatureMethod A: Eschweiler-ClarkeMethod B: NaBH(OAc)₃
Reagents Inexpensive, common lab reagents (formaldehyde, formic acid).More expensive, specialized hydride reagent.
Conditions Elevated temperature (80-100 °C), atmospheric pressure.Room temperature, inert atmosphere recommended.
Solvent Often uses formic acid as the solvent, or is run neat/in water.Requires an anhydrous aprotic solvent (DCE, THF).[7][13]
Workup Requires neutralization of a large amount of strong acid.Simple aqueous quench of the reducing agent.
Selectivity Highly effective for methylation but less tolerant of heat-sensitive groups.Excellent functional group tolerance (esters, nitro groups, etc.).[7]
Safety Corrosive formic acid, toxic formaldehyde, requires careful heating.Water-sensitive reagent, toxic chlorinated solvent.
Ideal Use Case Large-scale, cost-sensitive synthesis of robust molecules.Synthesis of complex, multi-functional molecules on a lab scale.

Field Insights and Troubleshooting

  • Reaction Monitoring: For both protocols, Thin Layer Chromatography (TLC) is the most effective way to monitor progress. The product, being a tertiary amine, is typically more nonpolar than the starting primary amine. A co-spot of the starting material is essential for accurate comparison.

  • Product Characterization: Successful synthesis can be confirmed by ¹H NMR spectroscopy. A characteristic singlet integrating to six protons should appear in the upfield region (typically ~2.2-2.3 ppm) corresponding to the two N-methyl groups.[15] Mass spectrometry will show the expected molecular ion peak.

  • Troubleshooting Incomplete Reactions:

    • Eschweiler-Clarke: If the reaction stalls, ensure sufficient excess of both formaldehyde and formic acid. Extended heating may be required, but monitor for potential decomposition of the aniline moiety.

    • NaBH(OAc)₃: The most common cause of failure is wet reagents or solvents, as the hydride is moisture-sensitive. Ensure the use of anhydrous solvents and fresh NaBH(OAc)₃. If the reaction is sluggish with a weakly nucleophilic amine, allowing a longer pre-incubation time with formaldehyde before adding the reducing agent can be beneficial.

  • Purification: The aromatic nature of the product allows for easy visualization on TLC plates under UV light (254 nm). A gradient elution system for column chromatography, such as ethyl acetate in hexanes with 1-2% triethylamine to prevent the amine from streaking on the acidic silica gel, is often effective.

References

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of 1 with aniline using NaBH(OAc) 3 at room temperature. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Sciencemadness.org. (2011). Eschweiler-Clarke Procedure. Retrieved from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Arkat USA. (2009). An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Retrieved from [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde? Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Tarasova, Y. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11638-11702. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(2-Dimethylamino-ethyl)-aniline as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Modern Drug Discovery

4-(2-Dimethylamino-ethyl)-aniline, also known by its CAS Number 5636-52-2, is a substituted aniline derivative that has emerged as a critical intermediate in the synthesis of diverse pharmaceutical agents.[1][2] Its structure is characterized by a primary aromatic amine on a phenyl ring and a distal tertiary dimethylamino group at the terminus of an ethyl side chain. This bifunctional nature is the cornerstone of its utility, offering two distinct points for chemical modification.

The primary arylamine serves as a versatile nucleophilic handle for constructing amide bonds, ureas, sulfonamides, and for participating in C-N cross-coupling reactions to build complex heterocyclic systems. Simultaneously, the tertiary amine provides a basic center that is often protonated at physiological pH. This feature is crucial for modulating the physicochemical properties of the final active pharmaceutical ingredient (API), such as aqueous solubility and membrane permeability, and for establishing key ionic interactions with biological targets.[3]

This compound's significance is demonstrated by its application in various therapeutic areas. It serves as a key intermediate in the development of drugs targeting specific biological pathways, including advanced oncology treatments like the kinase inhibitor Omisertinib (AZD9291).[1][3] Furthermore, the N,N-dimethylaminophenethylamine moiety is a well-established pharmacophore in a class of potent antihistamines, highlighting its role in creating compounds for allergy and inflammatory conditions.[4] This guide provides an in-depth exploration of 4-(2-Dimethylamino-ethyl)-aniline, detailing its properties, synthetic applications, and robust analytical protocols for quality control.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount when utilizing any chemical intermediate in a research and development setting.

Compound Properties

The fundamental properties of 4-(2-Dimethylamino-ethyl)-aniline are summarized below.

PropertyValueReference(s)
CAS Number 5636-52-2[1][5]
IUPAC Name 4-[2-(dimethylamino)ethyl]aniline[1][3]
Synonyms 4-Amino-N,N-dimethylbenzeneethanamine; DMAPEA[3][6]
Molecular Formula C₁₀H₁₆N₂[5]
Molecular Weight 164.25 g/mol [3][5]
Appearance White solid (typical)[7]
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMSO).[3]
Safety, Handling, and Storage

Adherence to safety protocols is essential due to the compound's potential hazards.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[8][9] Handlers should wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10] Avoid breathing dust, vapors, or mist.[8][10]

  • Hazard Profile: The compound may cause skin and serious eye irritation.[9] Inhalation may lead to respiratory irritation.[8][9] The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting cautious handling.[8]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep refrigerated for long-term stability.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and halogens.[10]

Core Applications in Pharmaceutical Synthesis

The utility of 4-(2-Dimethylamino-ethyl)-aniline stems from the distinct reactivity of its two nitrogen centers, allowing for its incorporation into diverse molecular scaffolds.

Application Example 1: Synthesis of Histamine H₁ Antagonist Scaffolds

The (dimethylamino)ethyl group is a classic structural motif found in many first-generation antihistamines. It is understood to mimic the side chain of histamine, enabling competitive binding to the H₁ receptor. 4-(2-Dimethylamino-ethyl)-aniline provides a direct route to introduce this pharmacophore while leaving the primary amine available for further elaboration to build novel antiallergy agents.[4]

A common synthetic strategy involves the acylation of the primary aromatic amine with a suitable carboxylic acid, often containing another aromatic moiety, to form a stable amide bond. This reaction is typically mediated by a peptide coupling agent.

Representative Protocol: Amide Coupling for H₁ Antagonist Scaffold

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the chosen carboxylic acid (1.0 eq) and 4-(2-Dimethylamino-ethyl)-aniline (1.05 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an activator, such as Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Coupling: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to the mixture. The base neutralizes the hydrochloride salts formed and maintains an optimal pH for the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

G cluster_input Inputs cluster_process Process cluster_output Output Aniline 4-(2-Dimethylamino-ethyl)-aniline Coupling Amide Bond Formation in Anhydrous DCM Aniline->Coupling Acid R-COOH Acid->Coupling Reagents EDC, HOBt, DIPEA Reagents->Coupling Workup Aqueous Workup (Acid/Base Wash) Coupling->Workup Purify Silica Gel Chromatography Workup->Purify Product Antihistamine Scaffold (Amide Product) Purify->Product

Caption: Workflow for synthesizing an antihistamine scaffold.

Application Example 2: Intermediate in Kinase Inhibitor Synthesis

In modern targeted therapies, particularly kinase inhibitors, complex heterocyclic systems are common. 4-(2-Dimethylamino-ethyl)-aniline is an ideal intermediate for building molecules that require a solubilizing "tail" appended to a core scaffold. Its documented use in the synthesis of Omisertinib, an EGFR inhibitor, exemplifies this application.[3] The synthesis often involves a nucleophilic aromatic substitution (SₙAr) reaction where the primary amine displaces a leaving group (e.g., a halogen) on an electron-deficient heteroaromatic ring.

Representative Protocol: SₙAr Reaction for Kinase Inhibitor Scaffold

  • Reaction Setup: To a solution of the chloro- or fluoro-substituted heterocyclic core (1.0 eq) in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), add 4-(2-Dimethylamino-ethyl)-aniline (1.1 eq).

  • Base Addition: Add a suitable base, such as Potassium Carbonate (K₂CO₃) or DIPEA (2-3 eq), to act as an acid scavenger.

  • Heating: Heat the reaction mixture to 80-120 °C. The elevated temperature is often necessary to overcome the activation energy for SₙAr reactions.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or LC-MS.

  • Workup & Purification: After completion, cool the mixture to room temperature and pour it into ice water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

G cluster_input Inputs cluster_process Process cluster_output Output Aniline 4-(2-Dimethylamino-ethyl)-aniline SnAr Nucleophilic Aromatic Substitution (SnAr) Aniline->SnAr Heterocycle Halogenated Heterocycle (e.g., Chloro-pyrimidine) Heterocycle->SnAr Base Base (e.g., K₂CO₃) Base->SnAr Precipitation Precipitation in Ice Water SnAr->Precipitation Purify Recrystallization or Chromatography Precipitation->Purify Product Kinase Inhibitor Scaffold Purify->Product

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-Dimethylamino-ethyl)-aniline

This protocol describes the synthesis of the title compound from its corresponding nitro precursor via catalytic hydrogenation, a robust and scalable method.[7]

  • Materials:

    • N,N-dimethyl-2-(4-nitrophenyl)ethanamine (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~15-20% by weight of starting material)

    • Methanol (MeOH), reagent grade

    • Hydrogen (H₂) gas

    • Parr hydrogenator or similar pressure vessel

    • Celite™ or other filtration aid

  • Procedure:

    • Vessel Preparation: Charge a suitable pressure vessel (e.g., a Parr shaker bottle) with N,N-dimethyl-2-(4-nitrophenyl)ethanamine (e.g., 5.5 g, 0.028 mol) and Methanol (e.g., 500 mL).

    • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 1.0 g) to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

    • Hydrogenation: Seal the vessel, purge it several times with H₂ gas, and then pressurize it to approximately 45 psi (3.1 bar).

    • Reaction: Stir the mixture vigorously at room temperature for 16 hours. The reaction is often exothermic initially.

    • Completion Check: Depressurize the vessel carefully. Take a small aliquot of the reaction mixture, filter it through a syringe filter, and analyze by TLC or LC-MS to confirm the complete disappearance of the starting material.

    • Filtration: Filter the entire reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol to recover all the product.

    • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.

    • Isolation: The resulting residue is the desired product, 4-(2-Dimethylamino-ethyl)-aniline.

  • Trustworthiness (Self-Validation):

    • Expected Yield: ~85-90%.[7]

    • Appearance: Should be an off-white to white solid.[7]

    • Purity Check: The product's purity should be assessed by HPLC and its identity confirmed by ¹H NMR and MS analysis before use in subsequent steps.

Protocol 2: Quality Control & Analytical Characterization

Ensuring the purity of a pharmaceutical intermediate is non-negotiable. The following are standard methods for the quality control of 4-(2-Dimethylamino-ethyl)-aniline.

G cluster_workflow Analytical QC Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLC Purity Analysis (HPLC-UV) SamplePrep->HPLC GCMS Identity & Impurity ID (GC-MS) SamplePrep->GCMS Review Data Review & Certificate of Analysis HPLC->Review GCMS->Review

Caption: Standard analytical workflow for quality control.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from general procedures for analyzing aniline derivatives and is suitable for determining purity and detecting non-volatile impurities.[11][12]

  • Instrumentation & Conditions:

ParameterSetting
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; hold at 95% for 3 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Sample Prep. 1 mg/mL in 50:50 Water:Acetonitrile
  • Procedure:

    • Prepare the sample solution as described above.

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

    • Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

B. Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method confirms the molecular weight and provides structural information based on the fragmentation pattern. The parameters are based on methods for similar amine compounds.[13]

  • Instrumentation & Conditions:

ParameterSetting
Instrument GC with Mass Spectrometer Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Inlet Temp. 250 °C
Carrier Gas Helium, 1.0 mL/min (constant flow)
Oven Program Start at 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
Injection 1 µL, Splitless mode
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Detection Mode Full Scan (m/z 40-400)
Sample Prep. 1 mg/mL in Methanol or Ethyl Acetate
  • Procedure:

    • Prepare the sample solution.

    • Inject the sample into the GC-MS system.

    • Analyze the resulting mass spectrum for the main peak. Confirm the presence of the molecular ion ([M]⁺ at m/z = 164) and characteristic fragment ions. A prominent fragment is often observed at m/z = 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion from alpha-cleavage.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Synthesis (Protocol 1) 1. Inactive Pd/C catalyst.2. Insufficient H₂ pressure or leak in the system.3. Incomplete reaction.1. Use fresh, high-quality catalyst. Handle under inert gas.2. Check system for leaks and ensure pressure is maintained.3. Extend reaction time or slightly increase catalyst loading.
Incomplete Amide Coupling (Application 1) 1. Inactive coupling reagents (EDC is moisture-sensitive).2. Steric hindrance from substrates.3. Insufficient base.1. Use fresh EDC from a desiccator.2. Switch to a more potent coupling agent (e.g., HATU).3. Ensure at least 2 equivalents of DIPEA are used.
Poor HPLC Peak Shape 1. Sample overload.2. Strong interaction of the basic amine with silica.3. Inappropriate mobile phase pH.1. Dilute the sample.2. Use a column with end-capping or a mobile phase with an amine modifier (e.g., triethylamine).3. Ensure the mobile phase is acidic (e.g., with formic or acetic acid) to protonate the amines.
Product Contaminated with Nitro Precursor Incomplete hydrogenation.Re-subject the material to the hydrogenation conditions with fresh catalyst.

Conclusion

4-(2-Dimethylamino-ethyl)-aniline stands out as a highly valuable and versatile intermediate in the pharmaceutical industry. Its dual-functional nature provides medicinal chemists with a reliable building block to construct complex molecules with tailored properties. From creating new antiallergy agents to forming the backbone of targeted cancer therapies, its applications are both significant and expanding. The protocols outlined in this guide offer a robust framework for its synthesis, application, and quality control, enabling researchers and drug development professionals to confidently integrate this powerful intermediate into their discovery pipelines.

References

  • 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. J&K Scientific.
  • MSDS of 4-(2-Dimethylamino-ethyl)-aniline.
  • Buy 4-[2-(Dimethylamino)ethyl]aniline | 5636-52-2. Smolecule.
  • 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE synthesis. ChemicalBook.
  • 4-(2-Dimetilamino-etil)anilina. Chem-Impex.
  • SAFETY D
  • 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2. ChemicalBook.
  • Synthesis and antiallergy activity of N-[2-(dimethylamino)
  • SAFETY D
  • 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE 5636-52-2 wiki. Guidechem.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride. Benchchem.

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Application Notes & Protocols: The Strategic Role of 4-(2-Dimethylamino-ethyl)-aniline Moiety in the Synthesis of Omisertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing Omisertinib and its Synthesis

Osimertinib (marketed as Tagrisso®) represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC). As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), it is uniquely designed to selectively and irreversibly inhibit both EGFR-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the common T790M resistance mutation that renders earlier-generation TKIs ineffective[1].

The molecular architecture of Osimertinib is a testament to modern medicinal chemistry, featuring a complex arrangement of a pyrimidine core, an indole group, and a crucial substituted aniline ring. This aniline moiety, specifically the N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-aminophenyl) fragment, is pivotal to the drug's efficacy and pharmacokinetic profile. The 4-(2-Dimethylamino-ethyl)-aniline substructure, introduced via a precursor, provides a key attachment point for the acrylamide "warhead" and contributes to the molecule's overall solubility and biological interactions. This document provides a detailed, multi-step protocol for the synthesis of Osimertinib, focusing on the integration of this critical aniline intermediate and the chemical reasoning behind each procedural step.

Synthetic Strategy and Workflow

The synthesis of Osimertinib is a multi-step process that strategically builds the final molecule by sequentially coupling key intermediates. The overall strategy involves a convergent synthesis approach where different fragments of the molecule are prepared separately before being joined together.[2][3] The core of the process detailed here involves:

  • Initial SNAr Coupling: A nucleophilic aromatic substitution to link the dimethylamino-ethyl-aniline precursor to the pyrimidine core.

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to introduce the indole (or in this case, a phenyl-pyrazole) moiety.

  • Nitro Group Reduction: Conversion of a nitro group on the aniline ring to a primary amine, preparing it for the final acylation.

  • Final Acylation: Formation of the covalent acrylamide "warhead" on the newly formed aniline, completing the synthesis of Osimertinib.

This workflow is designed to control the regioselectivity of the reactions and to introduce sensitive functional groups late in the synthesis to maximize the overall yield.

G cluster_0 Part A: Core Assembly cluster_1 Part B: Suzuki Coupling cluster_2 Part C: Final Functionalization A 2,4-dichloro-5- methoxypyrimidine C Intermediate 1 (Nitro-Anilino-Pyrimidine) A->C SNAr (DIPEA, 110°C) B N-(2-(dimethylamino)ethyl)-N-methyl -5-methoxy-2-nitroaniline B->C E Intermediate 2 (Nitro-Aryl-Pyrimidine) C->E Pd(OAc)₂ / PPh₃ (Na₂CO₃, 100°C) D 1-phenyl-1H-pyrazol -4-ylboronic acid D->E F Intermediate 3 (Triamine Precursor) E->F Reduction (Fe, NH₄Cl) H Osimertinib (Final Product) F->H Acylation (TEA, 0°C to RT) G Acryloyl Chloride G->H

Caption: High-level workflow for the synthesis of Osimertinib.

Detailed Synthesis Protocols and Mechanistic Insights

The following protocols are adapted from established literature procedures and provide a robust pathway to Osimertinib.[1][4][5] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-5-methoxy-4-chloropyrimidin-2-amine

This initial step forms the core of the molecule by attaching the aniline precursor to the pyrimidine ring via a nucleophilic aromatic substitution (SNAr) reaction.

  • Protocol:

    • To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in 1,4-dioxane, add N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline (1.05 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

    • Heat the reaction mixture to 110 °C and stir for approximately 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Expert Insights (The "Why"):

    • Causality of Reagents: The chlorine at the C2 position of the pyrimidine is more activated towards nucleophilic attack than the one at C4. The aniline nitrogen acts as the nucleophile.

    • Role of DIPEA: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing in the substitution reaction itself.

    • Thermal Condition: Heating to 110 °C is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyrimidine ring.

Step 2: Suzuki Coupling to Introduce the Phenyl-Pyrazole Moiety

This step utilizes a palladium-catalyzed Suzuki coupling to form a key carbon-carbon bond, attaching the phenyl-pyrazole group at the C4 position of the pyrimidine.

  • Protocol:

    • To a mixture of the product from Step 1 (1.0 eq) and 1-phenyl-1H-pyrazol-4-ylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (Na₂CO₃) (3.0 eq).

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.

    • Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a ligand, such as triphenylphosphine (PPh₃) (0.1 eq).

    • Heat the reaction to 100 °C and stir for 12 hours.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the coupled product.

  • Expert Insights (The "Why"):

    • Catalytic Cycle: The Pd(0) catalyst (formed in situ from Pd(OAc)₂) undergoes oxidative addition with the aryl chloride (pyrimidine), followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.

    • Role of Base and Ligand: Na₂CO₃ is essential for the transmetalation step of the catalytic cycle. The PPh₃ ligand stabilizes the palladium catalyst and facilitates the reaction.

    • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing it is critical for an efficient reaction.

Step 3: Reduction of the Nitro Group to an Aniline

This crucial step transforms the electron-withdrawing nitro group into an electron-donating primary amine, which is the site for the final acylation.

  • Protocol:

    • Suspend the nitro compound from Step 2 (1.0 eq) in a mixture of ethanol and water.

    • Add ammonium chloride (NH₄Cl) (5.0 eq) followed by iron powder (5.0 eq).

    • Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours.

    • Once the reaction is complete (monitored by TLC), cool the mixture and filter it through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate to remove ethanol, and extract the aqueous residue with ethyl acetate or Dichloromethane (DCM).

    • Dry the organic phase and concentrate under vacuum to yield the aniline intermediate, which is often used directly in the next step.[1]

  • Expert Insights (The "Why"):

    • Chemoselectivity: Reduction with iron in the presence of a mild acid source like NH₄Cl is a classic and highly effective method for selectively reducing aromatic nitro groups without affecting other reducible functionalities in the molecule.

    • Mechanism: Iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced to the amine. The Celite filtration is a self-validating step to ensure the removal of inorganic byproducts.

Step 4: Acylation to form Osimertinib

This final step attaches the acryloyl group to the aniline synthesized in Step 3, forming the covalent warhead that is essential for Osimertinib's irreversible binding to the EGFR C797 residue.

  • Protocol:

    • Dissolve the aniline product from Step 3 (1.0 eq) in a dry aprotic solvent like Tetrahydrofuran (THF) or DCM and cool the solution to 0 °C in an ice bath.

    • Add a base, typically triethylamine (TEA) (1.5 eq).

    • Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench the reaction by adding water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain Osimertinib as a solid.[1][4]

  • Expert Insights (The "Why"):

    • Temperature Control: Acryloyl chloride is highly reactive. The initial low temperature (0 °C) is critical to control the exothermic reaction and prevent side reactions or polymerization.

    • Base Selection: TEA is used as an acid scavenger to neutralize the HCl byproduct of the acylation. It is non-nucleophilic and does not interfere with the desired reaction.

    • Final "Warhead": The introduction of the α,β-unsaturated amide (acrylamide) is the final, critical step. This group acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.

Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemp.TimeTypical Yield
1 SNArDIPEA1,4-Dioxane110 °C6 h~98%[4]
2 Suzuki CouplingPd(OAc)₂, PPh₃, Na₂CO₃1,4-Dioxane/H₂O100 °C12 h~80%[4]
3 Nitro ReductionFe, NH₄ClEthanol/H₂OReflux (~85 °C)2-4 hQuantitative[4]
4 AcylationAcryloyl Chloride, TEATHF or DCM0 °C to RT3 h~87%[4]

References

  • Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]

  • Li, J. (2023). Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology, 57, 177-184. [Link]

  • Voulgari, P., Alivertis, D., & Skobridis, K. (2021). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. Helvetica Chimica Acta, 104(10), e2100125. [Link]

  • Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. [Link]

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Application Notes: The Role of N,N-Dimethyl-p-phenylenediamine in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

While the specific compound 4-(2-Dimethylamino-ethyl)-aniline is not extensively documented as a primary intermediate in industrial dye manufacturing, its structural analog, N,N-dimethyl-p-phenylenediamine (DMPD) , is a cornerstone of the field.[1][2] This application note will therefore focus on DMPD as a highly representative model to detail the synthesis, mechanisms, and protocols relevant to researchers and professionals in dye and drug development. We will explore DMPD's pivotal role as both a versatile coupling agent in the formation of azo dyes and as a primary intermediate in oxidative hair dye formulations. The principles and methodologies described herein provide a robust framework for understanding and potentially adapting similar aromatic amines for novel chromophore development.

Introduction: N,N-Dimethyl-p-phenylenediamine (DMPD) as a Key Dye Intermediate

N,N-dimethyl-p-phenylenediamine (also known as p-Amino-N,N-dimethylaniline) is an aromatic diamine whose unique electronic properties make it an invaluable precursor in color chemistry.[3] The molecule possesses two key functional groups: a primary amine (-NH₂) and a tertiary dimethylamino group (-N(CH₃)₂). The powerful electron-donating nature of the dimethylamino group makes the aromatic ring highly activated and electron-rich. This heightened nucleophilicity is the causal basis for its two primary applications in dye synthesis:

  • As a Coupling Component in Azo Dyes: The activated ring readily undergoes electrophilic substitution with diazonium salts to form stable, highly colored azo compounds (-N=N-).[4]

  • As a Primary Intermediate in Oxidative Dyes: It can be easily oxidized to form a reactive quinonediimine, which then couples with other intermediates to create large, polymeric colorants, a process fundamental to permanent hair coloring.[5][6]

Table 1: Physicochemical Properties of N,N-Dimethyl-p-phenylenediamine
PropertyValueReference
CAS Number 99-98-9[3]
Molecular Formula C₈H₁₂N₂[7]
Molar Mass 136.19 g/mol [7]
Appearance Colorless to reddish-violet solid[7]
Melting Point 53 °C[3]
Boiling Point 262 °C[3]
Key Functional Groups Primary aromatic amine, Tertiary aromatic amineN/A

Application I: Synthesis of Azo Dyes using DMPD

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the azo chromophore (-N=N-).[4] In this context, DMPD serves as an excellent "coupling component." The synthesis is a two-step process: (1) Diazotization of a primary aromatic amine to form a reactive diazonium salt, and (2) Azo coupling of the diazonium salt with the electron-rich DMPD.[8]

Mechanism of Action: Electrophilic Aromatic Substitution

The diazonium ion (Ar-N₂⁺) is a weak electrophile. For a successful reaction, it requires a highly activated aromatic ring, a role perfectly filled by DMPD. The dimethylamino group strongly activates the ortho and para positions. Since the para position is already occupied by the primary amine, the electrophilic attack occurs at the position ortho to the powerful -N(CH₃)₂ group. The primary amine group directs the coupling to the position ortho to itself, reinforcing the overall reaction.

Diagram 1: General Workflow for Azo Dye Synthesis with DMPD

AzoDyeWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Aromatic Amine (e.g., Sulfanilic Acid) B NaNO₂ + HCl (0-5 °C) A->B Reacts with C Diazonium Salt [Ar-N≡N]⁺Cl⁻ B->C Forms E Azo Dye Product C->E Electrophilic Attack D N,N-Dimethyl-p- phenylenediamine (DMPD) D->E Couples with

Caption: Workflow for synthesizing an azo dye using DMPD as the coupling component.

Protocol: Synthesis of an Azo Dye from Sulfanilic Acid and DMPD

This protocol details the synthesis of a water-soluble red azo dye.

Safety Precautions:

  • Always wear safety goggles, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry; do not isolate them. Use them in solution immediately after preparation.

  • Aniline derivatives are toxic; avoid inhalation and skin contact.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Sulfanilic acid173.190.87 g5.0
Sodium carbonate (Na₂CO₃)105.990.27 g2.5
Sodium nitrite (NaNO₂)69.000.35 g5.1
Hydrochloric acid (conc.)36.461.0 mL~12
N,N-dimethyl-p-phenylenediamine136.190.68 g5.0
Acetic Acid (Glacial)60.052.0 mL-
Deionized Water18.02~50 mL-
Ice-As needed-

Procedure:

Part A: Preparation of the Diazonium Salt

  • In a 100 mL beaker, dissolve 0.87 g of sulfanilic acid and 0.27 g of sodium carbonate in 25 mL of deionized water. Gentle warming may be required.

  • Cool the solution to room temperature, then add 0.35 g of sodium nitrite and stir until dissolved.

  • Prepare an ice bath and cool the solution to between 0-5 °C.

  • In a separate beaker, slowly add 1.0 mL of concentrated HCl to 5 g of crushed ice.

  • While maintaining the temperature below 5 °C, add the cold HCl solution dropwise to the sulfanilic acid/nitrite solution with constant stirring. The formation of a fine precipitate of the diazonium salt should be observed. Keep this solution in the ice bath for immediate use.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 0.68 g of N,N-dimethyl-p-phenylenediamine in 20 mL of deionized water and 2.0 mL of glacial acetic acid.

  • Cool this DMPD solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt suspension (from Part A) to the cold DMPD solution.

  • A deep red color should develop almost immediately.

  • Continue stirring the reaction mixture in the ice bath for 15-20 minutes to ensure the completion of the coupling reaction.

  • Allow the mixture to warm to room temperature. The product can be precipitated by adding sodium chloride (salting out) and collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold saturated NaCl solution and allow it to air dry.

Application II: Oxidative Dyes for Hair Coloration

In permanent hair dyes, DMPD and its parent compound, p-phenylenediamine (PPD), function as "primary intermediates" or "developers."[5][9] They do not impart color directly but react with other compounds inside the hair shaft to form large, trapped color molecules. This process involves oxidation and coupling.[10][11]

Mechanism of Action: Oxidative Coupling

The dyeing process is initiated by mixing the dye precursors with an oxidizing agent, typically hydrogen peroxide (H₂O₂), under alkaline conditions (pH 9-10).[5]

  • Oxidation: DMPD is oxidized by H₂O₂ to a highly reactive benzoquinone diimine intermediate.

  • Coupling: This electrophilic diimine rapidly reacts with a nucleophilic "coupler" molecule (e.g., resorcinol, m-aminophenol) to form an indoaniline dye.[6]

  • Polymerization: These initial dye molecules can undergo further oxidation and coupling reactions to form larger, stable polymers that are physically trapped within the hair's keratin structure, resulting in a permanent color.[5]

Diagram 2: Mechanism of Oxidative Hair Dye Formation

OxidativeDyeing DMPD DMPD (Primary Intermediate) H2O2 H₂O₂ (Oxidant) Alkaline pH DMPD->H2O2 Diimine Quinone Diimine (Reactive Intermediate) H2O2->Diimine Oxidation FinalDye Indoaniline Dye (Trapped in Hair) Diimine->FinalDye Coupler Coupler Molecule (e.g., Resorcinol) Coupler->FinalDye Coupling Reaction

Caption: Oxidative pathway for permanent hair dye formation using DMPD.

Protocol: Laboratory Demonstration of Oxidative Dye Formation

This protocol demonstrates the color formation in a beaker, simulating the chemistry that occurs within hair fibers.

Safety Precautions:

  • Wear appropriate PPE, including gloves and safety goggles.

  • Hydrogen peroxide is a strong oxidizer; handle with care.

  • Work in a well-ventilated area.

Materials & Reagents:

ReagentConcentrationAmountPurpose
N,N-dimethyl-p-phenylenediamine-50 mgPrimary Intermediate
Resorcinol-50 mgCoupler
Hydrogen Peroxide6% (20 vol)5 mLOxidizing Agent
Ammonium Hydroxide2 M~1 mLAlkaline Catalyst
Ethanol95%10 mLSolvent
Deionized Water-40 mLSolvent

Procedure:

  • In a 100 mL beaker, dissolve 50 mg of N,N-dimethyl-p-phenylenediamine and 50 mg of resorcinol in 10 mL of ethanol.

  • Add 40 mL of deionized water to the beaker and stir to ensure the solution is homogeneous.

  • Adjust the solution to a pH of approximately 10 by adding 2 M ammonium hydroxide dropwise while monitoring with pH paper.

  • To initiate the reaction, add 5 mL of 6% hydrogen peroxide solution to the beaker.

  • Stir the solution and observe the rapid development of a deep color (typically brown or black) over the course of 5-10 minutes as the oxidative coupling reaction proceeds.

  • The final solution contains the synthesized dye molecules.

Conclusion

N,N-dimethyl-p-phenylenediamine stands as a quintessential building block in the synthesis of both azo and oxidative dyes. Its highly activated aromatic system, a direct result of its powerful dimethylamino substituent, dictates its reactivity and utility. The protocols provided herein offer standardized, reproducible methods for synthesizing representative dyes from both classes. For researchers in materials science and drug development, understanding these fundamental reaction mechanisms—electrophilic substitution for azo dyes and oxidative coupling for hair dyes—provides a powerful toolkit for designing and creating novel molecules with tailored chromophoric and functional properties.

References

  • J&K Scientific. 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2.

  • NICHEM Solutions. PPD to PTD: The Evolution of Safe Hair Dye Chemistry.

  • Chem-Impex. 4-(2-Dimethylamino-ethyl)aniline.

  • Repositório Institucional. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: oxidative stress and DNA damage in human immortalized keratinocytes.

  • ResearchGate. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes.

  • Unknown Source. The Synthesis of Azo Dyes.

  • National Center for Biotechnology Information. Para-phenylenediamine, an oxidative hair dye ingredient, increases thymic stromal lymphopoietin and proinflammatory cytokines causing acute dermatitis - PMC.

  • ResearchGate. (PDF) Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review.

  • Wikipedia. N,N-Dimethylphenylenediamine.

  • RSC Publishing. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.

  • Cymer Chemicals. DPD (N,N-Diethyl-p-phenylenediamine).

  • PubChem. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472.

  • IRJET. Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester.

  • Chem Rev Lett. Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In.

  • Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.

  • National Center for Biotechnology Information. Colorimetric Analysis with N,N-Dimethyl-p-phenylenediamine of the Uptake of Intravenously Injected Horseradish Peroxidase by Various Tissues of the Rat.

  • RSC Publishing. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds.

  • PubMed. Visualization of Antigen on Nitrocellulose Membrane by the Oxidative Coupling Reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol.

  • PubMed. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma.

  • IIP Series. CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS.

  • Unknown Source. DYES & DYEING.

  • ChemicalBook. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2.

  • National Center for Biotechnology Information. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC.

  • BOC Sciences. CAS 5636-52-2 4-[2-(Dimethylamino)ethyl]aniline.

  • National Center for Biotechnology Information. Classifications, properties, recent synthesis and applications of azo dyes - PMC.

  • ResearchGate. Application of p-phenylenediamine as an electrochemical substrate in peroxidase-mediated voltammetric enzyme immunoassay | Request PDF.

  • ResearchGate. Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye.

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Application Notes & Protocols: 4-(2-Dimethylamino-ethyl)-aniline as a Dual-Function Curing Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Overview

In the field of thermosetting polymers, the selection of a curing agent is paramount as it dictates not only the reaction kinetics but also the ultimate physicochemical properties of the cured material. 4-(2-Dimethylamino-ethyl)-aniline (CAS: 5636-52-2) is a uniquely structured aromatic amine that offers formulators a compelling combination of functionalities.[1][][3] Its molecular architecture, featuring both a primary aromatic amine and a tertiary aliphatic amine, allows it to function simultaneously as a traditional curing agent and a catalytic accelerator. This dual-role capability provides a versatile tool for tailoring the curing profiles and performance of epoxy resin systems, making it a subject of significant interest for researchers in materials science and specialty polymer development.[1]

This guide provides an in-depth exploration of the mechanisms, applications, and protocols for utilizing 4-(2-Dimethylamino-ethyl)-aniline as a curing agent, designed for researchers and scientists seeking to leverage its unique properties in their polymer formulations.

Physicochemical Properties of 4-(2-Dimethylamino-ethyl)-aniline

PropertyValueSource
CAS Number 5636-52-2[4][5]
Molecular Formula C₁₀H₁₆N₂[6][7]
Molecular Weight 164.25 g/mol [6][7]
Appearance White to light yellow solid[8]
Melting Point 40-42 °C[4][5]
Boiling Point 137-138 °C @ 6 Torr[4][5]
Density (Predicted) 0.996 ± 0.06 g/cm³[4][5]
Amine Hydrogen Equivalent Weight (AHEW) ~82.13 g/eqCalculated

Mechanism of Action in Epoxy Curing: A Dual-Functionality Approach

The efficacy of 4-(2-Dimethylamino-ethyl)-aniline stems from its two distinct amine functional groups, which participate in the epoxy curing process through different, yet complementary, mechanisms.

Role of the Primary Aromatic Amine: Covalent Cross-linking

The primary amine (-NH₂) group is the reactive center for covalent bond formation with the epoxy resin. Each of the two active hydrogens on the nitrogen atom can react with an epoxide ring in a nucleophilic ring-opening addition reaction.[9][10] This process is fundamental to building the polymer network.

  • Step 1 (Primary Amine Addition): The primary amine attacks an epoxy ring, forming a secondary amine and a hydroxyl group.

  • Step 2 (Secondary Amine Addition): The newly formed secondary amine, still possessing an active hydrogen, reacts with another epoxy ring. This second reaction creates a tertiary amine and another hydroxyl group, establishing a critical cross-link point in the polymer matrix.

This reaction sequence is characteristic of amine curing agents and is responsible for the transformation of the low-viscosity liquid resin into a rigid, three-dimensional thermoset solid.[11] Aromatic amines, in particular, are known to impart high thermal stability and chemical resistance to the cured product.[9]

Role of the Tertiary Aliphatic Amine: Catalytic Acceleration

Unlike primary and secondary amines, tertiary amines lack active hydrogens and therefore do not participate directly in the covalent cross-linking reaction.[12] Instead, the tertiary dimethylamino group (-N(CH₃)₂) in 4-(2-Dimethylamino-ethyl)-aniline functions as a catalyst, accelerating the curing process.[12][13]

The mechanism of tertiary amine catalysis proceeds as follows:

  • Anionic Initiation: The lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of an epoxy ring, opening it to form a zwitterionic alkoxide intermediate.

  • Chain Propagation: This highly reactive alkoxide anion can then attack another epoxy ring, propagating an anionic polymerization of the epoxy resin itself (etherification).[14]

  • Proton Abstraction (Acceleration): More significantly in amine-curing systems, the tertiary amine can facilitate the reaction of other active hydrogen-containing species (like the primary amine or the newly formed hydroxyl groups) with the epoxy rings. It does this by forming complexes that increase the nucleophilicity of the reacting species or by activating the epoxy ring, thereby lowering the overall activation energy of the curing reaction.[13]

This built-in catalytic activity can lead to faster gel times and lower curing temperatures compared to using a non-catalytic aromatic amine alone.

Diagram: Dual-Role Curing Mechanism

G cluster_0 Role 1: Covalent Cross-linking (Primary Amine) cluster_1 Role 2: Catalytic Acceleration (Tertiary Amine) P_Amine Primary Amine (-NH2) on Curing Agent S_Amine Secondary Amine Linkage + Hydroxyl Group (-OH) P_Amine->S_Amine Reacts with Epoxy1 Epoxy Ring 1 Crosslink Stable Cross-link Point (Tertiary Amine in Backbone) S_Amine->Crosslink Reacts with Epoxy2 Epoxy Ring 2 CuredPolymer Cross-linked Polymer Network Crosslink->CuredPolymer T_Amine Tertiary Amine (-NMe2) on Curing Agent Intermediate Reactive Zwitterionic Intermediate T_Amine->Intermediate Activates Accelerated Accelerated Reaction Rate T_Amine->Accelerated Catalyzes Epoxy3 Epoxy Ring 3 Ether Ether Linkage (-O-) (Homopolymerization) Intermediate->Ether Promotes Epoxy4 Another Epoxy Ring Ether->CuredPolymer Reaction Primary Amine + Epoxy Reaction CuringAgent 4-(2-Dimethylamino-ethyl)-aniline CuringAgent->P_Amine CuringAgent->T_Amine

Caption: Dual curing mechanism of 4-(2-Dimethylamino-ethyl)-aniline.

Application Notes for Epoxy Formulations

Formulation Calculations: The Importance of Stoichiometry

Achieving optimal properties in a thermoset polymer requires precise stoichiometric balancing between the epoxy resin and the curing agent. The key parameters are the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

  • EEW: The mass of resin (in grams) that contains one mole of epoxy groups. This value is provided by the resin manufacturer.

  • AHEW: The mass of the curing agent (in grams) that contains one mole of active amine hydrogens.

For 4-(2-Dimethylamino-ethyl)-aniline (MW = 164.25 g/mol ), only the primary amine group's two hydrogens are reactive.

  • AHEW = (Molecular Weight) / (Number of Active Hydrogens) = 164.25 / 2 = 82.13 g/eq

The required amount of curing agent, expressed as parts per hundred parts of resin (phr), is calculated as:

phr = (AHEW / EEW) * 100

Example Calculation: For a standard liquid epoxy resin like Bisphenol A Diglycidyl Ether (DGEBA) with an EEW of 188 g/eq:

  • phr = (82.13 / 188) * 100 ≈ 43.7 phr

This means approximately 43.7 grams of 4-(2-Dimethylamino-ethyl)-aniline are needed to fully cure 100 grams of the epoxy resin.

Expected Curing Profile and Performance Characteristics

The unique structure of this curing agent influences both the processing and final properties of the polymer.

  • Curing Profile: While typical aromatic amines require high temperatures (e.g., >150°C) for complete curing, the integrated tertiary amine in 4-(2-Dimethylamino-ethyl)-aniline can accelerate the reaction, potentially allowing for lower onset curing temperatures or reduced curing times at elevated temperatures.[9][15] Formulators can expect a more reactive system than one cured with a simple aromatic amine like m-phenylenediamine, but with a longer pot life than many aliphatic amines.[16]

  • Performance of Cured Polymer: The incorporation of an aromatic aniline structure into the polymer backbone is expected to yield a material with the following characteristics:

PropertyExpected PerformanceRationale
Glass Transition Temp. (Tg) HighThe rigid aromatic rings restrict segmental motion of the polymer chains.
Mechanical Strength High Modulus & StrengthThe dense, rigid cross-linked network contributes to high stiffness and strength.
Chemical Resistance ExcellentThe aromatic structure and high cross-link density provide good resistance to solvents and chemical attack.[10]
Color Potential for DarkeningAromatic amines are prone to oxidation and can impart a yellow or amber hue to the final product, which may darken over time, especially with UV exposure.

Experimental Protocols

Critical Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all chemicals.[6][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile or neoprene gloves, and a lab coat.[6][18] Amine curing agents can cause skin irritation and sensitization.[15]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhaling vapors.[6]

  • Handling: 4-(2-Dimethylamino-ethyl)-aniline has a melting point near 40-42°C, so it may be a solid or partially melted solid at room temperature.[4] It can be gently warmed (e.g., to 50-60°C) to ensure it is a homogenous liquid before weighing and mixing. Avoid overheating, which can cause degradation.

Materials & Equipment
  • Epoxy Resin: Liquid Diglycidyl Ether of Bisphenol A (DGEBA) with an EEW of 180-195 g/eq.

  • Curing Agent: 4-(2-Dimethylamino-ethyl)-aniline (CAS 5636-52-2).

  • Equipment:

    • Top-pan analytical balance (±0.01 g)

    • Glass beakers or disposable plastic cups

    • Mechanical overhead stirrer or magnetic stir plate

    • Vacuum desiccator or vacuum oven for degassing

    • Programmable oven for curing

    • Molds (e.g., silicone or PTFE) for casting samples

Protocol for Formulation and Curing

This protocol provides a starting point for curing a 50-gram batch of epoxy resin.

Diagram: Experimental Workflow

G start Start calc 1. Calculate Stoichiometry (phr = (82.13 / EEW) * 100) start->calc weigh_resin 2. Weigh Epoxy Resin (e.g., 50.0 g) calc->weigh_resin weigh_amine 3. Weigh Curing Agent (e.g., 50.0 g * phr / 100) weigh_resin->weigh_amine preheat 4. Preheat Components (Resin: 60°C, Amine: 60°C) weigh_amine->preheat mix 5. Mix Thoroughly (5-10 min @ 200 RPM) preheat->mix degas 6. Degas Mixture (Vacuum, 25-30 min) mix->degas cast 7. Cast into Molds degas->cast cure 8. Cure in Oven (e.g., 2h @ 80°C + 3h @ 150°C) cast->cure post_cure 9. Cool & Demold cure->post_cure end Cured Sample Ready for Characterization post_cure->end

Caption: Step-by-step workflow for epoxy formulation and curing.

Step-by-Step Procedure:

  • Calculate Required Mass: Using the formula from Section 3.1 and the EEW of your specific resin, calculate the required phr. For an EEW of 188 g/eq, the phr is 43.7.

    • Mass of curing agent = 50.0 g resin * (43.7 / 100) = 21.85 g .

  • Weigh Components:

    • Tare a disposable beaker and accurately weigh 50.00 g (±0.05 g) of the epoxy resin.

    • In a separate container, weigh 21.85 g (±0.05 g) of 4-(2-Dimethylamino-ethyl)-aniline. If solid, gently warm the container in an oven to ~60°C until fully melted and homogenous before weighing.

  • Pre-heat and Combine: Gently warm the beaker containing the epoxy resin to ~60°C to reduce its viscosity. This facilitates easier mixing. Add the molten curing agent to the warm resin.

  • Mixing: Immediately begin mixing with a mechanical stirrer at a moderate speed (~200-300 RPM). Ensure the vortex is minimal to reduce air entrapment. Mix for 5-10 minutes until the mixture is visually homogenous and streak-free.

  • Degassing: Place the beaker containing the mixture into a vacuum chamber or oven at ~60°C. Apply vacuum gradually to prevent excessive bubbling. Hold under full vacuum for 20-30 minutes, or until bubbling subsides. This step is critical to remove dissolved air and prevent voids in the final product.

  • Casting: Carefully pour the degassed mixture into pre-heated molds.

  • Curing: Place the molds into a programmable oven. A typical two-stage cure cycle for an aromatic amine system would be:

    • Stage 1 (Initial Cure): Ramp to 80°C and hold for 2 hours . This allows for initial gelation at a controlled rate.

    • Stage 2 (Post-Cure): Ramp to 150°C and hold for 3 hours . This ensures full cross-linking and development of optimal thermal and mechanical properties.

    • Cooldown: Turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Demolding: Once cooled, carefully remove the cured polymer samples from the molds. The samples are now ready for characterization or use.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Cured sample is tacky or soft 1. Incorrect stoichiometry (off-ratio mix). 2. Inadequate mixing. 3. Insufficient cure time or temperature.1. Recalculate and re-weigh components carefully. 2. Increase mixing time; ensure no unmixed material is on container walls. 3. Increase post-cure time or temperature (e.g., hold at 150°C for an additional 1-2 hours).
Sample contains bubbles/voids 1. Incomplete degassing. 2. Air introduced during casting.1. Increase degassing time or use a higher vacuum. 2. Pour the mixture slowly down the side of the mold to minimize turbulence.
Very short pot life / gels too quickly 1. Mixing temperature is too high. 2. Formulation is too large (exothermic reaction).1. Reduce the initial pre-heating temperature of the components. 2. Work with smaller batch sizes to allow for better heat dissipation.
Low Glass Transition Temp. (Tg) 1. Incomplete cure. 2. Stoichiometry is epoxy-rich.1. Implement a higher temperature or longer duration post-cure. 2. Verify AHEW and EEW values and recalculate the mix ratio.

References

  • J&K Scientific. 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. [Link]

  • Epoxypedia. (2025). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. [Link]

  • Inno Qiancheng. (2024). Summary of types and curing mechanisms of epoxy resin curing agents. [Link]

  • ResearchGate. Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system. [Link]

  • ResearchGate. Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. [Link]

  • ACS Publications. (2021). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. [Link]

  • ThreeBond. Curing Agents for Epoxy Resin. [Link]

  • Delamine. Epoxy curing agents. [Link]

  • Westlake Epoxy. Starting Formulations. [Link]

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Application Notes and Protocols for Bioconjugation with 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Bioconjugates with a Versatile Aniline Linker

In the dynamic landscape of drug development, diagnostics, and proteomics, the ability to create stable and functional bioconjugates is paramount.[1][2][3] The covalent linkage of synthetic molecules to biomolecules such as proteins, peptides, or nucleic acids can impart novel properties, including enhanced stability, targeted delivery, and improved therapeutic efficacy.[1] 4-(2-Dimethylamino-ethyl)-aniline is an attractive bifunctional linker for bioconjugation due to its unique molecular structure.[4] It possesses a primary aromatic amine (aniline) that serves as a versatile handle for various coupling chemistries, and a tertiary dimethylamino group that can enhance solubility and potentially modulate the biological activity of the resulting conjugate.[4]

This comprehensive guide provides detailed experimental protocols for two robust bioconjugation strategies utilizing 4-(2-Dimethylamino-ethyl)-aniline: Oxidative Coupling and Diazotization and Azo Coupling . These methods offer distinct advantages and can be tailored to specific research needs, enabling the covalent attachment of this linker to proteins and other biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 4-(2-Dimethylamino-ethyl)-aniline in their work.

Physicochemical Properties of 4-(2-Dimethylamino-ethyl)-aniline

A thorough understanding of the properties of 4-(2-Dimethylamino-ethyl)-aniline is crucial for successful bioconjugation.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂[4][5][6]
Molecular Weight 164.25 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid[4]
Melting Point 40-42 °C[7]
Boiling Point 137-139 °C[7]
Solubility Moderately soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMSO.[4]

The presence of both a primary aniline and a tertiary dimethylamino group gives the molecule an amphiphilic character, influencing its solubility and reactivity in aqueous buffers commonly used for bioconjugation.[4]

Bioconjugation Strategy 1: Oxidative Coupling

Oxidative coupling is a powerful and chemoselective method for modifying proteins with anilines.[8][9] This strategy involves the oxidation of an electron-rich aromatic ring on a biomolecule (such as a tyrosine residue modified to an o-aminophenol) or a partner molecule, followed by the nucleophilic attack of the aniline.[10][11] A common and effective oxidant for this reaction is sodium periodate (NaIO₄).[8][9][11]

Mechanism of Oxidative Coupling

The reaction proceeds through the oxidation of a suitable coupling partner, such as an o-aminophenol, to an electrophilic quinone-imine intermediate. The primary amine of 4-(2-Dimethylamino-ethyl)-aniline then acts as a nucleophile, attacking the intermediate to form a stable covalent bond.[10][11][12]

oxidative_coupling Biomolecule Biomolecule with o-aminophenol Intermediate Reactive Quinone-imine Intermediate Biomolecule->Intermediate Oxidation Aniline 4-(2-Dimethylamino-ethyl)-aniline Aniline->Intermediate Nucleophilic Attack Oxidant NaIO₄ Bioconjugate Stable Bioconjugate Intermediate->Bioconjugate

Caption: Oxidative coupling workflow for bioconjugation.

Detailed Protocol for Oxidative Coupling

This protocol describes the conjugation of 4-(2-Dimethylamino-ethyl)-aniline to a protein containing accessible tyrosine residues that have been pre-modified to o-aminophenols.

Materials:

  • Protein of interest (with modified tyrosine residues)

  • 4-(2-Dimethylamino-ethyl)-aniline

  • Sodium periodate (NaIO₄)

  • Phosphate buffer (100 mM, pH 6.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) for quenching

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

  • Stir plate and stir bar

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in 100 mM phosphate buffer (pH 6.5) to a final concentration of 10-50 µM.

    • Ensure the buffer is free of any primary amine-containing substances (e.g., Tris buffer) as they can compete with the aniline in the reaction.

  • Preparation of Reagent Solutions:

    • Prepare a 10 mM stock solution of 4-(2-Dimethylamino-ethyl)-aniline in the same phosphate buffer.

    • Freshly prepare a 50 mM stock solution of sodium periodate (NaIO₄) in deionized water. Keep this solution on ice and protected from light.

  • Conjugation Reaction:

    • To the protein solution, add the 4-(2-Dimethylamino-ethyl)-aniline stock solution to achieve a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically.

    • Gently mix the solution.

    • Initiate the reaction by adding the NaIO₄ stock solution to a final concentration of 1 mM.

    • Allow the reaction to proceed at room temperature for 5-30 minutes with gentle stirring.[11] The reaction is often rapid.[10][11]

  • Quenching the Reaction:

    • Stop the reaction by adding TCEP to a final concentration of 10 mM to consume any unreacted periodate.

  • Purification of the Bioconjugate:

    • Remove unreacted 4-(2-Dimethylamino-ethyl)-aniline and other small molecules by size-exclusion chromatography (SEC) or dialysis.[1] HPLC-based methods such as affinity chromatography, ion exchange chromatography, or hydrophobic interaction chromatography can also be employed for higher purity.[4][7]

Bioconjugation Strategy 2: Diazotization and Azo Coupling

This classic two-step method involves the conversion of the primary aromatic amine of 4-(2-Dimethylamino-ethyl)-aniline into a highly reactive diazonium salt, which then couples with electron-rich aromatic residues on a protein, such as tyrosine or histidine, to form a stable azo bond.[13][14][15]

Mechanism of Diazotization and Azo Coupling

First, 4-(2-Dimethylamino-ethyl)-aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[6][16][17] This electrophilic diazonium salt then undergoes an electrophilic aromatic substitution reaction with activated aromatic rings on the protein, typically at the ortho position to an activating group like the hydroxyl of tyrosine.[18]

azo_coupling Aniline 4-(2-Dimethylamino-ethyl)-aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Bioconjugate Azo-linked Bioconjugate Diazonium->Bioconjugate Azo Coupling (pH 9-10) Protein Protein with Tyr/His Residues Protein->Bioconjugate

Caption: Diazotization and azo coupling reaction workflow.

Detailed Protocol for Diazotization and Azo Coupling

Materials:

  • Protein of interest (containing accessible tyrosine or histidine residues)

  • 4-(2-Dimethylamino-ethyl)-aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Borate buffer (0.1 M, pH 9.0)

  • Ice bath

  • Starch-iodide paper

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Part A: Preparation of the Diazonium Salt

  • In a small glass tube, dissolve a calculated amount of 4-(2-Dimethylamino-ethyl)-aniline in dilute HCl. Cool the solution to 0-5 °C in an ice bath.

  • In a separate tube, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.[16]

  • Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution while maintaining the temperature below 5 °C.[16] This step is crucial as diazonium salts are unstable at higher temperatures.

  • Stir the reaction for 15-30 minutes at 0-5 °C.[16]

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is observed.

Part B: Azo Coupling to the Protein

  • Prepare a solution of the protein of interest in 0.1 M borate buffer (pH 9.0). The alkaline pH is necessary to deprotonate the tyrosine hydroxyl group, activating it for electrophilic attack.

  • Slowly add the freshly prepared, cold diazonium salt solution to the protein solution with gentle stirring. The reaction should be carried out on ice.

  • Allow the coupling reaction to proceed for 1-2 hours at 0-5 °C. The formation of the azo dye often results in a colored solution.[19]

  • Purify the bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Characterization of the Bioconjugate

Successful bioconjugation should be confirmed using appropriate analytical techniques.

  • UV-Vis Spectroscopy: The formation of a new covalent bond can often be monitored by changes in the UV-Vis spectrum.[20] For azo coupling, the formation of the azo dye will result in a new absorbance peak in the visible region.[21] For oxidative coupling, changes in the absorbance profile of the aromatic regions can indicate successful conjugation.[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the covalent modification of the protein.[9][22][23] The mass of the bioconjugate will increase by the mass of the attached 4-(2-Dimethylamino-ethyl)-aniline minus any atoms lost during the reaction. This allows for the determination of the degree of labeling.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the bioconjugate and separate it from the unmodified protein.[4] A shift in retention time is typically observed for the modified protein.

Troubleshooting and Key Considerations

  • Low Conjugation Efficiency:

    • Oxidative Coupling: Ensure the NaIO₄ solution is fresh. Optimize the ratio of aniline to protein and the reaction time.

    • Diazotization: Strictly maintain the low temperature (0-5 °C) during diazonium salt formation to prevent decomposition. Ensure the pH for the coupling reaction is optimal for activating the target amino acid residue.

  • Protein Precipitation: High concentrations of the aniline linker or organic co-solvents can sometimes lead to protein precipitation. Perform small-scale pilot reactions to determine the optimal conditions.

  • Non-specific Labeling: While these methods are generally chemoselective, some side reactions can occur. Characterize the final product thoroughly to confirm the site of conjugation if necessary. The tertiary amine in 4-(2-Dimethylamino-ethyl)-aniline is generally not expected to participate in these reactions under the described conditions.[24]

Conclusion

4-(2-Dimethylamino-ethyl)-aniline is a valuable reagent for creating novel bioconjugates. The oxidative coupling and diazotization/azo coupling methods described in this guide provide robust and versatile strategies for its attachment to biomolecules. By carefully controlling the reaction conditions and thoroughly characterizing the final product, researchers can successfully synthesize well-defined bioconjugates for a wide range of applications in medicine and biotechnology.

References

  • Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Bioconjugate Analysis & Purification - CellMosaic. (n.d.). Retrieved January 15, 2026, from [Link]

  • Interpreting Particle Spectra During Protein Conjugation - nanoComposix. (n.d.). Retrieved January 15, 2026, from [Link]

  • Rapid chemoselective bioconjugation through the oxidative coupling of anilines and aminophenols - PubMed. (2011). Retrieved January 15, 2026, from [Link]

  • Modification of aniline containing proteins using an oxidative coupling strategy - PubMed. (2006). Retrieved January 15, 2026, from [Link]

  • "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. (2024, September 30). Retrieved January 15, 2026, from [Link]

  • Single step protein purification and site-specific bioconjugation. (n.d.). Retrieved January 15, 2026, from [Link]

  • Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Protein Purification Techniques and Methods | Sino Biological. (n.d.). Retrieved January 15, 2026, from [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation - Chemistry LibreTexts. (2024, March 17). Retrieved January 15, 2026, from [Link]

  • Bioconjugation simply explained - Single Use Support. (2023, April 20). Retrieved January 15, 2026, from [Link]

  • Synthesis and Bioconjugation - Radboud Repository. (n.d.). Retrieved January 15, 2026, from [Link]

  • converting anilines to diazoniums ions - YouTube. (2019, January 3). Retrieved January 15, 2026, from [Link]

  • UV–Vis Spectroscopy of Conjugated Systems - JoVE. (2023, April 30). Retrieved January 15, 2026, from [Link]

    • Materials & Methods - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

  • Diazotization of Aniline Derivatives: Diazo Coupling - Chemical Education Xchange. (n.d.). Retrieved January 15, 2026, from [Link]

  • Characterization of intact and modified proteins by mass spectrometry - MS Vision. (n.d.). Retrieved January 15, 2026, from [Link]

  • Oxidative coupling for facile, stable carbon modification with DNA and proteins. - ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]

  • Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mass spectra of aniline glucuronides - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Give the diazotization reaction of aniline Also give class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved January 15, 2026, from [Link]

  • Photochemical Activation of Tertiary Amines for Applications in Studying Cell Physiology | Journal of the American Chemical Society. (2017, August 14). Retrieved January 15, 2026, from [Link]

  • The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Identification and Characterization of Posttranslational Modifications of Proteins by MALDI Ion Trap Mass Spectrometry - The Rockefeller University. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates - PMC - NIH. (2021, May 25). Retrieved January 15, 2026, from [Link]

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing). (2015, May 22). Retrieved January 15, 2026, from [Link]

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Introduction: The Analytical Imperative for 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 4-(2-Dimethylamino-ethyl)-aniline

4-(2-Dimethylamino-ethyl)-aniline is a key chemical intermediate whose precise quantification is critical across multiple industries. In the pharmaceutical sector, it serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), where its presence as a residual impurity must be strictly controlled to ensure product safety and efficacy.[1] In the manufacturing of dyes and specialty polymers, its concentration directly impacts the final product's quality, color stability, and physical properties.[1]

The analytical challenge in quantifying this molecule lies in its physicochemical properties. As a tertiary amine and an aniline derivative, it is polar and basic, which can lead to poor peak shape (tailing) in gas and liquid chromatography if not properly addressed. Furthermore, its detection in complex matrices such as biological fluids, wastewater, or pharmaceutical formulations requires highly selective and sensitive methods to overcome interferences.

This guide provides a comprehensive overview of robust analytical methodologies for the quantification of 4-(2-Dimethylamino-ethyl)-aniline, designed for researchers, quality control analysts, and drug development professionals. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the causality behind experimental choices to ensure scientifically valid and reproducible results.

General Analytical Workflow

The quantification of 4-(2-Dimethylamino-ethyl)-aniline follows a structured workflow, from sample receipt to the final data report. Each step is critical for ensuring the accuracy and reliability of the results.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Extraction/Cleanup) SampleReceipt->SamplePrep Matrix Assessment InstrumentSetup Instrument Setup & System Suitability SamplePrep->InstrumentSetup Injectable Sample Analysis Chromatographic Separation & Detection InstrumentSetup->Analysis QC Check DataProcessing Data Processing (Integration & Calibration) Analysis->DataProcessing Raw Data DataReview Data Review & QC DataProcessing->DataReview Report Final Report Generation DataReview->Report

Caption: General analytical workflow for quantification.

Part 1: Sample Preparation Methodologies

Effective sample preparation is the cornerstone of successful quantification.[2] Its primary goals are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument, thereby enhancing data quality and protecting the system.[3]

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Matrices

LLE is a fundamental technique that separates compounds based on their differential solubility in two immiscible liquids. For an amine like 4-(2-Dimethylamino-ethyl)-aniline, pH adjustment is critical to ensure it is in its neutral, non-ionized state, which favors extraction into an organic solvent.

Rationale: By raising the pH of the aqueous sample to >10, the amine groups (-NH2 and -N(CH3)2) are deprotonated, making the molecule less polar and more soluble in organic solvents like methylene chloride or ethyl acetate.[4][5]

Step-by-Step Protocol:

  • Transfer 5 mL of the aqueous sample (e.g., wastewater, dissolved formulation) into a 15 mL centrifuge tube.

  • Add a suitable internal standard (IS) if required.

  • Adjust the sample pH to ~11 using 1 M sodium hydroxide (NaOH). Verify with a pH meter or pH paper.

  • Add 5 mL of ethyl acetate.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.[6]

Protocol 2: Solid-Phase Extraction (SPE) from Biological Matrices

SPE provides a more efficient and selective cleanup compared to LLE, especially for complex matrices like plasma or urine.[3] A reversed-phase (e.g., C18) or cation-exchange sorbent can be used.

Rationale: Reversed-phase SPE retains the analyte based on hydrophobic interactions, while matrix components like salts and polar metabolites are washed away. Cation-exchange SPE leverages the basic nature of the analyte, which will be protonated and strongly retained on the sorbent at neutral or acidic pH, allowing for stringent washing of neutral and acidic interferences.

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma/Urine) Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol in Water) Load->Wash Elute 5. Elute Analyte (e.g., Methanol with 2% NH4OH) Wash->Elute PostElution 6. Evaporate & Reconstitute Elute->PostElution

Caption: Solid-Phase Extraction (SPE) workflow.

Step-by-Step Protocol (Reversed-Phase C18):

  • Sample Pre-treatment: Centrifuge plasma or urine samples to remove particulates. Dilute 1:1 with 2% phosphoric acid in water to ensure analyte protonation and aid protein precipitation.

  • Condition: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide. The basic modifier ensures the analyte is in its neutral form and releases readily from the sorbent.

  • Post-Elution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Part 2: Instrumental Quantification Methods

The choice of instrumental technique depends on the required sensitivity, selectivity, matrix complexity, and available equipment.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for quantifying 4-(2-Dimethylamino-ethyl)-aniline at moderate concentrations (typically low µg/mL to mg/mL levels).

Principle: The analyte is separated from other components on a reversed-phase column. The basic nature of the analyte necessitates a buffered mobile phase to ensure good peak shape. Quantification is based on the absorption of UV light (e.g., at 254 nm) by the aniline chromophore.[7] The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide excellent selectivity for complex mixtures.[8]

Detailed Protocol:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard reversed-phase column providing good retention for moderately polar compounds.[7]
Mobile Phase A 20 mM Ammonium Acetate, pH 6.5The buffer controls the ionization state of the analyte, minimizing peak tailing.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column.
Gradient 20% B to 80% B over 10 minutesA gradient elution allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 10 µLA typical injection volume.
Detector UV, 254 nmAniline and its derivatives exhibit strong absorbance at this wavelength.

System Suitability:

  • Tailing Factor: Should be ≤ 1.5 for the analyte peak.

  • Reproducibility: Relative Standard Deviation (%RSD) of <2% for six replicate injections of a standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification based on mass spectra. However, due to the polarity and low volatility of 4-(2-Dimethylamino-ethyl)-aniline, a derivatization step is typically required.[4][9]

Principle: The analyte is chemically modified (derivatized) to increase its volatility and thermal stability. Common derivatizing agents for amines include acylating reagents (e.g., pentafluoropropionic anhydride, PFPA) or silylating reagents (e.g., BSTFA). The derivative is then separated by GC and detected by MS.[10][11]

Detailed Protocol:

ParameterConditionRationale
Derivatization Add 50 µL PFPA and 50 µL pyridine to the dried sample extract. Heat at 70°C for 30 min.PFPA reacts with the primary amine to form a stable, volatile amide derivative.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas for GC.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min.Temperature program to separate the derivative from other components.
Injector Temp. 250 °CEnsures complete volatilization of the derivative.
MS Interface 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization mode for GC-MS, producing reproducible fragmentation patterns.
Acquisition Scan (50-450 m/z) for identification; Selected Ion Monitoring (SIM) for quantification.SIM mode significantly increases sensitivity by monitoring only characteristic ions of the analyte.[12]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for trace-level quantification (ng/mL to pg/mL) due to its exceptional sensitivity and selectivity.[13] It is the preferred technique for bioanalysis and detecting genotoxic impurities.[14][15]

Principle: The analyte is separated by HPLC, ionized (typically by Electrospray Ionization, ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This two-stage mass filtering provides extremely high selectivity, minimizing matrix effects.[16]

Detailed Protocol:

ParameterConditionRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is used for faster analysis times compatible with MS detection.
Mobile Phase A 0.1% Formic Acid in WaterThe acid promotes protonation of the analyte, which is required for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent pH across the gradient.
Gradient 5% B to 95% B over 5 minutesA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minA lower flow rate is optimal for ESI efficiency.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic amine groups are readily protonated, making positive mode ESI highly efficient.
Capillary Voltage 3500 VOptimized for efficient ion formation.
Source Temp. 150 °C
Desolvation Gas Nitrogen, 800 L/hr at 350°CAssists in desolvating the ESI droplets to release gas-phase ions.
MRM Transitions Precursor Ion (Q1) -> Product Ion (Q3)Specific m/z values must be determined by direct infusion of a standard. For 4-(2-Dimethylamino-ethyl)-aniline (C10H16N2, MW=164.25), the precursor would be [M+H]+ at m/z 165.2. A likely product ion would result from the loss of dimethylamine, e.g., m/z 120.1.

Method Validation and Performance Comparison

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters are summarized below.

Method_Comparison cluster_methods cluster_criteria HPLC HPLC-UV + Robust & Accessible + Simple Operation - Lower Sensitivity - Lower Selectivity GCMS GC-MS + High Resolution + Definitive ID (EI) - Requires Derivatization - Not for Thermolabile Cmpds LCMSMS LC-MS/MS + Highest Sensitivity + Highest Selectivity - High Cost & Complexity - Prone to Matrix Effects Sensitivity Sensitivity Sensitivity->HPLC Moderate Sensitivity->GCMS Good Sensitivity->LCMSMS Excellent Selectivity Selectivity Selectivity->HPLC Moderate Selectivity->GCMS Very Good Selectivity->LCMSMS Excellent Cost Cost/Complexity Cost->HPLC Low Cost->GCMS Medium Cost->LCMSMS High

Caption: Comparison of analytical techniques.

Typical Performance Data Summary:

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.01 - 0.5 ng/mL[17]
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~5 - 50 ng/mL~0.05 - 1 ng/mL[17]
Linearity (r²) >0.999>0.995>0.998[17]
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%[17]
Precision (%RSD) < 5%< 10%< 15%[17]

References

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  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

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GC-MS Analysis of Aniline Derivatives: A Detailed Protocol for Robust Quantification and Identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are foundational chemical structures in numerous industries, serving as vital intermediates in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] Given their widespread use and potential toxicity, the development of robust, sensitive, and selective analytical methods is paramount for quality control, environmental monitoring, and safety assessment.[3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive technique for this purpose, offering exceptional separation efficiency and confident compound identification.[4]

However, the inherent polarity of the amine functional group in many aniline derivatives can pose analytical challenges, leading to poor chromatographic peak shape, thermal degradation, and inconsistent results.[5] This application note, written from the perspective of a senior application scientist, provides a comprehensive, field-proven protocol that addresses these challenges. We will delve into the causality behind each experimental choice, from sample preparation and derivatization to instrumental analysis and data interpretation, ensuring a self-validating and reliable workflow.

Methodology Overview: A Strategic Workflow

The successful analysis of aniline derivatives hinges on a systematic workflow. The process begins with efficient extraction from the sample matrix, followed by a critical derivatization step to enhance analyte compatibility with the GC system. The final stages involve instrumental analysis and data processing for confident identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis & Data Processing cluster_output Results Sample Sample Collection (Aqueous or Solid) Extraction Extraction (LLE or ASE) Sample->Extraction Isolate Analytes Derivatization Derivatization (e.g., Acylation) Extraction->Derivatization Enhance Volatility GCMS GC-MS Injection & Separation Derivatization->GCMS Data Data Acquisition (Mass Spectra) GCMS->Data Ionization & Detection Analysis Qualitative & Quantitative Analysis Data->Analysis Interpretation Report Final Report: Concentration & Identity Analysis->Report

Caption: High-level workflow for the GC-MS analysis of aniline derivatives.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The choice of extraction technique is dictated by the sample matrix. The primary goal is to efficiently isolate the aniline derivatives from interfering components while maximizing recovery.

Protocol 1A: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Groundwater, Serum)

LLE is a classic and effective method for extracting analytes from liquid matrices.[6] The core principle relies on the differential solubility of the analyte between two immiscible liquids.

Causality: Aniline derivatives are weak bases. By adjusting the sample pH to greater than 11, we deprotonate the amine group, converting the anilinium ions into their neutral, free-base form.[1][4] This non-ionized state is significantly more soluble in organic solvents like dichloromethane (DCM) or chloroform, ensuring efficient partitioning and extraction from the aqueous phase.[1][7]

Step-by-Step Protocol:

  • pH Adjustment: In a separatory funnel, adjust the pH of 100 mL of the aqueous sample to >11 using 1.0 M Sodium Hydroxide (NaOH).[1][4]

  • Internal Standard Spiking: Add an appropriate internal standard, such as N-methylaniline or a deuterated analog, to the sample to correct for variations in extraction efficiency and instrument response.[7]

  • First Extraction: Add 30 mL of DCM to the separatory funnel. Shake vigorously for 2 minutes, ensuring to vent pressure periodically.[4]

  • Phase Separation: Allow the layers to separate for at least 10 minutes. Drain the lower organic layer (DCM) into a collection flask containing anhydrous sodium sulfate (to remove residual water).[4]

  • Repeat Extraction: Perform two additional extractions of the aqueous layer with fresh 30 mL portions of DCM, combining all organic extracts in the flask.[1]

  • Concentration: Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. The extract is now ready for derivatization.[1]

Protocol 1B: Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil, Tissue)

ASE is a more advanced technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process from solid matrices.[8]

Causality: Using elevated temperature increases the solubility and diffusion rate of the analytes, while high pressure keeps the solvent in a liquid state above its boiling point, allowing for rapid and thorough extraction. Mixing the sample with a drying agent like diatomaceous earth prevents clumping and ensures uniform solvent flow.[1]

Step-by-Step Protocol:

  • Sample Preparation: Mix 10 g of the solid sample with an equal amount of diatomaceous earth.[1]

  • Cell Loading: Place the mixture into an ASE extraction cell.

  • ASE Parameters: Perform the extraction using a suitable solvent mixture, such as methylene chloride/acetone (1:1), following the instrument's operational guidelines.[9]

  • Collection & Concentration: Collect the extract and concentrate it to 1 mL under a gentle stream of nitrogen. The extract is now ready for derivatization.

Part 2: Derivatization - Enhancing Analyte Performance

Direct GC-MS analysis of polar anilines can be problematic.[5] Derivatization is a chemical modification process that converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group.[5][6] Acylation with reagents like Trifluoroacetic Anhydride (TFAA) is a common and highly effective strategy.[5]

The objectives of derivatization are:

  • Increase Volatility: Replacing the polar N-H bond reduces intermolecular hydrogen bonding, lowering the boiling point and improving passage through the GC column.[5]

  • Improve Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC inlet.[5]

  • Enhance Peak Shape: Reduced polarity minimizes unwanted interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[5]

  • Improve Mass Spectral Characteristics: Derivatization can yield characteristic fragmentation patterns, aiding in structural confirmation and improving sensitivity.[5]

Derivatization_Reaction Aniline Aniline (or derivative) Product N-Trifluoroacetylated Derivative Aniline->Product TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Product + Byproduct Trifluoroacetic Acid Product->Byproduct +

Caption: Acylation of an aniline with TFAA to form a stable derivative.

Protocol 2A: Acylation with Trifluoroacetic Anhydride (TFAA)
  • Solvent Evaporation: Take the 1 mL sample extract from Part 1 and evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA to the dried residue.[5]

  • Reaction: Immediately cap the vial tightly, vortex for 30 seconds, and heat in a heating block at 60°C for 30 minutes.[5]

  • Evaporation: After the reaction is complete, cool the vial to room temperature. Uncap and evaporate the excess solvent and TFAA reagent under nitrogen.[5]

  • Reconstitution: Reconstitute the dried derivative in 100-1000 µL of ethyl acetate or hexane. The sample is now ready for GC-MS analysis.[5]

Part 3: GC-MS Instrumental Analysis

The instrumental parameters must be optimized to achieve good separation and sensitive detection of the derivatized aniline compounds.

Causality: A splitless injection is used for trace analysis to ensure the maximum amount of analyte is transferred to the GC column.[10] The oven temperature program is designed to first separate volatile components at a lower temperature before ramping up to elute the higher-boiling point aniline derivatives. A constant helium flow ensures reproducible retention times. The mass spectrometer settings are chosen to cover the expected mass range of the derivatized analytes.

Parameter Setting Rationale
GC System
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Injection Volume1 µLStandard volume to prevent overloading.
Inlet Temperature250°CEnsures rapid volatilization without thermal degradation of derivatives.[4]
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Provides consistent retention times and optimal separation.[4]
Oven Program
Initial Temperature60°C, hold for 2 minAllows for focusing of analytes at the head of the column.[4]
Ramp Rate10°C/min to 280°CProvides good separation of various aniline derivatives.[4]
Final Hold Time5 min at 280°CEnsures all high-boiling compounds are eluted from the column.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ion Source Temp.230°CStandard temperature to promote ionization while minimizing degradation.[8]
Quadrupole Temp.150°CStandard operating temperature.[8]
Mass Scan Range40-450 amuCovers the molecular weights and fragment ions of derivatized anilines.

Part 4: Data Analysis and Quantification

Qualitative Identification

The identification of an aniline derivative is a two-factor authentication process:

  • Retention Time (RT): The time it takes for a compound to travel through the GC column. The RT of a peak in the sample chromatogram is compared to that of a known analytical standard analyzed under the identical conditions.[1]

  • Mass Spectrum: The fragmentation pattern produced by the mass spectrometer serves as a molecular fingerprint. This spectrum is compared to a reference spectrum from a standard or a library (e.g., NIST) for confirmation.[9]

Quantitative Analysis

Quantification is achieved by creating a calibration curve using an internal standard (IS).[8]

Causality: The IS, added at a constant concentration to all standards and samples, corrects for any loss during sample preparation and variability in injection volume. By plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for a series of standards, a linear calibration curve is generated. The concentration of the analyte in an unknown sample is then calculated from its measured area ratio using this curve.[8]

Analyte Typical Retention Time (min) Molecular Ion (m/z) Characteristic Fragment Ions (m/z)
2-Fluoroaniline8.511184, 63[4]
2-Chloroaniline10.2127/12992, 65[4]
3,4-Dichloroaniline13.6161/163/165126, 90[4]
2-Nitroaniline-138121, 92, 65[9]
4-Bromoaniline-171/17392, 65[9]
Aniline-9366, 65[8]
(Note: Retention times are column and method-dependent. The m/z values are for underivatized compounds; derivatized compounds will have higher molecular weights.)

Conclusion

The GC-MS protocols detailed in this application note provide a robust framework for the sensitive and selective characterization of aniline and its derivatives in various matrices.[1] By understanding the rationale behind critical steps such as pH adjustment for extraction and chemical derivatization for chromatographic enhancement, researchers can confidently adapt and apply this methodology. This approach ensures high-quality, reproducible data essential for professionals in research, environmental science, and drug development.

References

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • U.S. Environmental Protection Agency. (2017). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). EPA. [Link]

  • Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules. [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Dasgupta, A., et al. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of mass spectrometry. [Link]

  • U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). EPA. [Link]

  • Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]

  • Dasgupta, A., et al. (1999). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of mass spectrometry. [Link]

  • Dasgupta, A., et al. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4- carbethoxyhexafluorobutyryl chloride, a new derivative. Houston Methodist Scholars. [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. [Link]

  • Zhang, X., et al. (2012). Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Dimethylamino-ethyl)-aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable intermediate. This document provides practical, field-tested insights and detailed protocols to navigate the common challenges encountered during its synthesis.

Introduction

4-(2-Dimethylamino-ethyl)-aniline is a key building block in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Its synthesis, while achievable through several routes, can present challenges that impact yield and purity. This guide will focus on the three most common synthetic pathways, providing a structured approach to troubleshooting and optimization.

Section 1: Troubleshooting Guide by Synthetic Route

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Reductive Amination of N,N-Dimethyl-2-(4-nitrophenyl)ethanamine

This two-step route involves the synthesis of the nitro precursor followed by its reduction to the desired aniline.

Workflow for Reductive Amination Route

cluster_0 Step 1: Synthesis of Nitro Precursor cluster_1 Step 2: Reduction of Nitro Group 4-Nitrophenylethylamine 4-Nitrophenylethylamine Formaldehyde/Formic Acid (Eschweiler-Clarke) Formaldehyde/Formic Acid (Eschweiler-Clarke) 4-Nitrophenylethylamine->Formaldehyde/Formic Acid (Eschweiler-Clarke) Methylation N,N-Dimethyl-2-(4-nitrophenyl)ethanamine N,N-Dimethyl-2-(4-nitrophenyl)ethanamine Formaldehyde/Formic Acid (Eschweiler-Clarke)->N,N-Dimethyl-2-(4-nitrophenyl)ethanamine Nitro Precursor N,N-Dimethyl-2-(4-nitrophenyl)ethanamine Reducing Agent (e.g., H2/Pd/C) Reducing Agent (e.g., H2/Pd/C) Nitro Precursor->Reducing Agent (e.g., H2/Pd/C) Reduction Product 4-(2-Dimethylamino-ethyl)-aniline Reducing Agent (e.g., H2/Pd/C)->Product

Caption: General workflow for the reductive amination synthesis of 4-(2-Dimethylamino-ethyl)-aniline.

Frequently Asked Questions & Troubleshooting:

Q1: My reduction of N,N-Dimethyl-2-(4-nitrophenyl)ethanamine is slow or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or sluggish nitro group reductions are a frequent challenge. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The activity of your catalyst is paramount, especially in catalytic hydrogenation.

    • Pd/C: Ensure your palladium on carbon catalyst is fresh. Catalysts can deactivate over time due to improper storage or exposure to air. If you suspect catalyst deactivation, try a fresh batch. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also improve the reaction rate.

    • Alternative Catalysts: If Pd/C is ineffective, consider other catalysts like platinum on carbon (Pt/C) or Raney Nickel.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure you have an adequate pressure of hydrogen gas. While balloon pressure is often sufficient, some reductions may require higher pressures using a Parr shaker or a similar hydrogenation apparatus.

  • Solvent Choice: The choice of solvent is critical. Methanol or ethanol are commonly used for catalytic hydrogenation. Ensure the solvent is of sufficient purity and is degassed to remove any dissolved oxygen that could poison the catalyst.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible or is proving problematic, consider alternative reducing agents:

    • Tin(II) Chloride (SnCl₂): This is a reliable method for nitro group reduction. A typical procedure involves dissolving the nitro compound in ethanol or ethyl acetate and adding an excess of SnCl₂·2H₂O, followed by heating.

    • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This classical method is often effective and cost-efficient. Finely powdered iron is used in the presence of an acid like hydrochloric acid or a salt like ammonium chloride.

Q2: I am observing multiple spots on my TLC during the reduction step. What are the likely byproducts?

A2: The reduction of a nitro group can proceed through several intermediates. The presence of multiple spots on your TLC could indicate the formation of these intermediates or other side products.

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the accumulation of nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These are often unstable and can lead to the formation of colored impurities.

  • Azoxy and Azo Compounds: Condensation of the nitroso and hydroxylamine intermediates can form azoxy (-N=N(O)-) and azo (-N=N-) compounds, which are often colored (typically orange or red).

  • Monitoring the Reaction: To monitor the reaction effectively by TLC, use a moderately polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The starting nitro compound will be less polar (higher Rf) than the final aniline product (lower Rf). Intermediates will typically have Rf values between the starting material and the product. Visualizing the plate under UV light is usually sufficient for these aromatic compounds.[3]

Q3: How can I improve the yield of the initial methylation step to form N,N-Dimethyl-2-(4-nitrophenyl)ethanamine?

A3: The Eschweiler-Clarke reaction (methylation using formaldehyde and formic acid) is a common method for this transformation. To optimize the yield:

  • Stoichiometry: Use a slight excess of both formaldehyde and formic acid to ensure complete dimethylation of the primary amine.

  • Temperature Control: The reaction is typically heated to drive it to completion. However, excessive heat can lead to decomposition and the formation of byproducts. A temperature of 80-100 °C is generally sufficient.

  • Work-up: After the reaction is complete, it is crucial to neutralize the excess formic acid. This is typically done by carefully adding a base like sodium hydroxide or sodium carbonate until the solution is basic. The product can then be extracted with an organic solvent.

Route 2: Direct Alkylation of Aniline

This route involves the direct reaction of an aniline derivative with an alkylating agent.

Workflow for Direct Alkylation Route

cluster_0 Step 1: Protection of Aniline (Optional but Recommended) cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection (If applicable) 4-Aminophenethylamine 4-Aminophenethylamine Protecting Group (e.g., Boc2O) Protecting Group (e.g., Boc2O) 4-Aminophenethylamine->Protecting Group (e.g., Boc2O) Protection Protected Aniline Protected Aniline Protecting Group (e.g., Boc2O)->Protected Aniline Starting Aniline Protected or Unprotected Aniline Alkylating Agent (e.g., CH3I) Alkylating Agent (e.g., CH3I) Starting Aniline->Alkylating Agent (e.g., CH3I) Alkylation Alkylated Product Alkylated Product Alkylating Agent (e.g., CH3I)->Alkylated Product Protected Alkylated Product Protected Alkylated Product Deprotecting Agent (e.g., TFA) Deprotecting Agent (e.g., TFA) Protected Alkylated Product->Deprotecting Agent (e.g., TFA) Deprotection Final Product 4-(2-Dimethylamino-ethyl)-aniline Deprotecting Agent (e.g., TFA)->Final Product cluster_0 Step 1: Protection of Aniline cluster_1 Step 2: Grignard Reagent Formation & Reaction cluster_2 Step 3: Deprotection 4-Bromoaniline 4-Bromoaniline Protecting Group (e.g., Boc2O) Protecting Group (e.g., Boc2O) 4-Bromoaniline->Protecting Group (e.g., Boc2O) Protection Protected 4-Bromoaniline Protected 4-Bromoaniline Protecting Group (e.g., Boc2O)->Protected 4-Bromoaniline Protected Bromoaniline Protected Bromoaniline Mg Turnings Mg Turnings Protected Bromoaniline->Mg Turnings Grignard Formation Grignard Reagent Grignard Reagent Mg Turnings->Grignard Reagent Electrophile e.g., N,N-Dimethylethylene oxide Grignard Reagent->Electrophile Reaction Adduct Adduct Electrophile->Adduct Protected Adduct Protected Adduct Deprotecting Agent (e.g., TFA) Deprotecting Agent (e.g., TFA) Protected Adduct->Deprotecting Agent (e.g., TFA) Deprotection Final Product 4-(2-Dimethylamino-ethyl)-aniline Deprotecting Agent (e.g., TFA)->Final Product

Caption: General workflow for the Grignard synthesis of 4-(2-Dimethylamino-ethyl)-aniline.

Frequently Asked Questions & Troubleshooting:

Q1: My Grignard reaction is failing or giving very low yields. What is the most common cause?

A1: The most frequent issue with Grignard reactions involving anilines is the presence of the acidic proton on the nitrogen atom. Grignard reagents are strong bases and will readily deprotonate the aniline, consuming the Grignard reagent in an acid-base reaction.

  • Solution: Protection of the Aniline: It is essential to protect the aniline's amino group before forming the Grignard reagent. The Boc group is a suitable choice as it is stable to Grignard reagents and can be removed under acidic conditions after the reaction.

Q2: I am having trouble initiating the Grignard reagent formation. What can I do?

A2: Difficulty in initiating the Grignard reaction is a common problem. Here are some tips:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents (e.g., anhydrous diethyl ether or THF).

  • Magnesium Activation: The surface of the magnesium turnings can become oxidized and unreactive. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Initiation: A gentle warming of a small portion of the reaction mixture can sometimes initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.

Q3: I am observing a significant amount of a Wurtz coupling byproduct (R-R). How can I minimize this?

A3: Wurtz coupling, the reaction of the Grignard reagent with unreacted aryl halide, can be a significant side reaction. To minimize it:

  • Slow Addition: Add the aryl halide slowly to the suspension of magnesium. This maintains a low concentration of the aryl halide in the presence of an excess of magnesium, favoring the formation of the Grignard reagent over the coupling reaction.

  • Solvent: The choice of solvent can influence the rate of Wurtz coupling. THF is often a good choice for preparing Grignard reagents from aryl bromides.

Section 2: Purification and Characterization

Frequently Asked Questions & Troubleshooting:

Q1: What is the best method to purify the final product, 4-(2-Dimethylamino-ethyl)-aniline?

A1: The purification of 4-(2-Dimethylamino-ethyl)-aniline can be challenging due to the presence of two basic amino groups. A combination of techniques is often necessary.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The diamine will be protonated and move into the aqueous layer as the hydrochloride salt.

    • Wash the organic layer with water to remove any residual acid.

    • Carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the diamine, which will then precipitate or can be extracted back into an organic solvent. [4][5][6]* Column Chromatography: If acid-base extraction is insufficient, column chromatography can be used.

    • Stationary Phase: Due to the basic nature of the compound, using standard silica gel can lead to peak tailing and poor separation. It is often beneficial to use a stationary phase that is less acidic, such as neutral alumina or silica gel that has been treated with a base (e.g., by adding a small amount of triethylamine to the eluent). [7][8] * Eluent: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point.

  • Distillation: The final product is a liquid at room temperature with a boiling point in the range of 260-265 °C at atmospheric pressure. [1]Vacuum distillation can be an effective final purification step if the compound is thermally stable under the distillation conditions.

Q2: My purified 4-(2-Dimethylamino-ethyl)-aniline is a pale yellow liquid that darkens over time. Is this normal and how can I prevent it?

A2: Yes, it is common for anilines to darken upon exposure to air and light due to slow oxidation. [1]To minimize this:

  • Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light.

  • Refrigeration: Storing the compound at a low temperature can also help to slow down the rate of oxidation.

Q3: What are the key spectroscopic features I should look for to confirm the identity and purity of my product?

A3: A combination of spectroscopic techniques should be used for characterization.

  • ¹H NMR: Look for the characteristic signals of the aromatic protons (typically in the range of 6.5-7.5 ppm), the ethyl chain protons, and the N,N-dimethyl protons (a singlet around 2.2-2.5 ppm).

  • ¹³C NMR: Confirm the presence of the correct number of carbon signals, including the aromatic carbons and the aliphatic carbons of the side chain.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z 164. Common fragmentation patterns include the loss of the dimethylamino group. [1]* Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹) and the C-N stretching vibrations.

Section 3: Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis of 4-(2-Dimethylamino-ethyl)-aniline via the reductive amination route.

Protocol 1: Synthesis of N,N-Dimethyl-2-(4-nitrophenyl)ethanamine
  • To a solution of 4-nitrophenylethylamine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 3.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is > 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Reduction of N,N-Dimethyl-2-(4-nitrophenyl)ethanamine
  • Dissolve N,N-Dimethyl-2-(4-nitrophenyl)ethanamine (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Palladium on carbon (5-10 mol%).

  • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed. [3]6. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(2-Dimethylamino-ethyl)-aniline.

  • Purify the crude product by acid-base extraction followed by vacuum distillation or column chromatography as described in the purification section.

References

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  • Organic Syntheses. is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm.. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • University of Wisconsin-Madison. Extraction. [Link]

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  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

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  • Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction.
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  • University of California, Irvine. Exp 6 - Extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • J&K Scientific. 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. [Link]

  • NIH. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?. [Link]

  • ResearchGate. (2025, August 6). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]

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  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

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  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Google Patents. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • UrbanPro. Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. [Link]

  • ResearchGate. (2016, December 2). How to do alkylation of NHBOc amines using alkyl bromide?. [Link]

Sources

Technical Support Center: Purification of 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-Dimethylamino-ethyl)-aniline (CAS 5636-52-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate and require it in high purity. As a key building block in the synthesis of pharmaceuticals, dyes, and polymers, the purity of 4-(2-Dimethylamino-ethyl)-aniline is paramount to ensuring the desired outcome, yield, and safety profile of your final product.[1][2][3]

This guide provides a series of troubleshooting steps, in-depth protocols, and expert insights in a practical question-and-answer format. We will explore the most effective purification techniques, from vacuum distillation to chromatographic separation and salt recrystallization, helping you navigate the common challenges associated with this compound.

Compound Profile & Properties

Understanding the physicochemical properties of 4-(2-Dimethylamino-ethyl)-aniline is the first step in selecting an appropriate purification strategy. The molecule possesses both a primary aromatic amine and a tertiary aliphatic amine, lending it a polar and basic character.[1]

PropertyValueSource
CAS Number 5636-52-2[4]
Molecular Formula C₁₀H₁₆N₂[]
Molecular Weight 164.25 g/mol []
Appearance Colorless to pale yellow oily liquid; darkens upon storage due to oxidation.[1][6]
Boiling Point ~260-276 °C at 760 mmHg (Atmospheric Pressure)[1][]
Solubility Freely soluble in polar organic solvents (MeOH, EtOH, Acetone, DMSO); moderately soluble in water.[1]
pKa The primary aniline amine is weakly basic (pKa of aniline ~4.6). The tertiary dimethylamino group is more basic.[6]

Technique 1: High-Vacuum Distillation

Core Principle: Distillation separates compounds based on differences in their boiling points. For high-boiling, air-sensitive compounds like anilines, applying a vacuum lowers the boiling point significantly, allowing for distillation at a lower temperature. This minimizes the risk of thermal decomposition and oxidation.[6][7]

Troubleshooting and FAQs

Q1: My starting material is a dark brown or reddish liquid. Is distillation the right first step? A: Absolutely. The dark color is almost certainly due to oxidation products, which are common in aged anilines.[6] These oxidation byproducts are typically higher molecular weight, polymeric materials and are non-volatile. Vacuum distillation is an excellent first-pass technique to separate the desired colorless aniline from these colored, non-volatile impurities.

Q2: What vacuum level and temperature should I target? A: The goal is to distill at a temperature well below the compound's atmospheric decomposition point. A good starting point is a vacuum of 1-10 mmHg. At this pressure, the boiling point of 4-(2-Dimethylamino-ethyl)-aniline will be substantially lower than its atmospheric boiling point of ~265 °C. You will likely achieve distillation between 120-160 °C. Always perform a small-scale trial distillation to determine the optimal conditions for your specific setup.

Q3: My compound seems to be decomposing in the distillation flask, even under vacuum. What can I do? A: This indicates that the temperature is still too high or the residence time in the hot flask is too long.

  • Improve Your Vacuum: Check your system for leaks. A lower, more stable vacuum will further reduce the required temperature.

  • Use a Drying Agent: Before distilling, dry the aniline with a suitable agent like potassium hydroxide (KOH) pellets.[6] Water can promote side reactions at high temperatures. Stir the aniline over KOH for several hours, then filter it directly into the distillation flask.

  • Work Quickly: Once the distillation is complete, cool the distillation pot promptly. Do not leave the material sitting at high temperatures.

Q4: After distillation, my product is still slightly yellow. How can I get a perfectly colorless product? A: A faint yellow tinge may indicate minor co-distillation of a thermally stable impurity or slight oxidation during the process.

  • Nitrogen Purge: Ensure your distillation apparatus is purged with an inert gas like nitrogen or argon before heating. Backfill the receiving flask with inert gas after collection.[6]

  • Fractional Distillation: If you have a closely boiling impurity, using a short Vigreux column can improve separation. Collect a small forerun fraction, which may contain more volatile impurities, before collecting your main product fraction.

  • Secondary Purification: For the highest purity, the distilled product may require a secondary purification step, such as column chromatography or salt recrystallization.

Protocol: High-Vacuum Distillation
  • Pre-Treatment: In a round-bottom flask, add the crude 4-(2-Dimethylamino-ethyl)-aniline and 10-15% (w/w) of potassium hydroxide (KOH) pellets. Stir the mixture under an inert atmosphere (N₂) for 2-4 hours at room temperature to remove water.

  • Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Use a Kugelrohr apparatus for small scales or a short-path distillation head for larger scales to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.

  • Transfer: Carefully decant or filter the dried aniline away from the KOH pellets directly into the distillation flask. Add a magnetic stir bar or boiling chips to prevent bumping.

  • Distillation:

    • Slowly apply vacuum, ensuring the system is stable at the target pressure (e.g., 1-5 mmHg).

    • Begin heating the distillation flask in an oil bath while stirring.

    • Collect and discard any initial low-boiling forerun.

    • Collect the main fraction at a stable head temperature. The product should appear as a colorless to very pale-yellow liquid.[1]

    • Stop the distillation when the temperature rises or when only a dark, viscous residue remains in the pot.

  • Storage: Release the vacuum by backfilling the system with nitrogen. Store the purified liquid in a clean, amber glass bottle under a nitrogen or argon atmosphere to prevent re-oxidation.

Workflow for Vacuum Distillation

G cluster_prep Pre-Treatment cluster_distill Distillation cluster_post Post-Treatment start Crude Aniline (Dark Liquid) dry Add KOH pellets, stir 2-4h under N2 start->dry filter Filter/Decant into Distillation Flask dry->filter vac Apply High Vacuum (1-10 mmHg) filter->vac heat Heat Flask Gently (e.g., 120-160 °C oil bath) vac->heat collect Collect Main Fraction (Colorless Liquid) heat->collect residue Non-volatile Impurities (Dark Residue) heat->residue store Store Purified Product Under Inert Atmosphere collect->store

Caption: Workflow for the purification of 4-(2-Dimethylamino-ethyl)-aniline via vacuum distillation.

Technique 2: Flash Column Chromatography

Core Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) and solubility in a liquid mobile phase. It is highly effective for removing impurities with different polarities from the target compound.[8]

Troubleshooting and FAQs

Q1: My compound is very polar. Will it stick to the silica gel column? A: Yes, this is a significant risk. The two amine groups in your molecule are basic and will interact strongly with the acidic surface of standard silica gel, leading to "streaking" or irreversible adsorption.

  • Deactivate the Silica: Before preparing your column, create a slurry of silica gel in your eluent system and add 1-2% triethylamine (Et₃N) or ammonia (e.g., by using a 0.5-1% solution of NH₄OH in methanol as a polar modifier). This base will occupy the acidic sites on the silica, allowing your basic aniline compound to elute more cleanly.

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying amines.

  • Reverse-Phase Chromatography: For very challenging separations, consider using reverse-phase (C18) silica with a polar mobile phase like a methanol/water or acetonitrile/water mixture.[9]

Q2: What is a good mobile phase (eluent) to start with? A: First, run a Thin Layer Chromatography (TLC) plate to determine the ideal solvent system.

  • Starting System: A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).

  • Example: Begin with 95:5 DCM:MeOH. If the compound remains at the baseline (Rf=0), increase the methanol concentration. If it runs to the solvent front (Rf=1), decrease the methanol or switch to a less polar system like Hexanes:EtOAc.

  • Add Base: Remember to add ~1% triethylamine to your chosen eluent system for both the TLC and the column to ensure good peak shape.[10]

  • Target Rf: Aim for an Rf value of 0.25-0.35 for the best separation on a column.

Q3: I see multiple spots on my TLC plate after distillation. What could they be? A: These could be synthesis byproducts or degradation products that have similar boiling points to your product. Common impurities might include starting materials from the synthesis or isomers. Column chromatography is the ideal method to remove these.

Protocol: Flash Column Chromatography (with Deactivated Silica)
  • TLC Analysis: Determine the optimal eluent system using TLC plates, aiming for an Rf of ~0.3 for your product. Remember to add 1% triethylamine (Et₃N) to the eluent.

  • Column Packing:

    • Select an appropriate size flash column.

    • Prepare a slurry of silica gel in the chosen eluent (containing 1% Et₃N).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve your crude (or distilled) aniline in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble samples, perform a "dry loading": dissolve the compound in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure and begin collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent and triethylamine using a rotary evaporator to yield the purified aniline.

Decision Tree for Chromatography

G cluster_TLC Initial Analysis cluster_troubleshoot Troubleshooting cluster_action Action start Need to Purify Aniline by Chromatography tlc Run TLC with DCM/MeOH + 1% Et3N start->tlc streaking Is there streaking? tlc->streaking rf_check Is Rf 0.25-0.35? streaking->rf_check No use_alumina Option: Use Alumina or Reverse Phase (C18) streaking->use_alumina Yes run_column Proceed with Flash Column (Silica + 1% Et3N) rf_check->run_column Yes adjust_eluent Adjust MeOH % rf_check->adjust_eluent No adjust_eluent->tlc

Sources

Technical Support Center: Stabilizing 4-(2-Dimethylamino-ethyl)-aniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Dimethylamino-ethyl)-aniline (CAS 5636-52-2). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a substituted N,N-dialkylaniline, this molecule is susceptible to degradation, which can compromise experimental results. This resource provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your solutions.

I. Understanding the Instability of 4-(2-Dimethylamino-ethyl)-aniline

The core instability of 4-(2-Dimethylamino-ethyl)-aniline stems from its susceptibility to oxidation. The molecule possesses two sites vulnerable to oxidative attack: the aromatic primary amine (-NH₂) and the tertiary dimethylamino group (-N(CH₃)₂). The presence of electron-donating groups on the aniline ring increases its electron density, making it more prone to oxidation compared to unsubstituted aniline.

The primary degradation pathways are initiated by factors such as atmospheric oxygen (autoxidation), light (photodegradation), heat, and the presence of oxidizing contaminants. These processes often proceed via free-radical mechanisms, leading to a cascade of reactions that can result in discoloration (e.g., yellowing or browning), the formation of insoluble polymeric materials, and a decrease in the purity of the compound.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 4-(2-Dimethylamino-ethyl)-aniline solutions.

Q1: My solution of 4-(2-Dimethylamino-ethyl)-aniline turned yellow/brown upon standing. What is causing this discoloration?

A1: The discoloration you are observing is a classic sign of oxidative degradation. Aromatic amines are notorious for forming highly colored conjugated systems and polymeric byproducts upon oxidation.[1] This process is often initiated by autoxidation, where atmospheric oxygen reacts with the aniline molecule, or by photodegradation if the solution is exposed to light.[2][3] The reaction proceeds through radical intermediates, which can couple to form complex colored structures.

Q2: Can the pH of my solution affect the stability of 4-(2-Dimethylamino-ethyl)-aniline?

A2: Absolutely. The pH of the solution is a critical factor in the stability of anilines. Generally, acidic conditions enhance the stability of aromatic amines.[4] In an acidic medium (e.g., pH 3-5), the lone pair of electrons on the nitrogen atoms can be protonated, forming the corresponding ammonium salts. This protonation significantly reduces the electron-donating ability of the amino groups, thereby decreasing the molecule's susceptibility to oxidation. Conversely, neutral or alkaline (basic) conditions leave the lone pairs available, making the compound more vulnerable to oxidative attack.[5] Studies on aniline degradation have shown that oxidation rates often decrease as the pH drops from 9 to 5.[5]

Q3: What are the best solvents to use for preparing and storing solutions of this compound?

A3: The choice of solvent can influence the rate of degradation. While 4-(2-Dimethylamino-ethyl)-aniline is soluble in a range of polar organic solvents like methanol, ethanol, and DMSO, the stability within these can vary.[6] It's crucial to use high-purity, peroxide-free solvents. Ethers and other solvents prone to forming peroxides over time should be used with caution and tested for peroxides before use. For aqueous applications, using a buffered solution in the acidic pH range (3-5) is highly recommended over neutral water.[4]

Q4: I need to store a stock solution for several weeks. What are the ideal storage conditions?

A4: For long-term storage, the following conditions are recommended to minimize degradation:

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen if the solvent system allows.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[3] Photodegradation is a significant degradation pathway for aromatic amines.[2]

  • Atmosphere: To prevent autoxidation, it is best practice to purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing.

  • pH: If using an aqueous-based solvent, ensure it is buffered to an acidic pH (3-5).

Q5: Are there any chemical additives I can use to improve the stability of my solution?

A5: Yes, the addition of antioxidants can be very effective. The most common strategy is to use a free-radical scavenger. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are widely used for this purpose.[7][8] BHT works by donating a hydrogen atom to quench the radical chain reactions that propagate degradation. A low concentration, typically in the range of 0.01% to 0.1% (w/v), is often sufficient. It is crucial to ensure the chosen antioxidant does not interfere with your downstream experiments.

III. Troubleshooting Guide: Common Problems & Solutions

This section provides a structured approach to identifying and resolving stability issues.

Problem Potential Cause(s) Recommended Action(s)
Rapid Discoloration (within hours) 1. High pH of the solution.2. Presence of oxidizing contaminants (e.g., metal ions, peroxides in the solvent).3. Exposure to strong light.1. Prepare a fresh solution using a buffer at pH 3-5.2. Use fresh, high-purity, peroxide-free solvents. Consider passing the solvent through an alumina column to remove peroxides.3. Work in a fume hood with the sash down to minimize light exposure or use amber glassware.
Precipitate Formation 1. Formation of insoluble polymeric degradation products.2. Change in pH causing the compound to crash out of solution.1. The solution is likely too degraded to use. Discard and prepare a fresh, stabilized solution.2. Verify the pH of the solution and adjust if necessary. Ensure the concentration is not above its solubility limit at the storage temperature.
Inconsistent Experimental Results 1. Degradation of the stock solution over time, leading to a lower effective concentration.2. Formation of degradation products that interfere with the assay.1. Prepare fresh solutions more frequently.2. Implement a stability-indicating analytical method (e.g., HPLC) to monitor the purity of the stock solution over time.3. Add a suitable antioxidant like BHT to the stock solution.
Loss of Purity Confirmed by HPLC 1. Inadequate storage conditions (temperature, light, atmosphere).2. Autoxidation due to dissolved oxygen.1. Review and optimize storage conditions as per the recommendations in FAQ Q4.2. Before sealing the container, sparge the solution with an inert gas (argon or nitrogen) for several minutes to remove dissolved oxygen.

IV. Experimental Protocols

These protocols provide step-by-step guidance for preparing stabilized solutions and assessing the stability of 4-(2-Dimethylamino-ethyl)-aniline.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in 50% aqueous methanol with enhanced stability.

Materials:

  • 4-(2-Dimethylamino-ethyl)-aniline

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Citrate buffer components (Citric acid, Sodium citrate)

  • Butylated Hydroxytoluene (BHT)

  • Argon or Nitrogen gas

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare a 0.1 M Citrate Buffer (pH 4.0): Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate. Mix them, monitoring with a calibrated pH meter, until the pH is 4.0. Filter the buffer through a 0.22 µm filter.

  • Prepare the Solvent: Mix the pH 4.0 citrate buffer and HPLC-grade methanol in a 1:1 ratio (v/v).

  • Add Antioxidant: Dissolve BHT into the prepared solvent to a final concentration of 0.05% (w/v). For example, add 50 mg of BHT to 100 mL of solvent.

  • De-gas the Solvent: Sparge the solvent with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Prepare the Stock Solution: Accurately weigh the required amount of 4-(2-Dimethylamino-ethyl)-aniline and dissolve it in the stabilized, de-gassed solvent to the desired final concentration (e.g., 10 mg/mL).

  • Storage: Aliquot the solution into amber glass vials. Purge the headspace of each vial with inert gas before tightly sealing. Store at 2-8°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the active ingredient.[11]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare Stock Solution (e.g., 1 mg/mL in 50% ACN) Control Control Sample (Stored at 2-8°C, protected from light) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (60°C, in solution) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Control->HPLC Sampling Sample at Time Points (e.g., 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable Sampling->HPLC Neutralize->HPLC Compare Compare stressed samples to control HPLC->Compare Identify Identify Degradation Products (Mass balance, MS data) Compare->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC Method

This is a starting point for an HPLC method to separate 4-(2-Dimethylamino-ethyl)-aniline from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the relatively polar parent compound from more nonpolar, oxidized, and polymeric degradants. A photodiode array (PDA) detector is recommended to assess peak purity.

V. Mechanistic Insight: The Chemistry of Degradation

The degradation of N,N-dialkylanilines is primarily an oxidative process. The key steps are illustrated below.

Degradation_Pathway Parent 4-(2-Dimethylamino-ethyl)-aniline RadicalCation Radical Cation Intermediate Parent->RadicalCation Initiator Initiator (O₂, light, heat, R•) Initiator->Parent [1] Single Electron      Transfer (SET) AlphaRadical α-Amino Carbon Radical RadicalCation->AlphaRadical [2] H• abstraction Polymer Colored Polymeric Products RadicalCation->Polymer [6] Radical Coupling RingOxidation Ring Oxidation Products (e.g., quinone-imines) RadicalCation->RingOxidation [5] Further Oxidation      & Coupling Iminium Iminium Ion AlphaRadical->Iminium [3] Oxidation Dealkylated N-dealkylated Product + Formaldehyde Iminium->Dealkylated [4] Hydrolysis

Caption: Simplified oxidative degradation pathway.

  • Initiation: The reaction begins with a single electron transfer (SET) from the electron-rich aniline to an initiator (like oxygen or a radical species), forming a radical cation.

  • Hydrogen Abstraction: A hydrogen atom is abstracted from one of the methyl groups (an α-carbon), forming a more stable α-amino carbon radical.

  • Second Oxidation: The α-amino radical is further oxidized to form a reactive iminium ion.

  • Hydrolysis: The iminium ion is unstable in the presence of water and hydrolyzes to yield the N-demethylated aniline and formaldehyde.

  • Ring Oxidation & Coupling: The initial radical cation can also undergo further oxidation and coupling reactions directly on the aromatic ring, leading to the formation of colored oligomers and polymers.[1]

By understanding these mechanisms, the rationale for the preventative measures—removing oxygen, blocking light, lowering pH to stabilize the lone pairs, and adding radical scavengers—becomes scientifically clear.

VI. References

  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY Ag-TiO2 PHOTOCATALYST. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • Kuchar, M., et al. (2025). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological Trace Element Research. [Link]

  • Wang, Y., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 3998. [Link]

  • Riggin, R. M., et al. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862-1869. [Link]

  • Sahoo, S. K., et al. (2020). A magnetically separable and recyclable g-C3N4/Fe3O4/porous ruthenium nanocatalyst for the photocatalytic degradation of water-soluble aromatic amines and azo dyes. New Journal of Chemistry, 44(3), 969-981. [Link]

  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138. [Link]

  • Performance Additives. Aromatic Amines Antioxidants. [Link]

  • Nielsen, M. F., & Jørgensen, K. A. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • Kaushik, S., et al. (2006). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry, 18(1), 565-569. [Link]

  • Waters Corporation. (2002). Stability-Indicating HPLC Method Development. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • K. Singh, et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Sun, Y., et al. (2019). Oxidation Kinetics of Anilines by Aqueous Permanganate and Effects of Manganese Products: Comparison to Phenols. Chemosphere, 235, 124207. [Link]

  • M. K. Sharma, et al. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 14(10), 1000-1015. [Link]

  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 189-195. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Boulebd, H., et al. (2022). Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. [Link]

  • Ertl, T., et al. (2018). Dopamine Autoxidation Is Controlled by Acidic pH. Frontiers in Molecular Neuroscience, 11, 467. [Link]

  • Gaber, F., et al. (2025). Physicochemical, Structural, Molecular, and Thermal Characterization of Fucus vesiculosus Extract-Based Nanofibrous Mats. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

  • D'Souza, A., et al. (2025). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. ACS Applied Materials & Interfaces. [Link]

  • Black, A. S., & Black, D. St. C. (1970). Autoxidation of N-alkylamides. Part I. N-Acylamides as oxidation products. Journal of the Chemical Society B: Physical Organic, 872-875. [Link]

Sources

Navigating the Challenges of Aqueous Solubility: A Technical Guide for 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support & Troubleshooting Center

Welcome to the technical support center for 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the aqueous solubility of this compound. As Senior Application Scientists, we understand that navigating the nuances of experimental work is paramount to success. This center is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome challenges in your research.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(2-Dimethylamino-ethyl)-aniline provided as a dihydrochloride salt?

The dihydrochloride salt form of 4-(2-Dimethylamino-ethyl)-aniline is intentionally synthesized to enhance the compound's stability and aqueous solubility.[1] The parent molecule, a free base, has two amine functional groups: a primary aromatic amine (aniline) and a tertiary aliphatic amine. These groups are basic and can be protonated by hydrochloric acid to form ammonium salts.

The resulting ionic character of the dihydrochloride salt significantly increases its polarity, making it more amenable to dissolution in polar solvents like water, compared to the less polar free base.[1] This is a common strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing compounds.

Q2: I'm struggling to dissolve the compound in water, even though it's a salt. What could be the issue?

This is a common and important observation. While the dihydrochloride salt is designed for water solubility, several factors can impede its dissolution:

  • pH of the Solution: The solubility of amine hydrochlorides is highly dependent on the pH of the aqueous medium.[2] For the compound to remain in its soluble, protonated form, the pH of the solution must be sufficiently acidic.

  • Common Ion Effect: Being a dihydrochloride salt, the compound dissociates in water to yield the protonated organic cation and two chloride anions. If your aqueous solution already contains a significant concentration of chloride ions (e.g., from saline buffers like PBS), it can suppress the dissolution of the salt. This phenomenon is known as the common ion effect.[3]

  • Concentration and Supersaturation: You might be attempting to prepare a solution that exceeds the compound's intrinsic solubility limit under your specific conditions. It's also possible to create a transiently clear, supersaturated solution that precipitates over time.[2]

Q3: My solution was initially clear, but a precipitate formed after some time. What is happening?

This phenomenon typically points to one of two issues:

  • Delayed Precipitation from a Supersaturated Solution: It is possible to dissolve more compound than is thermodynamically stable, creating a supersaturated solution. This state is often unstable, and over time, the excess solute will crystallize out of solution.[2] This can be influenced by factors like temperature fluctuations or the presence of nucleation sites (e.g., dust particles).

  • Conversion to the Less Soluble Free Base: If the pH of your solution is not sufficiently acidic, the protonated amine salt can deprotonate over time, converting back to the less soluble free base, which then precipitates.[2] This can happen if an acidic stock solution is diluted into a neutral or basic buffer.

Q4: Can I use a buffer like PBS to dissolve the compound?

Caution is advised when using Phosphate Buffered Saline (PBS). PBS typically has a pH around 7.4, which may not be acidic enough to maintain the fully protonated (and thus soluble) form of this compound. Furthermore, PBS contains a high concentration of chloride ions, which can significantly reduce solubility due to the common ion effect.

Troubleshooting Guides

Issue 1: Compound Fails to Dissolve Completely in Water or Aqueous Buffer

Root Cause Analysis: The most likely culprits are an unfavorable pH environment or the common ion effect suppressing dissolution.

dot

cluster_problem Problem: Incomplete Dissolution cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Compound does not fully dissolve Cause1 pH too high (approaching or above pKa) Problem->Cause1 Cause2 Common Ion Effect (High [Cl⁻] in buffer) Problem->Cause2 Cause3 Concentration > Solubility Limit Problem->Cause3 Solution1 Step 1: Use slightly acidic water (pH 4-6) or a low [Cl⁻] acidic buffer Cause1->Solution1 Counteracts deprotonation Cause2->Solution1 Reduces common ion suppression Solution4 Step 4: Prepare a concentrated stock in a co-solvent (e.g., DMSO) Cause3->Solution4 Allows for higher stock concentration Solution2 Step 2: Gently warm the solution Solution1->Solution2 Solution3 Step 3: Use sonication to aid dissolution Solution2->Solution3

Caption: Troubleshooting workflow for incomplete dissolution.

Step-by-Step Protocol:

  • Initial Attempt with Acidified Water:

    • Instead of deionized water or a neutral buffer, attempt to dissolve the compound in slightly acidic water. You can adjust the pH to a range of 4-6 using a dilute solution of HCl. This ensures the amine groups remain fully protonated.

    • Rationale: Maintaining a pH at least 2 units below the pKa of the amine groups will keep the equilibrium shifted towards the soluble, protonated form.[2]

  • Gentle Warming:

    • Gently warm the solution to 30-40°C while stirring.

    • Rationale: For many compounds, solubility increases with temperature. However, avoid excessive heat, which could potentially degrade the compound.

  • Sonication:

    • Place the sample in a sonicator bath for short intervals (e.g., 5-10 minutes).

    • Rationale: Sonication can help break up solid aggregates and increase the rate of dissolution.[2]

  • Co-Solvent Strategy (for high concentrations or neutral pH applications):

    • Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).

    • Rationale: Many organic compounds that are challenging to dissolve in aqueous systems are freely soluble in DMSO.

    • Slowly add the DMSO stock solution to your aqueous buffer with vigorous stirring.

    • Important: Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.[2]

Issue 2: Precipitate Forms in a Previously Clear Solution

Root Cause Analysis: This indicates either the solution was supersaturated or the compound is converting to its less soluble free base due to a pH shift.

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Problem Precipitate forms in a clear solution Cause1 Delayed Precipitation (Supersaturation) Problem->Cause1 Cause2 pH Shift to Neutral/Basic (Conversion to Free Base) Problem->Cause2 Solution1 Prepare fresh solutions for each experiment. Store at a lower concentration if necessary. Cause1->Solution1 Mitigates instability Solution2 Maintain acidic pH of the final solution. Prepare stock in acidic buffer before diluting. Cause2->Solution2 Prevents deprotonation

Caption: Logical flow for addressing delayed precipitation.

Preventative Measures and Solutions:

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment.[2] This minimizes the chances of delayed precipitation.

  • Control the Final pH: When diluting a stock solution into a final buffer, ensure the final pH of the solution remains acidic enough to keep the compound protonated. If your experiment requires a near-neutral pH, the co-solvent strategy (preparing a stock in DMSO) is often the most effective approach.

  • Store at Lower Concentrations: If you must store the solution, consider storing it at a lower concentration than your working solution to reduce the likelihood of it being supersaturated.

Physicochemical Data Summary

PropertyValue / Expected BehaviorRationale / Citation
Molecular Formula C₁₀H₁₈Cl₂N₂Dihydrochloride Salt
Molecular Weight 237.17 g/mol Dihydrochloride Salt
Appearance Expected to be a solidSalt form
Aqueous Solubility pH-dependentAmine hydrochlorides are more soluble at lower pH.[2]
Solubility in Buffers Reduced in high [Cl⁻] buffers (e.g., PBS)Common ion effect.[3]
Solubility in Organic Solvents The free base is soluble in polar organic solvents like methanol, ethanol, and DMSO.[1]The dihydrochloride salt may have lower solubility in non-polar organic solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate the required mass: For 10 mL of a 10 mM solution, you will need:

    • 10 mmol/L * 0.010 L * 237.17 g/mol = 0.0237 g or 23.7 mg.

  • Weigh the compound: Accurately weigh approximately 23.7 mg of this compound into a suitable container (e.g., a 15 mL conical tube).

  • Add acidified solvent: Add 8 mL of purified water with a pH adjusted to ~5.0 with dilute HCl.

  • Promote dissolution: Vortex the solution vigorously. If needed, place the tube in a sonicator bath for 10-15 minutes or warm gently to 30-40°C until the solid is fully dissolved.

  • Adjust to final volume: Once dissolved, add the acidified water to a final volume of 10 mL.

  • Final check: Ensure the solution is clear and free of particulates. If not, consider the troubleshooting steps above.

References

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Available at: [Link]

  • Es-Safi, I., & El-Emary, T. I. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Science and Research (IJSR), 9(4), 1236-1240.
  • Wikipedia. (n.d.). Common-ion effect. Available at: [Link]

  • Khan Academy. (n.d.). The common-ion effect. Available at: [Link]

  • J&K Scientific. (n.d.). 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dimethylaniline. Available at: [Link]

  • Avra Synthesis Pvt. Ltd. (n.d.). Buy 2-(Dimethylamino)ethyl chloride hydrochloride, 98%,1kg ASD2241.1kg in India. Available at: [Link]

  • PubMed. (2018, January 2). Unexpected Solubility Enhancement of Drug Bases in the Presence of a Dimethylaminoethyl Methacrylate Copolymer. Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structures of poly(2-dimethylamino)ethyl methacrylate.... Available at: [Link]

  • ResearchGate. (n.d.). Unexpected solubility enhancement of drug bases in presence of a dimethylaminoethyl methacrylate copolymer | Request PDF. Available at: [Link]

  • ResearchGate. (2025, August 30). A Systematic Study of Molecular Interactions of Anionic Drugs with a Dimethylaminoethyl Methacrylate Copolymer Regarding Solubility Enhancement | Request PDF. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Acylation of 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of 4-(2-Dimethylamino-ethyl)-aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and reaction optimization.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the most common preliminary questions regarding the acylation of this specific bifunctional substrate.

Q1.1: What is the primary site of acylation on 4-(2-Dimethylamino-ethyl)-aniline and why?

The primary site of acylation is the aromatic primary amine (-NH₂). The tertiary aliphatic amine (-N(CH₃)₂) does not undergo acylation to form a stable amide.

Causality: The mechanism for acylation is a nucleophilic addition-elimination reaction.[1] While both nitrogen atoms possess a lone pair of electrons and are nucleophilic, several factors favor selective reaction at the primary amine:

  • Product Stability: Acylation of a primary or secondary amine is followed by the loss of a proton from the nitrogen to form a stable, neutral amide.[2][3] Tertiary amines lack this proton; if they were to react with an acylating agent, they would form an unstable quaternary acylammonium salt, which is a highly reactive acylating agent itself.[4]

  • Steric Hindrance: The primary amine is sterically more accessible than the tertiary amine, which is encumbered by two methyl groups and the ethyl chain.

  • Nucleophilicity: While aliphatic amines are generally more basic than aromatic amines, the nucleophilicity of the aniline nitrogen is sufficient for rapid reaction with common acylating agents like acyl chlorides and anhydrides.[2]

Q1.2: Which acylating agent should I choose: Acyl Chloride or Acid Anhydride?

The choice depends on the desired reactivity, cost, and sensitivity of your substrate to acidic byproducts.

  • Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and will acylate the amine rapidly, often at room temperature or below.[5] The main drawback is the formation of hydrochloric acid (HCl) as a byproduct, which is corrosive and must be neutralized by a base to prevent protonation of the starting amine.[6]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl chlorides, which can be advantageous for controlling the reaction rate and preventing side reactions.[7] They produce a carboxylic acid byproduct (e.g., acetic acid), which is less acidic than HCl, making the reaction conditions milder.[3] However, for less reactive amines, a catalyst or higher temperatures may be required.

Q1.3: What is the critical role of a base in this reaction?

A base is almost always required and serves two primary functions:

  • Acid Scavenger: The base neutralizes the acidic byproduct (HCl or a carboxylic acid). This is crucial because if the acid is not neutralized, it will protonate the nitrogen of the starting amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction.[2][8][9]

  • Driving Equilibrium: By removing the acidic byproduct, the base shifts the reaction equilibrium towards the formation of the amide product, leading to higher yields.[9]

Commonly used bases include pyridine, triethylamine (TEA), or an aqueous base like sodium hydroxide in a Schotten-Baumann setup.[10][11]

Q1.4: Can 4-Dimethylaminopyridine (DMAP) be used as a catalyst?

Yes, DMAP is an excellent nucleophilic catalyst for acylation, particularly when using less reactive acid anhydrides.[12]

Mechanism of Catalysis: DMAP is more nucleophilic than the aniline. It first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the aniline amine, regenerating the DMAP catalyst and forming the desired amide.[12] This catalytic cycle significantly accelerates the reaction, often allowing it to proceed under milder conditions. A stoichiometric base (like triethylamine) is still required to scavenge the carboxylic acid byproduct.

Section 2: Troubleshooting Guide

This guide is structured to address specific experimental issues.

Problem: Low or No Product Yield
  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a high proportion of unreacted 4-(2-Dimethylamino-ethyl)-aniline.

Potential Cause Explanation & Troubleshooting Steps
1. Inactive Acylating Agent Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze over time. Solution: Use a freshly opened bottle or distill the acylating agent before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
2. Amine Protonation If the base is insufficient or added too slowly, the generated acid will protonate the starting material, rendering it non-nucleophilic. The tertiary amine on the substrate itself can act as a base, but it may not be sufficient. Solution: Use at least 1.0-1.2 equivalents of a non-nucleophilic base like triethylamine. For Schotten-Baumann conditions, ensure the aqueous phase remains basic throughout the addition of the acyl chloride.[10][11]
3. Sub-optimal Temperature While many acylations are rapid at room temperature, less reactive combinations (e.g., a sterically hindered acyl anhydride) may require heating. Solution: If the reaction is sluggish at room temperature, try gentle heating (40-60 °C). Monitor the reaction by TLC to avoid decomposition. For highly reactive acyl chlorides, cooling the reaction to 0 °C during addition can help control the exotherm and prevent side reactions.
4. Inefficient Mixing (Biphasic Reactions) In Schotten-Baumann reactions, which occur between an organic and an aqueous phase, efficient mixing is critical for the reaction to proceed.[11] Solution: Ensure vigorous stirring to maximize the interfacial area between the two phases. A phase-transfer catalyst can sometimes be beneficial.
Problem: Complex Reaction Mixture with Multiple Side-Products
  • Symptom: TLC plate shows multiple new spots, or the mass spectrum indicates several unexpected masses.

Potential Cause Explanation & Troubleshooting Steps
1. Substrate Degradation Anilines, including the starting material, can be susceptible to air oxidation, especially at elevated temperatures or on prolonged reaction times, leading to colored impurities.[13] Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. Avoid excessive heating.
2. Quaternization of Tertiary Amine While acylation of the tertiary amine is unfavorable, alkylation is possible. If your acylating agent is contaminated with an alkyl halide, or if the reaction conditions can generate one, the tertiary amine can be quaternized. Solution: This is generally rare. Ensure the purity of your reagents. The primary issue with the tertiary amine is its basicity, not its nucleophilicity towards acylation.
3. Hydrolysis of Product The resulting amide bond is generally stable, but can be hydrolyzed back to the amine under harsh acidic or basic conditions, particularly if heated for extended periods during workup. Solution: Perform the aqueous workup at room temperature or below. Avoid prolonged exposure to strong acids or bases.
Problem: Challenges in Product Isolation & Purification
  • Symptom: Formation of persistent emulsions during aqueous workup, poor recovery of the product from the organic layer, or difficulty in separating the product from starting material via chromatography.

Potential Cause Explanation & Troubleshooting Steps
1. Incorrect Workup pH The product contains a basic dimethylamino group. If the aqueous phase is acidic during extraction, the product will be protonated and partition into the aqueous layer as a salt, leading to low recovery. Solution: After initial washes, ensure the final aqueous wash is neutral or slightly basic (pH 7-8) before extracting the final product. This ensures the product is in its neutral, more organic-soluble form.
2. Emulsion Formation The amphiphilic nature of the product and starting material can lead to emulsions during biphasic extractions. Solution: To break emulsions, add a small amount of brine (saturated NaCl solution), allow the mixture to stand, or filter the entire mixture through a pad of Celite.
3. Purification Method The product is significantly more polar than a simple acetanilide due to the dimethylamino group. Recrystallization: This is often the best method if a suitable solvent system can be found (e.g., ethanol/water, ethyl acetate/hexanes).[14] Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., ethyl acetate) and gradually adding a more polar solvent (e.g., methanol) is often effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent streaking on the silica gel column by deactivating acidic sites.

Section 3: Standard Operating Protocols

These are generalized starting points. Molar equivalents should be calculated based on the limiting reagent, typically the aniline substrate.

Protocol A: Acylation with an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is adapted from standard Schotten-Baumann procedures.[10][11]

  • Preparation: In a round-bottom flask, dissolve 4-(2-Dimethylamino-ethyl)-aniline (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, 5-10 mL per gram of amine). Add an aqueous solution of sodium hydroxide (2.0-3.0 eq., 10% w/v).

  • Cooling: Place the flask in an ice-water bath and begin vigorous stirring.

  • Addition: Add the acyl chloride (1.05-1.1 eq.), either neat or dissolved in a small amount of the same organic solvent, dropwise to the biphasic mixture over 15-30 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system.

Protocol B: Acylation with an Acid Anhydride using an Organic Base

This protocol is a general method for acylation in an organic solvent.[9][15]

  • Preparation: In an oven-dried, three-neck flask under an inert atmosphere, dissolve 4-(2-Dimethylamino-ethyl)-aniline (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, 10-20 mL per gram of amine). If using DMAP, add it now (0.05-0.1 eq.).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add the acid anhydride (1.1 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (40 °C) may be applied.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution (to remove excess anhydride and the carboxylic acid byproduct), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Section 4: Data & Visualizations

Table 1: Comparison of Common Reagents
ParameterAcyl ChlorideAcid Anhydride
Reactivity HighModerate
Typical Temp. 0 °C to RTRT to 60 °C
Byproduct HCl (Strong Acid)R-COOH (Weak Acid)
Required Base TEA, Pyridine, NaOHTEA, Pyridine (DMAP catalyst recommended)
Advantages Fast reactions, high yieldsMilder conditions, easier to handle
Disadvantages Moisture sensitive, corrosive byproductSlower reactions, may require catalyst/heat
Diagrams

Reaction_Scheme Amine 4-(2-Dimethylamino-ethyl)-aniline Plus1 + AcylatingAgent Acylating Agent (R-CO-X) X=Cl, OCOR Arrow Conditions Base Solvent, Temp. Arrow->Conditions Product Acylated Product Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation Amine Amine (R'-NH2) Acyl_X Acylating Agent (RCOX) Amine->Acyl_X Lone pair attacks carbonyl carbon Intermediate Tetrahedral Intermediate Acyl_X->Intermediate Intermediate2 Tetrahedral Intermediate Protonated_Amide Protonated Amide Intermediate2->Protonated_Amide Carbonyl reforms Leaving_Group Leaving Group (X-) Intermediate2->Leaving_Group Protonated_Amide2 Protonated Amide Base Base (B:) Protonated_Amide2->Base Base removes proton Final_Product Final Amide (R'NHCOR) Base->Final_Product BH Protonated Base (BH+) Base->BH

Caption: Nucleophilic addition-elimination mechanism.

Troubleshooting start Low Product Yield? check_reagents Are acylating agent and solvent fresh/anhydrous? start->check_reagents Yes check_base Is base stoichiometry correct (>=1.1 eq)? check_reagents->check_base Yes solution_reagents Use fresh/distilled reagents and anhydrous conditions. check_reagents->solution_reagents No check_temp Is reaction temperature appropriate? check_base->check_temp Yes solution_base Increase base equivalents. Ensure it's a suitable base (e.g., TEA). check_base->solution_base No solution_temp Adjust temperature. Cool for acyl chlorides, heat for anhydrides. check_temp->solution_temp No end Problem likely solved or requires further investigation. check_temp->end Yes (Consult further)

Caption: Troubleshooting flowchart for low yield issues.

Section 5: References

  • Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

  • Brainly. (2024). Acylations are often carried out in the presence of a base. [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • LibreTexts. (n.d.). Acylation under weak base conditions. Source document appears to be a chapter from an organic chemistry textbook.

  • LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • NCERT. (n.d.). Amines. Chemistry Textbook. [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines. [Link]

  • ReactionWeb.io. (n.d.). Amine + Anhydride. [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines. [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. [Link]

  • LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Acylation. [Link]

  • Quora. (2020). What is the Schotten-Baumann reaction?. [Link]

  • StudySmarter. (2021). AS/A-level Chemistry - Acid Anhydrides. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]

  • University of Calgary. (n.d.). Ch22: EArS of aromatic amines. [Link]

  • Sciencemadness Discussion Board. (2009). N-acetylation of aniline, using aspirin. [Link]

  • LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • ResearchGate. (n.d.). Anhydride Activation by 4-Dialkylaminopyridines and Analogs. Source appears to be a review or book chapter.

Sources

Technical Support Center: Troubleshooting Poor Signal for 4-(2-Dimethylamino-ethyl)-aniline in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4-(2-Dimethylamino-ethyl)-aniline. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with signal intensity and quality during the mass spectrometric analysis of this compound. As a molecule with two basic nitrogen sites—a primary aniline and a tertiary dimethylamino group—it is an excellent candidate for positive mode electrospray ionization (ESI). However, poor signal can arise from a number of factors spanning from sample preparation to instrument settings. This guide provides a systematic, causality-driven approach to diagnose and resolve these issues effectively.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental aspects of analyzing 4-(2-Dimethylamino-ethyl)-aniline by mass spectrometry. Understanding the expected behavior of your analyte is the first step in successful troubleshooting.

Q1: What are the expected ions for 4-(2-Dimethylamino-ethyl)-aniline in ESI-MS?

Answer: Given its chemical structure and molecular weight of 164.25 g/mol , you should primarily look for the protonated molecule in positive ion mode.[1] However, adduct formation is common in ESI and can divide your signal among several ions.[2] Being aware of these potential adducts is crucial, as a "poor signal" for your target ion might simply mean the charge is being carried by an unexpected species.

Table 1: Expected Ions for 4-(2-Dimethylamino-ethyl)-aniline in Positive ESI-MS

Ion Species Formula Calculated m/z (Monoisotopic) Common Cause / Notes
Protonated Molecule [C₁₀H₁₆N₂ + H]⁺ 165.1386 Primary Target Ion. Formation is favored by acidic mobile phases.
Sodium Adduct [C₁₀H₁₆N₂ + Na]⁺ 187.1206 Common impurity from glassware, solvents, or buffers.[3]
Potassium Adduct [C₁₀H₁₆N₂ + K]⁺ 203.0945 Common impurity, often seen alongside sodium adducts.
Ammonium Adduct [C₁₀H₁₆N₂ + NH₄]⁺ 182.1652 Common when using ammonium-based buffers (e.g., ammonium formate).

| Dimer | [2(C₁₀H₁₆N₂) + H]⁺ | 329.2700 | May be observed at high analyte concentrations. |

Q2: What are the optimal starting LC-MS conditions for this compound?

Answer: The goal is to create an environment that promotes stable and efficient protonation. For a basic compound like this, a reversed-phase chromatographic method with an acidic mobile phase modifier, coupled to a positive mode ESI source, is the standard and most effective approach.[4][5]

Table 2: Recommended Starting LC-MS Parameters

Parameter Recommended Setting Rationale / Causality
LC Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Formic acid provides a proton source to ensure the analyte is in its protonated form ([M+H]⁺), which is essential for ESI+ detection.[5]
Ionization Mode ESI Positive (+) The two basic nitrogen atoms readily accept a proton, making positive ionization highly efficient.
Capillary Voltage 3.0 - 4.5 kV Sets the potential difference to generate the electrospray. Optimize for stable spray and maximum signal; excessively high voltage can cause discharge.[3]
Drying Gas Temp. 250 - 350 °C Facilitates solvent evaporation from droplets. Too low results in poor desolvation; too high can cause thermal degradation of the analyte.[6]
Drying Gas Flow 8 - 12 L/min Aids in desolvation. Higher LC flow rates generally require higher gas flows.
Nebulizer Pressure 30 - 50 psi Assists in forming a fine aerosol. Higher pressure creates smaller droplets, improving desolvation efficiency.[6]

| Scan Range | m/z 100 - 350 | A targeted scan range that includes the expected monomer and key adducts improves sensitivity. |

Q3: Why is my signal still low even though 4-(2-Dimethylamino-ethyl)-aniline is a basic compound that should ionize well?

Answer: This is a classic troubleshooting scenario. While the analyte has favorable chemical properties, its ability to generate a strong signal is highly dependent on its environment. The most common culprits that undermine the signal of an otherwise well-behaving compound are:

  • Ion Suppression: Co-eluting compounds from the sample matrix (salts, endogenous molecules, excipients) compete with your analyte for ionization.[7][8] This is a major issue in complex samples like plasma or tissue extracts. These interferences can reduce the efficiency of droplet evaporation or compete for charge, ultimately lowering the amount of analyte ion that reaches the detector.[9][10]

  • Suboptimal Source Conditions: The "sweet spot" for MS source parameters (voltages, gases, temperatures) can be narrow. Generic settings may be inadequate. A systematic optimization is often required to match the desolvation parameters to the specific LC flow rate and mobile phase composition.[11][12]

  • Analyte Concentration Effects: Both excessively low and high concentrations can lead to poor signal.[13] If too dilute, the signal is simply below the detection limit. If too concentrated, you can saturate the detector or cause significant dimerization and adduct formation, which depletes the signal of the [M+H]⁺ ion.

Part 2: Systematic Troubleshooting Guide

When your peak is missing or the signal-to-noise (S/N) is unacceptably low, follow this logical workflow. Start with the simplest and most common issues before moving to more complex instrument-level diagnostics.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of a poor signal.

TroubleshootingWorkflow start Poor or No Signal Observed check_tic 1. Review Total Ion Chromatogram (TIC) Is there any signal at all? start->check_tic no_signal COMPLETE SIGNAL LOSS check_tic->no_signal No, TIC is flat low_sn LOW SIGNAL / POOR S/N check_tic->low_sn Yes, but peak is weak check_ms_hardware 2a. Check MS Hardware Is spray visible? Are gases flowing? no_signal->check_ms_hardware check_lc 2b. Check LC System Correct mobile phase? Leaks? Pump pressure stable? no_signal->check_lc check_sample 2c. Check Sample & Method Correct vial? Correct m/z in method? no_signal->check_sample infusion 3a. Perform Infusion Analysis (See Protocol 1) Can you get a stable signal without LC? low_sn->infusion resolve_hardware Fix Hardware Issue: Clogged capillary, no gas, etc. check_ms_hardware->resolve_hardware resolve_lc Fix LC Issue: Prime pumps, fix leak, etc. check_lc->resolve_lc resolve_sample Fix Sample/Method Issue: Inject correct sample. check_sample->resolve_sample infusion_fail Infusion Signal is Poor/Unstable infusion->infusion_fail No infusion_ok Infusion Signal is Good infusion->infusion_ok Yes optimize_source 4a. Optimize Source Parameters Tune capillary voltage, gas flows, temps. infusion_fail->optimize_source check_ms_cal 4b. Check MS State Is instrument tuned & calibrated? infusion_fail->check_ms_cal source_dirty 4c. Clean Ion Source infusion_fail->source_dirty lc_problem Problem is LC-Related infusion_ok->lc_problem check_chrom 5a. Check Chromatography Poor peak shape? Retention time shift? lc_problem->check_chrom check_suppression 5b. Investigate Ion Suppression (See Protocol 2) lc_problem->check_suppression

Caption: Systematic workflow for troubleshooting poor MS signal.

Detailed Troubleshooting Steps
  • Question: Is the problem reproducible?

    • Action: Re-inject a trusted standard or a previously analyzed sample that is known to work. If the standard works, the issue lies with your new sample preparation. If the standard fails, the issue is with the LC-MS system. This is the most critical first step to isolate the problem.[14]

  • Question: Are my mobile phases and sample solvent correct?

    • Potential Cause: Solvent degradation, contamination, or incorrect composition. Using buffers (like phosphate) that are non-volatile can coat the ion source and kill the signal.

    • Recommended Action: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives (e.g., formic acid).[3] Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion or precipitation on the column.

  • Question: Is the LC pump pressure stable and at the expected level?

    • Potential Cause: A leak in the system (often at a fitting) will cause pressure fluctuations and inconsistent flow, leading to unstable retention times and poor spray stability. An air bubble in the pump head can also cause a complete loss of flow.

    • Recommended Action: Visually inspect all fittings for signs of leakage. Perform a system pressure test if available. Purge the pumps thoroughly to remove any air bubbles.[14]

  • Question: Is the column performing correctly?

    • Potential Cause: A contaminated or fouled column can lead to poor peak shape (broadening, splitting) which drastically reduces the peak height and S/N.[13] Contaminants can also bleed off the column and cause ion suppression.

    • Recommended Action: Flush the column with a strong solvent. If performance does not improve, try injecting your sample on a new, identical column.

  • Question: When was the last time the ion source was cleaned?

    • Potential Cause: The ion source is where the magic happens, but it's also where non-volatile material accumulates. A dirty capillary, cone, or lens will prevent ions from entering the mass spectrometer efficiently.[13]

    • Recommended Action: Perform routine source cleaning according to the manufacturer's protocol. This is one of the most common solutions for gradually degrading signal intensity.

  • Question: Are the source parameters optimized for my specific flow rate and mobile phase?

    • Potential Cause: Default or "one-size-fits-all" source parameters are rarely optimal. The efficiency of desolvation is a delicate balance between gas flows and temperatures. Incorrect settings can lead to incomplete desolvation (resulting in clusters and low signal) or thermal degradation of the analyte.[15]

    • Recommended Action: Perform an infusion analysis to optimize key source parameters directly. See Protocol 1 for a detailed methodology.

  • Question: Could my signal be suppressed by the sample matrix?

    • Potential Cause: This is highly likely when analyzing samples from complex biological or formulation matrices. Co-eluting components compete with the analyte for ionization, effectively hiding its signal.[7][9]

    • Recommended Action:

      • Improve Chromatography: Modify your LC gradient to better separate your analyte from the bulk of the matrix components.

      • Enhance Sample Cleanup: Use a more rigorous sample preparation technique (e.g., solid-phase extraction instead of simple protein precipitation) to remove interfering substances.[5]

      • Diagnose: Perform a post-column infusion experiment to pinpoint the regions of ion suppression in your chromatogram. See Protocol 2 .

Part 3: Detailed Experimental Protocols

Protocol 1: Infusion Analysis for Source Parameter Optimization

Objective: To optimize MS source parameters for 4-(2-Dimethylamino-ethyl)-aniline independent of the LC system, ensuring the MS is detecting the analyte efficiently.

Materials:

  • A 1-5 µg/mL solution of 4-(2-Dimethylamino-ethyl)-aniline in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Syringe pump and a suitable syringe.

  • Tee-piece and PEEK tubing.

Methodology:

  • Setup: Disconnect the LC from the mass spectrometer's ion source. Connect the syringe pump to the ESI probe via a tee-piece. Connect a second line from the tee-piece to your analytical pump, which will deliver a constant flow of 50:50 mobile phase at your target analytical flow rate (e.g., 0.4 mL/min).

  • Infusion: Begin delivering the mobile phase from the LC pump. Once the flow is stable, start infusing the analyte solution from the syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Initial Signal: Set the mass spectrometer to positive ion mode and monitor the real-time signal for the [M+H]⁺ ion (m/z 165.14).

  • Parameter Optimization: One at a time, adjust the following parameters to maximize the signal intensity and stability for m/z 165.14. Allow the signal to stabilize after each change.[6][12]

    • Capillary/Spray Voltage

    • Drying Gas Temperature

    • Drying Gas Flow Rate

    • Nebulizer Gas Pressure

    • Source Position (if adjustable)

Protocol 2: Diagnosing Ion Suppression with Post-Column Infusion

Objective: To identify regions in the chromatographic run where co-eluting matrix components are suppressing the analyte signal.

Methodology:

  • Setup: Use the same infusion setup as in Protocol 1 (Syringe pump tee'd into the MS inlet).

  • LC Connection: Reconnect the LC column outlet to the tee-piece. The eluent from the column will now mix with the constant infusion of your analyte before entering the MS.

  • Experiment:

    • Start the infusion of your analyte standard solution (e.g., 1 µg/mL) to get a stable baseline signal on the mass spectrometer for m/z 165.14.

    • Inject a blank matrix sample (an extract of your sample type, but without the analyte) onto the LC column and start your analytical gradient.

  • Data Analysis: Monitor the signal intensity of m/z 165.14 over the entire run.

    • Result: A stable, flat baseline indicates no ion suppression. A significant dip in the baseline signal indicates that compounds eluting from the column at that specific time are suppressing the ionization of your infused standard.

    • Action: If a suppression zone overlaps with the expected retention time of your analyte, you must alter the chromatography to move your analyte away from this zone.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? Available at: [Link]

  • Schweppe, D. K., et al. (2016). Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. Journal of Proteome Research, 15(9), 2939–2951. Available at: [Link]

  • Mei, H. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Available at: [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Available at: [Link]

  • Imrie, G. A. (2007). LCAPI/MS in Drug Metabolism and Pharmacokinetic Studies. University of Sunderland. Available at: [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Available at: [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. Available at: [Link]

  • Creydt, M., & Fischer, C. (2021). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 413, 745–755. Available at: [Link]

  • Hardes, K., et al. (2012). Electrochemical oxidation and protein adduct formation of aniline: a liquid chromatography/mass spectrometry study. Analytical and Bioanalytical Chemistry, 403(2), 527-535. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Aniline. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Appearance Energies and Calculated Partial Mass Spectra of (23-), (2,4-) and (2,5-)Dimethylaniline Isomers. Available at: [Link]

  • Nekrasov, Y. S., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 1-15. Available at: [Link]

Sources

Technical Support Center: Managing Side Reactions in the Alkylation of 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the alkylation of 4-(2-Dimethylamino-ethyl)-aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield of your desired N-alkylated product.

Introduction: The Challenge of Selectivity

The alkylation of 4-(2-Dimethylamino-ethyl)-aniline presents a unique chemoselectivity challenge. The molecule possesses two nucleophilic nitrogen centers: a primary aromatic amine (the aniline) and a tertiary aliphatic amine within the ethyl side chain. The goal is typically to achieve selective alkylation at the primary aniline nitrogen without inducing side reactions.

The primary side reactions of concern are:

  • Over-alkylation: Formation of the di-alkylated aniline product.

  • Quaternization: Alkylation of the tertiary amine in the side chain to form a quaternary ammonium salt.

  • C-Alkylation: Alkylation of the aromatic ring, although this is generally less common under standard N-alkylation conditions.

This guide will provide strategies to control these competing pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing a significant amount of a highly polar byproduct that is insoluble in my extraction solvent. What is it and how can I prevent its formation?

A1: This is a classic sign of quaternization of the tertiary amine in the dimethylamino-ethyl side chain. The resulting quaternary ammonium salt is ionic and often has low solubility in common organic solvents.

Causality: The tertiary aliphatic amine is a strong nucleophile, often more nucleophilic than the primary aniline due to the electron-donating nature of its alkyl groups and the absence of resonance delocalization of its lone pair.[1] Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) will readily react with this tertiary amine.[2]

Troubleshooting Steps:

  • Reduce Alkylating Agent Reactivity: Switch from highly reactive alkylating agents like alkyl iodides or bromides to less reactive ones, such as alkyl chlorides or tosylates.

  • Employ Reductive Amination: This is often the most effective strategy to ensure mono-alkylation of the primary amine.[3] By reacting the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced, you circumvent the use of harsh alkylating agents that can cause quaternization.[4][5]

  • pH Control: You can selectively protonate the more basic tertiary amine by carefully controlling the pH of the reaction mixture. At a slightly acidic pH, the tertiary amine will be protonated and thus non-nucleophilic, allowing the alkylating agent to react preferentially with the less basic aniline nitrogen. However, this can be a delicate balance, as too low a pH will also protonate the aniline, shutting down the desired reaction.

Diagram 1: Competing Reaction Pathways This diagram illustrates the desired reaction and the primary competing side reactions during the alkylation of 4-(2-Dimethylamino-ethyl)-aniline.

G SM 4-(2-Dimethylamino-ethyl)-aniline Monoalkyl Mono-N-alkylated Product SM->Monoalkyl Desired N-Alkylation (Aniline N attacks R-X) Quat Quaternary Ammonium Salt SM->Quat Quaternization (Side-chain N attacks R-X) C_Alkyl C-Alkylated Product SM->C_Alkyl Ring Alkylation (Aromatic ring attacks R-X) RX Alkylating Agent (R-X) Dialkyl Di-N-alkylated Product Monoalkyl->Dialkyl Over-alkylation (+ R-X)

Caption: Competing pathways in the alkylation of 4-(2-Dimethylamino-ethyl)-aniline.

Q2: My reaction is producing a mixture of the starting material, the desired mono-alkylated product, and a di-alkylated product. How can I improve the selectivity for mono-alkylation?

A2: This is a common issue known as over-alkylation . The mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.

Causality: The addition of an electron-donating alkyl group to the aniline nitrogen increases its electron density, making it a better nucleophile and prone to a second alkylation.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of the aniline starting material relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.

  • Utilize Reductive Amination: As mentioned previously, reductive amination is an excellent method for achieving selective mono-alkylation.[6] The reaction conditions are generally mild, and the formation of a di-alkylated product is significantly suppressed.

  • Consider a Protecting Group Strategy: While more steps are involved, protecting the aniline nitrogen with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be a robust solution.[1] After protection, you can perform other desired transformations, and then deprotect the aniline.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the two nitrogen atoms in 4-(2-Dimethylamino-ethyl)-aniline?

A1: The tertiary aliphatic amine in the side chain is generally more basic and more nucleophilic than the primary aromatic amine. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring through resonance, which reduces its availability for reaction with electrophiles.[7] In contrast, the lone pair on the tertiary amine is localized and its nucleophilicity is enhanced by the electron-donating effect of the three alkyl groups attached to it. However, the tertiary amine is also more sterically hindered, which can affect its reactivity with bulky electrophiles.[8]

Q2: Which alkylation method is most recommended for selective mono-alkylation of the aniline group?

A2: For selective mono-N-alkylation of 4-(2-Dimethylamino-ethyl)-aniline, reductive amination is highly recommended.[3] This method avoids the use of highly reactive alkylating agents that can lead to quaternization and over-alkylation. The reaction proceeds under mild conditions and typically gives high yields of the desired mono-alkylated product.[9]

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. You can visualize the consumption of the starting material and the formation of products. The highly polar quaternary salt will typically remain at the baseline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile components of the reaction mixture, such as the starting material and the mono- and di-alkylated products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is particularly useful for detecting the non-volatile quaternary ammonium salt byproduct and for analyzing the overall reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final purified product and for quantifying the ratio of different products in a mixture.

Recommended Protocol: Selective Mono-N-Alkylation via Reductive Amination

This protocol provides a general procedure for the selective N-alkylation of 4-(2-Dimethylamino-ethyl)-aniline with an aldehyde.

Materials:

  • 4-(2-Dimethylamino-ethyl)-aniline

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-(2-Dimethylamino-ethyl)-aniline (1.0 eq) in DCE (at a concentration of 0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: The addition may cause gas evolution.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting aniline is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[10]

Diagram 2: Reductive Amination Workflow

G cluster_workflow Reductive Amination Protocol start Dissolve Aniline and Aldehyde in DCE add_acid Add Catalytic Acetic Acid start->add_acid form_imine Stir at RT (1-2h) (Imine Formation) add_acid->form_imine add_reductant Add NaBH(OAc)₃ (Portion-wise) form_imine->add_reductant react Stir at RT (4-24h) (Monitor by TLC) add_reductant->react quench Quench with aq. NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine, Dry, Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product Isolate Pure Mono-N-alkylated Product purify->product

Caption: Step-by-step workflow for selective mono-alkylation via reductive amination.

Summary of Alkylation Strategies

StrategyProsConsBest For
Direct Alkylation with Alkyl Halides Simple, one-step reaction.Prone to over-alkylation and quaternization.[2] Requires careful control of conditions.Not generally recommended for this substrate unless side reactions can be tolerated or are the desired outcome.
Reductive Amination High selectivity for mono-alkylation.[3] Avoids quaternization. Mild reaction conditions.Two-step process (in-situ). Requires a stoichiometric reducing agent.Achieving high yields of the mono-N-alkylated product.
Alkylation with Alcohols (Borrowing Hydrogen) Atom-economical (water is the only byproduct). Uses readily available alcohols.Requires a specific metal catalyst.[11] May require higher temperatures.Green chemistry approaches where the use of alkyl halides is undesirable.
Buchwald-Hartwig Amination Excellent functional group tolerance.[2] Can be used with a wide range of aryl halides/triflates.Requires a palladium catalyst and specific ligands. Can be expensive.Arylation of the aniline nitrogen, rather than alkylation with simple alkyl groups.

References

  • Fiveable. Nucleophilicity of Amines Definition - Organic Chemistry II Key Term. [Link]

  • Chiappe, C., Piccioli, P., & Pieraccini, D. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(11), 752-757.
  • Asurumunige, A., et al. (2024). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry, 91(3), 305–347.
  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Different protocols for methylation of aniline. [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. [Link]

  • Wikipedia. Reductive amination. [Link]

  • National Institutes of Health. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(31), 22161–22166.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ChemistryViews. (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines. [Link]

  • PubMed. (2024).
  • Linciano, P., et al. (2013).
  • The Organic Chemist. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 1-4.
  • ResearchGate. Alkylation of tertiary amines with 26 to give ILs (4-15). [Link]

  • National Institutes of Health. (2025). Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery.
  • ResearchGate. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: Facile synthesis of secondary and tertiary amines. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-(2-Dimethylamino-ethyl)-aniline in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Dimethylamino-ethyl)-aniline. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this versatile intermediate. As a substituted aniline, 4-(2-Dimethylamino-ethyl)-aniline is susceptible to degradation, primarily through oxidation, which can compromise the integrity, appearance, and efficacy of your formulations.[1] This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you develop robust and stable formulations.

Frequently Asked Questions & Troubleshooting Guide

Q1: My formulation containing 4-(2-Dimethylamino-ethyl)-aniline is rapidly turning yellow or brown. What is the chemical basis for this discoloration?

This is the most common issue encountered with aniline derivatives and is almost always indicative of oxidative degradation.[1] The primary aromatic amine (-NH₂) group on the aniline ring is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.

The mechanism involves the formation of radical intermediates, which then couple to form highly colored, conjugated oligomers and polymers, such as quinone-imine structures.[1][2] This not only causes discoloration but also represents a loss of the active compound and the introduction of unknown impurities.

cluster_0 Oxidative Degradation Cascade Aniline 4-(2-Dimethylamino-ethyl)-aniline (Colorless) Radical Aniline Radical Cation Aniline->Radical [O], light, heat, metal ions Dimer Dimerization & Coupling Radical->Dimer Propagation Polymer Colored Oligomers & Polymeric Impurities (Yellow/Brown) Dimer->Polymer Further Oxidation

Caption: Simplified pathway of aniline oxidation leading to discoloration.

Q2: What are the most effective strategies to prevent this oxidative degradation and stabilize my formulation?

Stabilizing 4-(2-Dimethylamino-ethyl)-aniline requires a multi-faceted approach that addresses the root causes of oxidation. The three pillars of stabilization are pH control, antioxidant inclusion, and environmental exclusion.

1. pH Control: The First Line of Defense

The reactivity of the aniline amine is highly dependent on its protonation state. In its unprotonated, free base form, the lone pair of electrons on the nitrogen is readily available for oxidation. By lowering the pH of the formulation, the primary amine becomes protonated to form an anilinium salt (-NH₃⁺). This withdraws the electron density, making the molecule significantly more resistant to oxidation.

  • Recommendation: For aqueous or hydro-alcoholic formulations, adjust and buffer the pH to a range of 3.0 to 5.0 . This acidic environment is often optimal for preventing aniline degradation.[3] However, the ideal pH must be balanced with the solubility and stability requirements of other components in your formulation. Always perform a pH-stability profile experiment.

2. Antioxidant Systems: Scavenging Reactive Species

Antioxidants protect the primary molecule by either interrupting the free-radical chain reaction (chain terminators) or by being preferentially oxidized (oxygen scavengers).[4][5] For aniline derivatives, a combination approach is often most effective.

  • Oxygen Scavengers: These compounds react directly with dissolved oxygen. Sulfites are highly effective but can have compatibility issues (e.g., reacting with other functional groups).

  • Chain-Terminating Antioxidants: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are excellent radical scavengers.

  • Chelating Agents: Trace metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for oxidation. A chelating agent like Ethylenediaminetetraacetic acid (EDTA) sequesters these ions, rendering them inactive.

Table 1: Recommended Antioxidants for Aniline-Based Formulations

Antioxidant Class Example Typical Concentration (w/w) Mechanism of Action & Rationale
Oxygen Scavenger Sodium Metabisulfite 0.01% - 0.1% Preferentially oxidized, consuming dissolved headspace and formulation oxygen. Most effective in aqueous systems.
Radical Scavenger Butylated Hydroxytoluene (BHT) 0.01% - 0.05% Donates a hydrogen atom to quench free radicals, terminating the oxidative chain reaction.[5] Ideal for lipid or organic-based formulations.

| Chelating Agent | Disodium EDTA | 0.01% - 0.1% | Binds and inactivates catalytic metal ions that can initiate and propagate oxidation. A critical addition to nearly all formulations. |

3. Environmental Exclusion: Manufacturing and Packaging Controls

Since oxygen and light are key drivers of degradation, controlling the formulation's exposure is critical.

  • Inert Atmosphere: During manufacturing, purge all vessels and solvents with an inert gas like nitrogen or argon to displace oxygen.

  • Light-Protective Packaging: Store the bulk formulation and final product in amber or opaque containers to protect against photolytic degradation.

Q3: I suspect my excipients are causing instability. How can I systematically test for drug-excipient incompatibility?

Excipients are not always inert and can be a hidden source of reactivity.[6] Common culprits include reactive impurities like peroxides in polymers (e.g., povidone), aldehydes from sugars (leading to Maillard reactions), or high metal content in mineral-based excipients.[6] A systematic compatibility study is essential during pre-formulation.[7][8]

cluster_workflow Drug-Excipient Compatibility Workflow Start Prepare Binary Mixtures (API + 1 Excipient, 1:1 w/w) Stress Stress Samples (e.g., 40°C/75% RH, 2-4 weeks) Start->Stress Controls Prepare Controls (API alone, Excipient alone) Controls->Stress Analyze Analyze at T=0 and T=final Stress->Analyze Assess Assess for Changes Analyze->Assess Compatible Compatible Assess->Compatible No new peaks No discoloration <2% API loss Incompatible Incompatible (Investigate/Replace) Assess->Incompatible New degradants Color change Significant API loss

Caption: Workflow for a systematic drug-excipient compatibility study.

Below is a detailed protocol for executing this critical study.

Protocol 1: Drug-Excipient Compatibility Screening

Objective: To identify any physical or chemical incompatibilities between 4-(2-Dimethylamino-ethyl)-aniline and selected formulation excipients under accelerated storage conditions.

Methodology:

  • Preparation of Samples:

    • For each excipient, accurately weigh the API and the excipient in a 1:1 (w/w) ratio into a clean, amber glass vial.

    • If testing a liquid formulation, prepare a solution of the API and excipient at the target concentration.

    • Prepare control samples: one vial with only the API and one vial for each individual excipient.

    • Add a small amount of water (e.g., 5% w/w) to solid mixtures to simulate moisture effects, if relevant to the dosage form.

    • Cap the vials securely.

  • Storage Conditions:

    • Store one set of vials under accelerated conditions, typically 40°C / 75% Relative Humidity (RH) for 4 weeks.[7]

    • Store a second set of vials at a higher stress condition, such as 60°C , for 2 weeks.

    • Retain a reference set at 4°C , protected from light.

  • Analysis Schedule:

    • Analyze all samples at an initial time point (T=0) and at the end of the storage period (e.g., 2 weeks and 4 weeks).

  • Analytical Techniques:

    • Visual Observation: Record any changes in color, appearance, or physical state.

    • HPLC Analysis: Use a stability-indicating HPLC method (see Protocol 3) to assay the API concentration and look for the appearance of new degradation peaks.

    • Thermal Analysis (DSC/TGA): (Optional) Differential Scanning Calorimetry can reveal interactions by observing shifts in melting points or the appearance of new thermal events.[8]

  • Assessment:

    • An excipient is considered incompatible if the mixture shows:

      • Significant physical changes (e.g., liquefaction, browning).

      • A greater loss of API compared to the API-only control.

      • The appearance of new, significant degradation peaks in the HPLC chromatogram that are not present in either control.

Q4: How should I structure a forced degradation study to understand the stability limits of my molecule and validate my analytical method?

A forced degradation (or stress testing) study is a regulatory requirement and a cornerstone of formulation development.[9] Its purpose is to intentionally degrade the molecule to identify likely degradation products and to prove that your analytical method can separate these degradants from the parent peak, making it "stability-indicating."[10][11]

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of 4-(2-Dimethylamino-ethyl)-aniline under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[11] Adjust time and reagent concentration as needed.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 2-8 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24-48 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Quenching & Analysis:

    • After the designated stress period, cool the sample to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method outlined below.

  • Data Evaluation:

    • Examine the chromatograms for new peaks (degradants).

    • Ensure the parent peak is chromatographically pure and separated from all degradant peaks (peak purity analysis using a DAD/PDA detector is recommended).

    • Calculate the mass balance to account for the loss of the parent compound versus the formation of degradants.

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To accurately quantify 4-(2-Dimethylamino-ethyl)-aniline and separate it from potential degradation products.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (adjust pH to ~3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-18 min: Hold at 70% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Column equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

Rationale for Method Choices:

  • The C18 column provides good retention for the moderately polar aniline derivative.

  • The acidic mobile phase (pH 3.0) ensures both the primary and tertiary amines are protonated, leading to sharp, symmetrical peaks and preventing interaction with free silanols on the column.

  • The gradient elution is essential to separate early-eluting polar degradants from the parent compound and any later-eluting non-polar impurities.

By implementing these systematic, science-driven strategies, you can successfully overcome the inherent stability challenges of 4-(2-Dimethylamino-ethyl)-aniline and develop robust, high-quality formulations.

References

  • Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
  • MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem.
  • AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics.
  • ResearchGate. (n.d.). Effect of the initial pH value on the degradation of Aniline.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • National Center for Biotechnology Information. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC.
  • J&K Scientific. (n.d.). 4-(2-Dimethylamino-ethyl)aniline.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • National Center for Biotechnology Information. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. PMC.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline.
  • AJOCS. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • Journal of Pharmaceutical Research International. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.

Sources

Technical Support Center: Troubleshooting Common Interferences in the Analysis of Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common interferences encountered during experimental work. Here, we will delve into the root causes of analytical challenges and provide robust, field-proven solutions to ensure the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding interferences in aniline analysis.

Q1: What are the most common analytical challenges when working with aniline compounds?

Aniline and its derivatives are susceptible to a range of interferences due to their chemical nature. The most prevalent issues include:

  • Peak tailing in chromatography: This is often due to the basic nature of the amine group interacting with active sites on the stationary phase.[1][2]

  • Matrix effects in mass spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of aniline analytes, leading to inaccurate quantification.[3][4][5]

  • Sample stability and degradation: Anilines can be prone to oxidation and degradation, especially when exposed to light and air, forming colored impurities that can interfere with analysis.

  • Co-elution with structurally similar compounds: In complex mixtures, isomers or related aromatic amines can be difficult to separate, leading to overlapping peaks.

Q2: Why is pH control so critical in the HPLC analysis of anilines?

The pH of the mobile phase directly influences the ionization state of aniline compounds, which are basic.[6][7] At a pH below their pKa, anilines are protonated and become more polar, which significantly alters their retention time in reversed-phase HPLC.[6][8] Inconsistent pH can lead to retention time shifts and poor peak shape.[6] For optimal peak shape and retention, it is generally recommended to work at a pH at least one to two units away from the analyte's pKa.[8]

Q3: What is a "matrix effect" in LC-MS analysis of anilines and why is it a problem?

In LC-MS, the "matrix" encompasses all components in a sample apart from the analyte of interest, such as proteins, salts, and lipids.[3][4] A matrix effect occurs when these co-eluting components interfere with the ionization of the target aniline compound in the mass spectrometer's ion source.[3][9] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and sensitivity of quantitative analysis.[3][4][5]

Q4: Is derivatization necessary for the GC analysis of anilines?

While not always mandatory, derivatization is often recommended for the GC analysis of anilines.[10] This is because anilines are polar and can interact with active sites in the GC system, leading to poor peak shape and reduced response.[11] Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative, improving chromatographic performance.[11][12]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: HPLC - Resolving Peak Tailing

Symptom: Asymmetrical peaks with a distinct "tail" are observed for aniline compounds in reversed-phase HPLC.

Potential Causes:

  • Secondary Interactions: The primary cause is often the interaction between the basic aniline compounds and acidic residual silanol groups on the silica-based stationary phase.[1][2][13]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is too high can deprotonate silanol groups, increasing their interaction with protonated anilines.[1]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[1][2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase.[1][2]

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • Action: Lower the mobile phase pH to be at least 1-2 pH units below the pKa of your aniline analyte. This ensures the analyte is fully protonated and minimizes interactions with silanols.[8]

    • Causality: At a lower pH, the residual silanol groups are also protonated (neutral), reducing the undesirable ionic interactions with the positively charged aniline molecules.[8]

  • Use a Mobile Phase Additive:

    • Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[14]

    • Causality: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with the aniline analytes.[14]

  • Select an Appropriate Column:

    • Action: Use a modern, high-purity, end-capped silica column or a column with a different stationary phase (e.g., polymer-based) that is more resistant to secondary interactions.[13]

    • Causality: High-purity silica columns have a lower concentration of acidic silanol groups. End-capping further neutralizes these sites. Polymer-based columns lack silanol groups altogether.

  • Check for Sample Overload:

    • Action: Reduce the injection volume or the concentration of the sample.[2]

    • Causality: Overloading the column leads to a non-linear distribution of the analyte between the mobile and stationary phases, resulting in peak distortion.

Guide 2: LC-MS - Mitigating Matrix Effects and Ion Suppression

Symptom: Poor signal intensity, high variability in quantification, and inconsistent results for aniline compounds in complex matrices.

Potential Causes:

  • Co-elution with Matrix Components: Endogenous or exogenous compounds in the sample matrix elute at the same time as the aniline analyte and compete for ionization in the MS source.[4][9]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering efficient solvent evaporation and analyte ionization.[5][15][16]

  • Insufficient Sample Cleanup: Inadequate removal of interfering matrix components during sample preparation.[3]

Troubleshooting Steps:

  • Confirm and Quantify the Matrix Effect:

    • Action: Perform a post-extraction spike experiment. Compare the peak area of an aniline standard in a clean solvent to the peak area of the same standard spiked into a blank matrix extract.[3]

    • Calculation: Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]

  • Optimize Sample Preparation:

    • Action: This is the most effective way to remove interfering components.[3][4] Implement or refine sample cleanup techniques such as:

      • Solid-Phase Extraction (SPE): Offers high selectivity for isolating anilines from complex matrices.

      • Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubility.

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Particularly effective for food and environmental samples.[3]

    • Causality: These techniques physically separate the aniline analytes from the bulk of the matrix components, preventing them from co-eluting and interfering with ionization.

  • Improve Chromatographic Separation:

    • Action: Modify the HPLC method to separate the aniline analyte from the region where ion suppression occurs. This can be achieved by changing the gradient, mobile phase composition, or using a different column.

    • Causality: By shifting the retention time of the aniline, it no longer co-eluts with the interfering matrix components, thus avoiding competition in the ion source.

  • Use an Internal Standard:

    • Action: Employ a stable isotope-labeled (SIL) internal standard of the aniline analyte.

    • Causality: An SIL internal standard has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression can be normalized.

Guide 3: GC - Addressing Peak Broadening and Tailing

Symptom: Symmetrical or tailing peaks for aniline compounds in GC analysis, leading to poor resolution and sensitivity.

Potential Causes:

  • Active Sites in the System: Polar aniline compounds can interact with active sites in the GC inlet liner, column, or detector.[17][18]

  • Column Bleed: Degradation of the stationary phase at high temperatures can lead to a rising baseline and interfere with peak integration.[19]

  • Improper Injection Technique: Can lead to slow sample vaporization and band broadening.[18]

  • Contamination: Residue buildup in the inlet or at the head of the column can cause peak distortion.[19][20]

Troubleshooting Steps:

  • Deactivate the GC System:

    • Action: Use an inert inlet liner (e.g., deactivated glass wool liner) and ensure the column is of high quality and suitable for amine analysis.[17][21]

    • Causality: Inert components minimize the sites available for undesirable interactions with the polar aniline analytes.

  • Perform Derivatization:

    • Action: Derivatize the aniline sample prior to injection using a suitable reagent (e.g., silylation or acylation).[11][12]

    • Causality: Derivatization converts the polar N-H group into a non-polar, more volatile group, reducing interactions with active sites and improving peak shape.[11]

  • Optimize Injection Parameters:

    • Action: Ensure the inlet temperature is high enough for rapid and complete vaporization of the aniline analytes without causing thermal degradation.[17]

    • Causality: Rapid vaporization ensures a tight sample band is introduced onto the column, leading to sharper peaks.

  • System Maintenance:

    • Action: Regularly replace the inlet liner and septum.[21] Trim the first few centimeters of the column to remove accumulated non-volatile residues.[17]

    • Causality: This removes sources of contamination and active sites that can cause peak tailing and other chromatographic problems.[17][19]

Guide 4: UV-Vis Spectroscopy - Handling Spectral Interferences

Symptom: Inaccurate quantification of aniline due to overlapping absorbance peaks from other components in the sample.

Potential Causes:

  • Matrix Absorption: Other compounds in the sample matrix absorb at the same wavelength as aniline.[22][23]

  • Presence of Metal Ions: Some metal ions can form complexes or have absorbance bands that overlap with aniline's absorbance spectrum, particularly in the deep UV region (~230 nm).[22][24]

  • Degradation Products: Aniline degradation can produce byproducts that also absorb UV radiation.[25]

Troubleshooting Steps:

  • Wavelength Selection:

    • Action: If possible, perform quantification at a wavelength where the interference is minimal. Aniline typically has two absorbance maxima, around 230 nm and 280 nm.[22][24] If there is interference at 230 nm, the less intense peak at 280 nm may be a better choice for quantification.[22][24]

    • Causality: By choosing a more selective wavelength, the contribution of the interfering substance to the total absorbance is minimized.

  • Sample Cleanup:

    • Action: Use a sample preparation technique like LLE or SPE to separate the aniline from the interfering components before UV-Vis analysis.[22][26]

    • Causality: Physically removing the interfering substances is the most direct way to eliminate their spectral contribution.

  • Use of a Diode Array Detector:

    • Action: If using HPLC-UV, a diode array detector (DAD) or photodiode array (PDA) detector can be used to acquire the entire UV spectrum for each peak.

    • Causality: This allows for peak purity analysis. If the spectrum across a single chromatographic peak is not consistent, it indicates the presence of a co-eluting impurity.

Part 3: Key Protocols and Methodologies

Protocol 1: Solid-Phase Extraction (SPE) for Aniline from Water Samples

This protocol provides a general guideline for extracting aniline compounds from aqueous matrices.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Pass the water sample (e.g., 100 mL, pH adjusted to ~8) through the cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution: Elute the trapped aniline compounds with 5 mL of a suitable organic solvent, such as acetonitrile or methanol.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for analysis.

Protocol 2: Derivatization of Aniline for GC Analysis (Acylation)

This protocol describes a common derivatization procedure using an acylating agent.

  • Sample Preparation: Prepare a solution of the aniline sample in a suitable solvent (e.g., ethyl acetate).

  • Reagent Addition: Add an excess of an acylating agent (e.g., pentafluorobenzoyl chloride) and a catalyst (e.g., pyridine) to the sample solution.

  • Reaction: Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Quenching and Extraction: After cooling, quench the reaction with a suitable reagent (e.g., sodium bicarbonate solution) and extract the derivatized aniline into an organic solvent.

  • Analysis: Inject an aliquot of the organic phase into the GC-MS system.

Part 4: Visualizations and Data Tables

Data Presentation

Table 1: Common HPLC Mobile Phase Modifiers for Aniline Analysis

ModifierConcentrationPurpose
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent and pH modifier to improve peak shape.
Formic Acid0.1%Common pH modifier for LC-MS compatibility.
Triethylamine (TEA)0.1 - 0.5%Competing base to mask active silanol sites.[14]
Ammonium Acetate10-20 mMBuffer to control pH.
Experimental Workflows

Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation Symptom Poor Peak Shape (Tailing) Check_pH Check Mobile Phase pH Symptom->Check_pH Check_Column Evaluate Column (Age, Type) Symptom->Check_Column Check_Load Assess Sample Concentration Symptom->Check_Load Adjust_pH Adjust pH (1-2 units from pKa) Check_pH->Adjust_pH Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Check_pH->Add_Modifier New_Column Use High-Purity/ End-capped Column Check_Column->New_Column Dilute_Sample Dilute Sample/ Reduce Injection Vol. Check_Load->Dilute_Sample

Caption: Troubleshooting workflow for HPLC peak tailing.

Matrix_Effect_Mitigation Start Inconsistent LC-MS Results Confirm_ME Confirm Matrix Effect (Post-Extraction Spike) Start->Confirm_ME Optimize_SP Optimize Sample Prep (SPE, LLE, QuEChERS) Confirm_ME->Optimize_SP If significant Optimize_Chroma Improve Chromatographic Separation Optimize_SP->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_IS End Accurate Quantification Use_IS->End

Caption: Mitigation strategy for LC-MS matrix effects.

Part 5: References

  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3,5-Dichloroaniline. Retrieved from

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from

  • Dasgupta, A., & Blackwell, W. (1994). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 18(4), 213–216. Retrieved from

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from

  • Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 8(3), 1345-1353. Retrieved from

  • ResearchGate. (2017). How to detect Aniline in a solution with metal ions interference using UV-Vis? Retrieved from

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from

  • ECHEMI. (n.d.). How to detect Aniline in a solution with metal ions interference.... Retrieved from

  • Chromatography Online. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from

  • Journal of Biochemistry and Molecular Biology. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from

  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from

  • GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from

  • Analytical Methods in Environmental Chemistry Journal. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Retrieved from

  • U.S. Environmental Protection Agency. (1980). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from

  • LCGC. (2023). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from

  • ResearchGate. (n.d.). Effects of solution pH value on the aniline adsorption. Retrieved from

  • PubMed. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Retrieved from

  • LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Retrieved from

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from

  • Royal Society of Chemistry. (2002). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Retrieved from

  • Chemistry LibreTexts. (2022). 9.3: Interferences in Absorption Spectroscopy. Retrieved from

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from

  • Quora. (2021). How does pH affect the results of HPLC results?. Retrieved from

Sources

Technical Support Center: Optimizing HPLC Column Selection for Aromatic Amine Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges in their analytical workflows. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex separation problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating aromatic amines using HPLC?

Separating aromatic amines presents a unique set of challenges primarily due to their basic nature and structural diversity. Key issues include:

  • Peak Tailing: Aromatic amines, being basic compounds, can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction leads to asymmetrical peak shapes, making accurate quantification difficult.

  • Poor Retention: In reversed-phase chromatography, protonated (ionized) amines at low mobile phase pH are highly polar and may exhibit poor retention on non-polar stationary phases, often eluting near the void volume.[1]

  • Co-elution: The structural similarity among various aromatic amines can make achieving baseline separation a significant hurdle, especially in complex mixtures.

  • Column Degradation: Operating at high pH to deprotonate the amines and increase retention can lead to the dissolution of the silica backbone of the column, reducing its lifespan.[2]

Q2: Which type of HPLC column is generally recommended as a starting point for aromatic amine separation?

For initial method development, a C18 (Octadecylsilane) column is the most common and versatile choice in reversed-phase HPLC.[3] However, to mitigate the challenges associated with basic analytes, consider these specialized C18 columns:

  • End-capped C18 Columns: These columns have undergone a secondary silanization process to minimize the number of accessible free silanol groups, thereby reducing peak tailing.

  • High-Purity Silica C18 Columns: Modern columns are often packed with high-purity silica, which has a lower concentration of acidic metal contaminants, leading to improved peak symmetry for basic compounds.

  • Columns with Bidentate or Bridged C18 Ligands: These offer enhanced stability at a wider pH range, allowing for more flexibility in mobile phase optimization.

Q3: How does mobile phase pH affect the retention and peak shape of aromatic amines?

The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like aromatic amines.[4][5]

  • Low pH (pH < pKa of the amine): The amine will be predominantly in its protonated (cationic) form. This increases its polarity, leading to weaker retention in reversed-phase HPLC.[6] While this can be a strategy to elute strongly retained amines, it may cause others to elute too early.

  • High pH (pH > pKa of the amine): The amine will be in its neutral (un-ionized) form. This makes it more hydrophobic, resulting in stronger retention on a reversed-phase column.[6] This is often desirable for achieving adequate retention.

  • pH ≈ pKa: When the mobile phase pH is close to the pKa of the amine, both the ionized and un-ionized forms coexist. This can lead to broad or split peaks, as the two forms may have different retention characteristics.[2][5] It is generally advisable to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa to ensure a single ionic state and sharp peaks.[7][8]

Q4: Are there alternative stationary phases to C18 for difficult separations of aromatic amines?

Yes, when a C18 column does not provide adequate selectivity, several other stationary phases can be employed:

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes. This can be particularly effective for separating structurally similar aromatic amines.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3] This multi-modal interaction capability can significantly enhance the resolution of closely related aromatic amines.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature helps to shield the residual silanol groups and allows for the use of highly aqueous mobile phases without phase collapse, which can be beneficial for retaining more polar aromatic amines.

  • Polymer-based Columns: Columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) are stable over a wide pH range (typically 1-13), offering greater flexibility for mobile phase optimization without the risk of silica dissolution at high pH.

Troubleshooting Guide

Issue 1: Severe Peak Tailing for All Aromatic Amine Analytes

Root Cause Analysis: Peak tailing for basic compounds like aromatic amines is most often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase. This interaction is stronger than the primary hydrophobic interaction, leading to a portion of the analyte being retained longer, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification:

    • Increase Buffer Concentration: A higher buffer concentration can help to saturate the active silanol sites, reducing their interaction with the amine analytes. A concentration of 20-50 mM is a good starting point.

    • Add a Competing Base: Introducing a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites. A concentration of 0.1% (v/v) is typically sufficient. Caution: TEA can be difficult to flush from the column and may suppress MS signals.

    • Increase Mobile Phase pH: By operating at a higher pH (e.g., pH > 8, ensuring column stability), the silanol groups become deprotonated (SiO-) and the amines are in their neutral form. This minimizes the undesirable ionic interactions.

  • Column Selection:

    • Switch to a High-Purity, End-capped Column: If not already in use, transitioning to a modern, high-purity, and thoroughly end-capped C18 column will significantly reduce the number of available silanol groups.

    • Consider an Embedded Polar Group (EPG) Column: The polar group in the stationary phase will preferentially interact with the silanol groups, effectively shielding them from the amine analytes.

Experimental Protocol: Mitigating Peak Tailing with Mobile Phase Modifiers

  • Baseline Experiment:

    • Column: Standard C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Temperature: 30 °C.

    • Observe and record the peak asymmetry for the target aromatic amines.

  • Modified Mobile Phase:

    • Prepare Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Prepare Mobile Phase B: Acetonitrile.

    • Re-run the experiment with the buffered mobile phase and compare the peak shapes to the baseline.

  • Further Modification (if necessary):

    • To the buffered Mobile Phase A, add Triethylamine (TEA) to a final concentration of 0.1% (v/v).

    • Re-run the experiment and evaluate the improvement in peak symmetry.

Issue 2: Poor Retention of Early-Eluting Aromatic Amines

Root Cause Analysis: Aromatic amines with higher polarity or those that are fully protonated in an acidic mobile phase may have insufficient hydrophobic interaction with the stationary phase, causing them to elute at or near the solvent front.[1]

Solutions:

  • Mobile Phase Optimization:

    • Increase Mobile Phase pH: Shifting the pH to a more basic level will neutralize the amine groups, making the analytes more hydrophobic and increasing their retention on a reversed-phase column.[6] Ensure the chosen pH is within the stable range of your column.

    • Decrease Organic Solvent Strength: Reduce the initial percentage of the organic solvent (e.g., acetonitrile, methanol) in your gradient. A lower organic content in the mobile phase will lead to stronger retention of hydrophobic compounds.

    • Use a Weaker Organic Solvent: Methanol is a more polar and weaker solvent than acetonitrile. Switching from acetonitrile to methanol can increase the retention of some analytes.

  • Stationary Phase Selection:

    • Choose a Column with Higher Carbon Load: A C18 column with a higher carbon percentage will provide a more hydrophobic surface, leading to increased retention.

    • Consider a Phenyl or Biphenyl Phase: These phases can provide additional π-π interactions, which can enhance the retention of aromatic compounds.[3]

Workflow for Improving Retention of Polar Aromatic Amines

Caption: Decision workflow for troubleshooting poor retention.

Issue 3: Inadequate Resolution Between Structurally Similar Aromatic Amines

Root Cause Analysis: Co-elution of structurally similar aromatic amines occurs when the chosen chromatographic conditions (stationary and mobile phase) do not provide sufficient selectivity to differentiate between the subtle differences in their chemical properties.

Solutions:

  • Mobile Phase Selectivity Tuning:

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation. Acetonitrile often provides different selectivity due to its aprotic nature compared to the protic nature of methanol.

    • Fine-tune the pH: Small, incremental changes in the mobile phase pH can alter the ionization state of the amines to different extents, potentially leading to changes in elution order and improved resolution.[5]

    • Adjust the Temperature: Modifying the column temperature affects the thermodynamics of the analyte-stationary phase interactions and the viscosity of the mobile phase, which can influence selectivity.

  • Stationary Phase with Alternative Selectivity:

    • Pentafluorophenyl (PFP) Column: This is often the first choice when C18 and Phenyl columns fail. The multiple interaction modes of a PFP phase can provide unique selectivity for isomers and closely related compounds.

    • Cyano (CN) Column: A cyano-bonded phase can operate in both reversed-phase and normal-phase modes and offers different selectivity based on dipole-dipole interactions.

Data Presentation: Comparison of Stationary Phases for Aromatic Amine Separation

Stationary PhasePrimary Interaction MechanismBest Suited ForPotential Drawbacks
C18 (Octadecyl) HydrophobicGeneral purpose, initial method development.Peak tailing for basic compounds, limited selectivity for isomers.
Phenyl-Hexyl Hydrophobic, π-πAromatic and moderately polar compounds.Can have lower retention than C18 for non-aromatic compounds.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeIsomers, halogenated compounds, polar aromatics.Can have complex retention behavior, may require more method development.
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingPolar compounds, use with highly aqueous mobile phases.May have lower retention for very non-polar compounds.
Polymer-based HydrophobicWide pH range applications (pH 1-13).Lower efficiency compared to silica-based columns, potential for swelling.
Issue 4: Shifting Retention Times and Poor Reproducibility

Root Cause Analysis: Inconsistent retention times can stem from several factors, including insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, or column degradation.[9]

Solutions:

  • Ensure Proper Column Equilibration:

    • Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For gradient elution, a thorough re-equilibration step at the end of each run is crucial.

  • Verify Mobile Phase Preparation:

    • Accurate pH Measurement: Use a calibrated pH meter for all buffer preparations.[10]

    • Consistent Mixing: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. For manually mixed mobile phases, ensure accurate volumetric measurements.

    • Degassing: Always degas the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[11]

  • Control System Parameters:

    • Use a Column Oven: Maintaining a constant column temperature is essential for reproducible retention times, as temperature affects both mobile phase viscosity and analyte interactions.[10]

    • System Maintenance: Regularly check for leaks in the system and perform routine maintenance on pump seals and check valves to ensure a consistent flow rate.

Troubleshooting Logic for Retention Time Drift

Caption: A systematic approach to diagnosing retention time variability.

References

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.[Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Crawford Scientific.[Link]

  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed.[Link]

  • Exploring the Role of pH in HPLC Separation. Moravek.[Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.[Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services.[Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Restek.[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent.[Link]

  • Troubleshooting Common HPLC Issues. Labcompare.[Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.[Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.[Link]

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Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. This guide provides an in-depth analysis of the fragmentation pattern of 4-(2-Dimethylamino-ethyl)-aniline (CAS 5636-52-2), a compound of interest in synthetic chemistry and materials science.[1] With a molecular formula of C10H16N2 and a monoisotopic mass of 164.1313 Da, its structure presents distinct features—a primary aromatic amine and a tertiary aliphatic amine—that dictate a characteristic and predictable fragmentation behavior under electrospray ionization (ESI).[2]

Understanding this fragmentation is not merely an academic exercise; it is critical for unambiguous compound identification, metabolite tracking, and quality control in various research and development settings. This document will detail the mechanistic basis for its fragmentation, compare it with a structurally related compound, and provide a robust experimental protocol for its analysis.

Instrumentation and Ionization Rationale

The analysis is best performed using a tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

Why ESI in Positive Mode? The structure of 4-(2-Dimethylamino-ethyl)-aniline contains two basic nitrogen atoms: the aniline nitrogen and the tertiary dimethylamino nitrogen. The dimethylamino group is significantly more basic than the aniline group. Consequently, in the acidic environment of a typical ESI mobile phase (e.g., containing 0.1% formic acid), protonation will overwhelmingly occur at the dimethylamino nitrogen. This selective protonation creates a stable precursor ion, [M+H]+ at an m/z of 165.14, which is the starting point for all subsequent fragmentation events upon Collision-Induced Dissociation (CID).

Analysis of the Fragmentation Pattern

Upon subjecting the protonated molecule ([M+H]+, m/z 165.14) to CID, a predictable fragmentation cascade occurs, dominated by cleavages that lead to the formation of stable product ions. The fragmentation of phenethylamines and related compounds is well-characterized, typically involving α- and β-cleavages relative to the amine groups.[3][4][5]

Primary Fragmentation Pathway: Formation of the Dimethyliminium Ion

The most prominent fragmentation pathway for N,N-dimethyl-substituted phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain).[3][4] This is a classic example of α-cleavage relative to the tertiary amine, which results in the formation of the highly stable, resonance-stabilized N,N-dimethyliminium cation, [CH2=N(CH3)2]+ , at m/z 58.07 .[6][7]

This fragmentation is energetically favorable because the positive charge is stabilized by the lone pair of electrons on the nitrogen atom.[8] This fragment is often the base peak in the MS/MS spectrum of compounds containing the N,N-dimethylaminoethyl moiety, making it a powerful diagnostic ion.[3][4]

Secondary Fragmentation Pathway: Benzylic Cleavage

A competing, though typically less intense, fragmentation pathway involves the benzylic cleavage of the bond between the aromatic ring and the ethyl side chain.[9] This cleavage results in the formation of the p-aminobenzyl cation, [H2N-C6H4-CH2]+ , at m/z 106.07 , with the neutral loss of dimethylamine. The stability of this benzylic carbocation makes this a plausible fragmentation route.

The following diagram illustrates these primary fragmentation pathways from the protonated precursor ion.

Fragmentation pathways of protonated 4-(2-Dimethylamino-ethyl)-aniline.

Summary of Key Fragments

m/z (Experimental)Proposed FormulaIon Structure DescriptionFragmentation Mechanism
165.14[C10H17N2]+Protonated Molecule [M+H]+-
58.07[C3H8N]+N,N-Dimethyliminium Ionα-Cleavage
106.07[C7H8N]+p-Aminobenzyl CationBenzylic Cleavage

Comparative Guide: Impact of the Aniline Moiety

To highlight the influence of the aniline functional group on the fragmentation pattern, we compare our target analyte with N,N-Dimethylphenethylamine . This analogue lacks the amino group on the aromatic ring.

N,N-Dimethylphenethylamine:

  • Molecular Formula: C10H15N

  • Monoisotopic Mass: 149.1204 Da

  • Precursor Ion [M+H]+: m/z 150.13

Like our primary compound, the fragmentation of N,N-Dimethylphenethylamine is dominated by the formation of the m/z 58.07 iminium ion. The key difference lies in the alternative benzylic cleavage pathway.

Comparative Fragmentation Analysis

Feature4-(2-Dimethylamino-ethyl)-anilineN,N-DimethylphenethylamineRationale for Difference
Precursor [M+H]+ m/z 165.14m/z 150.13Difference in molecular weight due to the aniline -NH2 group.
Base Peak m/z 58.07m/z 58.07The N,N-dimethylaminoethyl moiety dictates the primary fragmentation, forming the stable iminium ion in both cases.[3]
Benzylic Fragment m/z 106.07 ([H2N-C6H4-CH2]+)m/z 91.05 ([C7H7]+)The benzylic fragment from N,N-Dimethylphenethylamine is the tropylium ion, which is highly stable. The p-aminobenzyl cation is also stable, but the presence of the electron-donating amino group influences its formation and relative abundance.
Neutral Loss (Benzylic) Dimethylamine (45.06 Da)Dimethylamine (45.06 Da)The neutral loss leading to the benzylic cation is identical.

This comparison demonstrates that while the core fragmentation leading to the m/z 58 ion is conserved, the substitution on the aromatic ring directly alters the mass and nature of the secondary benzylic fragment, providing a clear point of differentiation between the two molecules.

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a standard method for obtaining the MS/MS spectrum of 4-(2-Dimethylamino-ethyl)-aniline.

1. Sample Preparation a. Prepare a 1 mg/mL stock solution of 4-(2-Dimethylamino-ethyl)-aniline in methanol. b. Create a working solution by diluting the stock solution to 1 µg/mL in a mobile phase of 50:50 methanol:water with 0.1% formic acid. The formic acid ensures efficient protonation.

2. Instrument Setup (Direct Infusion) a. Instrumentation: A triple quadrupole or Q-TOF mass spectrometer with an ESI source. b. Infusion: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. c. Ionization Mode: Positive Ion Electrospray (ESI+). d. Key ESI Parameters:

  • Capillary Voltage: 3.5 - 4.5 kV
  • Nebulizer Gas (N2): 1.5 - 2.5 Bar
  • Drying Gas (N2): 6 - 8 L/min
  • Drying Gas Temperature: 180 - 220 °C

3. Data Acquisition a. MS1 Scan:

  • Acquire a full scan mass spectrum from m/z 50-250 to confirm the presence and isolation of the precursor ion at m/z 165.14. b. MS2 (Product Ion) Scan:
  • Set the instrument to product ion scan mode.
  • Precursor Ion Selection: Isolate m/z 165.14 in the first quadrupole (Q1).
  • Collision Gas: Use Argon (Ar) as the collision gas.
  • Collision Energy (CE): Apply a collision energy of 15-25 eV. It is recommended to perform a collision energy ramp to find the optimal energy for producing the key fragments.
  • Product Ion Scan Range: Scan the third quadrupole (Q3) from m/z 40-170 to detect all resulting fragment ions.

4. Data Analysis a. Identify the precursor ion in the MS1 spectrum. b. Analyze the MS2 spectrum to identify the major product ions (expected at m/z 58.07 and 106.07). c. Correlate the observed fragments with the proposed fragmentation mechanisms.

Conclusion

The mass spectrometric fragmentation of 4-(2-Dimethylamino-ethyl)-aniline under ESI-MS/MS conditions is a predictable and well-defined process. It is characterized by a dominant product ion at m/z 58.07, arising from α-cleavage, which serves as a reliable diagnostic marker for the N,N-dimethylaminoethyl substructure. A secondary, but informative, benzylic cleavage pathway further confirms the molecular identity. By comparing its fragmentation to that of N,N-Dimethylphenethylamine, we can appreciate how subtle structural modifications are clearly reflected in the mass spectrum. The protocol provided herein offers a robust starting point for researchers aiming to identify and characterize this molecule with high confidence and scientific rigor.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. (n.d.). DOI. Retrieved from [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. Retrieved from [Link]

  • α-, β-, allylic, benzylic cleavage and McLaffertyre arrangement. (2020). YouTube. Retrieved from [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. Retrieved from [Link]

  • MSBNK-UvA_IBED-UI000201. (n.d.). MassBank. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Alpha (α) Cleavage. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (n.d.). Dummies.com. Retrieved from [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • GCMS Section 6.15. (n.d.). Whitman People. Retrieved from [Link]

  • Mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • 4-(2-aminoethyl)-2,5-dimethoxy-N,N-dimethylaniline | C12H20N2O2. (n.d.). PubChem. Retrieved from [Link]

  • Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. (2018). PubMed. Retrieved from [Link]

  • Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. (n.d.). Retrieved from [Link]

  • Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. (n.d.). NIH. Retrieved from [Link]

  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011). YouTube. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-(2-Dimethylamino-ethyl)-aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Dimethylamino-ethyl)-aniline, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline, is a substituted phenethylamine that serves as a crucial intermediate in the synthesis of a variety of high-value chemical entities.[1] Its structural motif, featuring a primary aromatic amine and a tertiary aliphatic amine, makes it a versatile building block in medicinal chemistry and materials science. Most notably, it is a key precursor in the synthesis of several targeted cancer therapies, including kinase inhibitors.[1] It also finds applications in the manufacturing of specialized dyes and as a curing agent in polymer chemistry.[1]

The strategic importance of this intermediate necessitates efficient, scalable, and cost-effective synthetic routes. The selection of a particular pathway depends on several factors, including the availability of starting materials, desired purity, scalability, and safety considerations. This guide provides an in-depth, objective comparison of the most viable synthetic routes to 4-(2-Dimethylamino-ethyl)-aniline, supported by experimental data and mechanistic insights to inform researchers and process chemists in their synthetic planning.

Comparative Overview of Synthetic Routes
MetricRoute A: Catalytic Hydrogenation Route B: Reductive Amination Route C: Direct Alkylation
Starting Materials N,N-dimethyl-2-(4-nitrophenyl)ethanamine4-Aminophenylacetic acid (or derivative), DimethylamineAniline, 2-(Dimethylamino)ethyl halide
Key Transformation Reduction of an aromatic nitro groupImine/enamine formation and reductionNucleophilic substitution
Typical Yield High (>85%)Good to High (70-95%)Low to Moderate (Variable)
Number of Steps Typically 2 (nitration/alkylation + reduction)Typically 2 (precursor synthesis + amination)1-2
Key Reagents H₂, Pd/C or Raney Ni catalystNaBH(OAc)₃ or NaBH₃CN, Acetic AcidStrong base (e.g., NaH), Alkyl halide
Advantages High yield, clean conversion, well-established.One-pot procedure, high convergence, good functional group tolerance.Potentially short route.
Disadvantages Requires handling of H₂ gas and pyrophoric catalysts; precursor synthesis needed.Aldehyde precursor can be unstable; requires stoichiometric reducing agents.Prone to over-alkylation, poor selectivity (N- vs. C-alkylation), low yields reported for similar systems.

Route A: Catalytic Hydrogenation of a Nitro Precursor

This is arguably the most common and reliable method for the synthesis of 4-(2-Dimethylamino-ethyl)-aniline on both laboratory and industrial scales. The strategy involves the reduction of the corresponding nitro compound, N,N-dimethyl-2-(4-nitrophenyl)ethanamine.

Mechanistic Rationale

The catalytic hydrogenation of an aromatic nitro group is a six-electron reduction that proceeds on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[2] The reaction is believed to proceed through nitroso and hydroxylamine intermediates, which are sequentially reduced to the final amine.[2] This method is highly efficient and typically results in a very clean product with minimal side reactions, provided other reducible functional groups are absent.

cluster_0 Precursor Synthesis cluster_1 Reduction Step 4-Nitrophenethyl_halide 4-Nitrophenethyl halide Nitro_Precursor N,N-dimethyl-2-(4-nitrophenyl)ethanamine 4-Nitrophenethyl_halide->Nitro_Precursor Nucleophilic Substitution Dimethylamine Dimethylamine (HNMe₂) Dimethylamine->Nitro_Precursor Final_Product 4-(2-Dimethylamino-ethyl)-aniline Nitro_Precursor->Final_Product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Synthetic pathway for Route A via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a widely cited procedure for the reduction of N,N-dimethyl-2-(4-nitrophenyl)ethanamine.

  • Reactor Setup: To a solution of N,N-dimethyl-2-(4-nitrophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, approx. 10-20 mL per gram of substrate) in a hydrogenation vessel, a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol%) is added under an inert atmosphere (e.g., nitrogen).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then placed under a hydrogen atmosphere (typically 45-50 psi or a hydrogen balloon).

  • Reaction: The mixture is stirred vigorously at room temperature for 12-18 hours. Reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction vessel is carefully vented and purged with nitrogen. The mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product. The product, 4-(2-Dimethylamino-ethyl)-aniline, is often obtained as a solid with high purity (yields typically around 86-95%).

Field-Proven Insights
  • Catalyst Choice: While Pd/C is highly effective, Raney Nickel is a more economical alternative for large-scale production, though it may require higher pressures and temperatures.

  • Safety: Handling hydrogen gas and pyrophoric catalysts like Pd/C and Raney Nickel requires specialized equipment (e.g., a Parr hydrogenator or an autoclave) and strict adherence to safety protocols. For laboratory scale, a hydrogen-filled balloon is often sufficient.

  • Solvent: Methanol and ethanol are excellent solvents as they readily dissolve the starting material and the product, and are compatible with the hydrogenation conditions.

Route B: Reductive Amination

Reductive amination is a powerful one-pot method for forming C-N bonds and is a highly convergent approach to the target molecule.[3][4] This route typically involves the reaction of a carbonyl compound, such as an aldehyde derived from 4-aminophenylacetic acid, with dimethylamine in the presence of a mild reducing agent.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction between the aldehyde and dimethylamine. This is followed by dehydration to form an electrophilic enamine or iminium ion. A selective reducing agent, present in the same pot, then reduces this intermediate to the final tertiary amine.[3][5] The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium/enamine intermediate.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose.[6]

Aldehyde_Precursor 4-Aminophenyl- acetaldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde_Precursor->Iminium_Ion Condensation Dimethylamine Dimethylamine (HNMe₂) Dimethylamine->Iminium_Ion Final_Product 4-(2-Dimethylamino-ethyl)-aniline Iminium_Ion->Final_Product Reduction (e.g., NaBH(OAc)₃)

Caption: The one-pot reductive amination pathway (Route B).

Representative Experimental Protocol: Reductive Amination

This is a generalized protocol adaptable from standard procedures for the reductive amination of anilines.[6][7]

  • Imine Formation: To a stirred solution of 4-aminophenylacetaldehyde (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add dimethylamine (typically as a solution in THF or as dimethylamine hydrochloride with a base, 1.5-2.0 eq). A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the mixture. The addition may be exothermic.

  • Reaction: The reaction is stirred at room temperature for 4-24 hours, with progress monitored by TLC or LC-MS.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Field-Proven Insights
  • Precursor Stability: Phenylacetaldehyde derivatives can be prone to self-condensation or polymerization. It is often preferable to generate the aldehyde in situ from a more stable precursor, such as the corresponding carboxylic acid or alcohol, immediately before the amination step.

  • Reducing Agent: While NaBH(OAc)₃ is highly effective and selective, sodium cyanoborohydride (NaBH₃CN) is another common choice.[5] However, NaBH₃CN requires acidic conditions which can generate toxic hydrogen cyanide gas, necessitating careful pH control and handling in a well-ventilated fume hood.[8]

  • Alternative Starting Material: An alternative approach involves the reductive amination of 4-nitrophenylacetaldehyde with dimethylamine, followed by the reduction of the nitro group in a subsequent step, effectively combining elements of Route A and B.

Route C: Direct Alkylation of Aniline

Directly alkylating the nitrogen atom of aniline or a substituted aniline with a suitable electrophile, such as 2-(dimethylamino)ethyl chloride, appears to be the most straightforward route on paper. However, this method is fraught with significant practical challenges that often render it unviable.

Mechanistic Rationale and Challenges

The nitrogen atom of aniline is nucleophilic and can react with alkyl halides in an Sₙ2 reaction. However, several competing reactions severely limit the utility of this approach:

  • Over-alkylation: The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a second alkylation event, producing a tertiary amine, and potentially a third, yielding a quaternary ammonium salt. Controlling the reaction to achieve selective mono-alkylation is notoriously difficult.[1]

  • C-Alkylation vs. N-Alkylation: The aniline ring is activated towards electrophilic substitution. Under certain conditions, particularly with Lewis acid catalysis, Friedel-Crafts type alkylation can occur on the aromatic ring, typically at the para position, leading to a mixture of isomers.[9][10]

  • Poor Reactivity: Attempts to directly dimethylate similar substrates like 4-bromoaniline with methyl iodide have been reported to yield only trace amounts of the desired product, with the majority of the starting material remaining unreacted or forming salts.[11]

Aniline Aniline Product_Mixture Complex Mixture Aniline->Product_Mixture Base, Heat Alkyl_Halide 2-(Dimethylamino)ethyl chloride Alkyl_Halide->Product_Mixture Desired_Product Mono-N-alkylated Product_Mixture->Desired_Product Low Yield Side_Product_1 Di-N-alkylated Product_Mixture->Side_Product_1 Side_Product_2 C-alkylated Product_Mixture->Side_Product_2

Caption: Challenges of direct alkylation (Route C), leading to a complex product mixture.

Conclusion on Direct Alkylation

Due to the high potential for side reactions and the difficulty in controlling selectivity, direct alkylation is not a recommended or industrially viable route for the synthesis of 4-(2-Dimethylamino-ethyl)-aniline. The purification of the desired product from the complex reaction mixture would be challenging and result in very low overall yields, making it economically and practically inefficient compared to Routes A and B.

Final Recommendations

For the synthesis of 4-(2-Dimethylamino-ethyl)-aniline, the choice between Route A (Catalytic Hydrogenation) and Route B (Reductive Amination) will depend on the specific context of the synthesis.

  • For Scalability and Purity: Route A is the preferred method. The catalytic hydrogenation of the nitro precursor is a robust, high-yielding, and well-established process that typically delivers a product of high purity without the need for extensive chromatographic purification. This makes it ideal for large-scale and industrial manufacturing.

  • For Versatility and Rapid Synthesis: Route B offers the elegance of a one-pot reaction and is highly versatile. It is an excellent choice for laboratory-scale synthesis, particularly when exploring analogs, as a variety of aldehydes and amines can be readily coupled. However, careful optimization is required to manage the stability of the aldehyde precursor and ensure complete conversion.

Route C (Direct Alkylation) should be avoided due to its inherent lack of selectivity and the formation of multiple byproducts, which lead to low yields and significant purification challenges.

References

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A Comparative Guide to Aromatic Amine Intermediates: 4-(2-Dimethylamino-ethyl)-aniline in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors, aromatic amine intermediates are foundational pillars.[1] Their versatility allows for the construction of a vast array of complex molecules, from life-saving drugs to high-performance polymers. This guide provides an in-depth comparative analysis of four key aromatic amine intermediates, with a special focus on 4-(2-Dimethylamino-ethyl)-aniline . We will objectively evaluate its performance characteristics against three pertinent alternatives: 4-aminophenethylamine , N,N-dimethyl-p-phenylenediamine , and 4-vinylaniline . This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and supporting data to inform strategic decisions in chemical synthesis and process development.

Physicochemical Properties: A Comparative Overview

The utility of an aromatic amine intermediate is fundamentally linked to its physical and chemical properties. These attributes dictate solubility, reactivity, and handling requirements, thereby influencing their suitability for specific applications.

Property4-(2-Dimethylamino-ethyl)-aniline4-AminophenethylamineN,N-Dimethyl-p-phenylenediamine4-Vinylaniline
CAS Number 5636-52-2[2]13472-00-9[3]99-98-9[4]1520-21-4[5]
Molecular Formula C₁₀H₁₆N₂[]C₈H₁₂N₂[7]C₈H₁₂N₂[8]C₈H₉N[5]
Molecular Weight 164.25 g/mol []136.19 g/mol [7]136.19 g/mol [8]119.16 g/mol [5]
Appearance Colorless to pale yellow liquid-Colorless to reddish-violet solid[4]Yellow to red liquid or low melting solid[9]
Boiling Point 137-138 °C @ 6 Torr-262 °C98-100 °C @ 4 Torr[9]
Melting Point 40-42 °C-53 °C23.5 °C[9]
Solubility Soluble in organic solvents[10]--Soluble in benzene, acetone, and methanol[9]

Reactivity and Performance in Key Synthetic Transformations

The true measure of an aromatic amine intermediate lies in its performance in key chemical reactions. This section delves into a comparative analysis of our four subject molecules in amide coupling, diazotization, and polymerization reactions, drawing upon established chemical principles and available experimental data.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most crucial reactions in the synthesis of pharmaceuticals. The nucleophilicity of the amine is a key determinant of reaction efficiency.

The amine group can act as an electron-donating group through resonance, which increases the nucleophilicity of the nitrogen atom.[11][12] However, the inductive effect of the nitrogen atom can also render it slightly electron-withdrawing.[11][12] The overall effect depends on the molecular context.

  • 4-(2-Dimethylamino-ethyl)-aniline & N,N-dimethyl-p-phenylenediamine: The presence of the electron-donating dimethylamino group in both these molecules enhances the electron density on the aromatic ring and, by extension, the nucleophilicity of the primary amine. This generally leads to faster reaction rates and higher yields in amide coupling reactions compared to unsubstituted aniline.

  • 4-Aminophenethylamine: This molecule possesses a primary alkyl amine and a primary aromatic amine. The alkyl amine is more basic and generally more nucleophilic than the aromatic amine, which can lead to selectivity challenges in some reactions.

  • 4-Vinylaniline: The vinyl group is generally considered to be weakly electron-withdrawing, which can slightly decrease the nucleophilicity of the aniline nitrogen compared to aniline itself.

While direct comparative studies with identical substrates and conditions are scarce, a convenient protocol for amide bond formation with electron-deficient amines using EDC, DMAP, and a catalytic amount of HOBt has been described, which can be adapted for these intermediates.[13]

Experimental Protocol: General Amide Coupling

  • To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DMF, DCM), add the coupling agent (e.g., EDC, 1.2 equiv) and an activator (e.g., HOBt, 0.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the aromatic amine intermediate (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

Caption: Generalized workflow for amide coupling reactions.

Diazotization Reactions: Gateway to Diverse Functionalities

Diazotization of primary aromatic amines to form diazonium salts is a pivotal transformation, enabling the introduction of a wide range of substituents onto the aromatic ring.[14][15] The stability of the resulting diazonium salt is a critical factor, with electron-donating groups generally decreasing stability and electron-withdrawing groups increasing it.

  • 4-(2-Dimethylamino-ethyl)-aniline & N,N-dimethyl-p-phenylenediamine: The strong electron-donating nature of the dimethylamino group will likely decrease the stability of the corresponding diazonium salts, requiring strict temperature control (0-5 °C) during the reaction.[16]

  • 4-Aminophenethylamine: The ethylamine substituent has a weaker electron-donating effect compared to the dimethylamino group, potentially leading to a slightly more stable diazonium salt.

  • 4-Vinylaniline: The weakly electron-withdrawing vinyl group is expected to enhance the stability of the diazonium salt compared to the other three intermediates.

Experimental Protocol: General Diazotization

  • Dissolve the aromatic amine intermediate in a cold aqueous mineral acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution should be used immediately in subsequent reactions due to its inherent instability.

Diazotization_Reaction AromaticAmine Primary Aromatic Amine DiazoniumSalt Aryl Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization NitrousAcid Nitrous Acid (from NaNO₂ + Acid) NitrousAcid->DiazoniumSalt

Caption: The fundamental transformation in a diazotization reaction.

Polymerization: Building Functional Materials

The ability of aniline derivatives to undergo oxidative polymerization to form conductive polymers like polyaniline (PANI) is a significant area of research.[17][18] The nature of the substituent on the aniline ring profoundly impacts the polymerization process and the properties of the resulting polymer.[19]

  • 4-(2-Dimethylamino-ethyl)-aniline & N,N-dimethyl-p-phenylenediamine: The presence of the N,N-dialkyl group can lead to polymers with lower molecular weights.[20] However, these substituents can also enhance the solubility of the resulting polymers in common organic solvents.

  • 4-Aminophenethylamine: The presence of two primary amine groups (one aromatic, one aliphatic) could lead to cross-linking and complex polymer structures.

  • 4-Vinylaniline: This monomer is particularly interesting as it can undergo polymerization through both the vinyl group (free-radical polymerization) and the aniline moiety (oxidative polymerization), allowing for the synthesis of unique polymer architectures and copolymers.[21] The vinyl group also provides a site for post-polymerization modification.

Experimental Protocol: General Oxidative Polymerization of Aniline Derivatives

  • Dissolve the aniline monomer in an acidic aqueous solution (e.g., 1 M HCl).

  • Cool the solution to 0-5 °C.

  • Add a solution of an oxidizing agent (e.g., ammonium persulfate in 1 M HCl) dropwise with stirring.

  • Continue the reaction for a set period (e.g., 24 hours) at a controlled temperature.

  • Collect the polymer precipitate by filtration, wash with the acidic solution and then with a solvent like methanol to remove oligomers, and dry under vacuum.

Caption: A simplified representation of oxidative polymerization.

Safety and Handling Considerations

A thorough understanding of the safety and handling requirements for these intermediates is paramount for ensuring a safe laboratory environment.

IntermediateKey HazardsHandling PrecautionsLD50 (Oral, Rat)
4-(2-Dimethylamino-ethyl)-aniline May cause respiratory irritation.[22] The chemical, physical, and toxicological properties have not been thoroughly investigated.[22]Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of vapors.[22]Not available
4-Aminophenethylamine Causes severe skin burns and eye damage.[7]Corrosive.[7] Handle with appropriate PPE, including chemical-resistant gloves and eye protection. Ensure access to an eyewash station and safety shower.[23]Not available
N,N-Dimethyl-p-phenylenediamine Toxic if swallowed, in contact with skin, or if inhaled.[23] May cause skin sensitization.[23]Handle in a fume hood with appropriate PPE. Avoid all contact with skin and eyes.[23]67-171 mg/kg[4][8]
4-Vinylaniline Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause allergy or asthma symptoms. Suspected of causing cancer.[9][24]Use in a well-ventilated fume hood. Wear comprehensive PPE, including respiratory protection. Avoid exposure.[9][24]250 mg/kg[25]

It is imperative to consult the full Safety Data Sheet (SDS) for each compound before use and to adhere to all institutional and regulatory safety guidelines.[26][27][28]

Conclusion and Future Outlook

This comparative guide has provided a detailed analysis of 4-(2-Dimethylamino-ethyl)-aniline alongside three key alternatives. The choice of the optimal aromatic amine intermediate is highly dependent on the specific synthetic goal.

  • 4-(2-Dimethylamino-ethyl)-aniline stands out for its enhanced nucleophilicity due to the dimethylamino group, making it a strong candidate for efficient amide coupling reactions. Its solubility in organic solvents is also an advantage in many applications.[10]

  • 4-Aminophenethylamine offers the potential for differential reactivity between its aliphatic and aromatic amine groups, which could be exploited in specific synthetic strategies.

  • N,N-Dimethyl-p-phenylenediamine shares the enhanced reactivity of 4-(2-Dimethylamino-ethyl)-aniline but with a more rigid structure, which can influence the properties of resulting polymers and other derivatives.

  • 4-Vinylaniline is a uniquely versatile monomer, offering dual modes of polymerization and a handle for post-functionalization, making it ideal for the development of advanced functional materials.

The continued exploration of these and other novel aromatic amine intermediates will undoubtedly fuel further innovation in drug discovery and materials science. Future research should focus on generating direct comparative experimental data to allow for even more precise selection of these critical building blocks.

References

  • PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

  • Salavagione, H. J., et al. (2006). Comparative study of 2-amino and 3-aminobenzoic acid copolymerization with aniline synthesis and copolymer properties. Journal of Applied Polymer Science, 102(6), 5588-5595.
  • Kudaikulova, S., et al. (2019). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 11(11), 1836.
  • Raotole, P., et al. (2017). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o‑methoxy aniline) coatings on copper. Journal of Coatings Technology and Research, 14, 931–943.
  • Reddy, T. J., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(45), 6173-6176.
  • Mustafin, A. G., et al. (2016). Towards carboxylic acid-functionalized aniline monomers: Chemical synthesis, electropolymerization and characterization.
  • Environmental Protection Agency. (1989). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, 54(149), 31804-31811.
  • University of California, Irvine. (n.d.). Aniline Safety Operating Procedure.
  • Gunanathan, C., & Milstein, D. (2008). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. Organometallics, 27(21), 5557–5567.
  • NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII.
  • ASTM International. (2012). Standard Practice for Sampling and Handling Aniline. ASTM D4789-96(2012).
  • Saravanan, R., et al. (2003). Copolymers of aniline with o- and m-toluidine: Synthesis and characterization.
  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
  • Chem-Impex International. (n.d.). MSDS of 4-(2-Dimethylamino-ethyl)-aniline.
  • JoVE. (2023, April 30). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview. Retrieved from [Link]

  • Scribd. (n.d.). Aniline Safety and Handling Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)ethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Khan Academy. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]...

  • Chemistry Stack Exchange. (2014, September 4). Amine group - electron donating or withdrawing group? Retrieved from [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20858-20868.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20858-20868.
  • PubChem. (n.d.). 4-Aminostyrene. Retrieved from [Link]

  • Im, J. H., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(22), 10565–10573.
  • Stejskal, J., & Sapurina, I. (2005). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Pure and Applied Chemistry, 77(5), 815-826.

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A Definitive Guide to the Structural Confirmation of 4-(2-Dimethylamino-ethyl)-aniline via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-(2-Dimethylamino-ethyl)-aniline, a versatile diamine intermediate. This document provides not only the expected spectral data but also a comparative analysis with structurally similar molecules, offering a robust framework for its identification and characterization.

The Imperative of Structural Verification

4-(2-Dimethylamino-ethyl)-aniline, with its primary aromatic amine and tertiary aliphatic amine functionalities, presents a unique electronic and structural landscape.[1][2] Accurate confirmation of its molecular architecture is paramount for its application in the synthesis of dyes, pharmaceuticals, and polymers.[2] NMR spectroscopy stands as the preeminent technique for such elucidation in solution-state, providing precise information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A meticulously designed experimental setup is critical for obtaining high-resolution and interpretable NMR spectra. The following protocol outlines the standard procedure for the analysis of 4-(2-Dimethylamino-ethyl)-aniline.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized 4-(2-Dimethylamino-ethyl)-aniline.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts of labile protons (e.g., -NH₂).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • Acquire both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

  • For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to enhance the signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used, with a significantly larger number of scans (e.g., 1024 or more) required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Workflow for NMR-based Structural Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation Prep Dissolve Compound in Deuterated Solvent with TMS Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Spectrum Prep->Acq_C13 Proc Fourier Transform, Phasing, Baseline Correction Acq_H1->Proc Acq_C13->Proc Ref Reference to TMS (0 ppm) Proc->Ref Integ Integrate ¹H Signals Ref->Integ Assign Assign Signals to Protons & Carbons Integ->Assign Compare Compare with Expected Shifts & Coupling Patterns Assign->Compare Final Confirm Structure of 4-(2-Dimethylamino-ethyl)-aniline Compare->Final

Caption: A streamlined workflow for the structural confirmation of organic compounds using NMR spectroscopy.

Interpreting the Spectrum: A Comparative Analysis

The structural confirmation of 4-(2-Dimethylamino-ethyl)-aniline is achieved by a detailed analysis of its ¹H and ¹³C NMR spectra and a comparison with closely related analogs.

¹H NMR Spectral Data

The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and signal splitting (multiplicity).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-N(CH₃)₂ ~2.2 - 2.4Singlet (s)6HThe six protons of the two methyl groups are chemically equivalent and show a characteristic singlet in the aliphatic region. Their proximity to the electron-withdrawing nitrogen atom shifts them downfield compared to a simple alkyl group.
-CH₂-N(CH₃)₂ ~2.5 - 2.7Triplet (t)2HThese methylene protons are adjacent to another methylene group, resulting in a triplet. The deshielding effect of the adjacent tertiary amine nitrogen places this signal in this region.
Ar-CH₂- ~2.7 - 2.9Triplet (t)2HThese benzylic protons are coupled to the adjacent methylene group, appearing as a triplet. The aromatic ring's magnetic anisotropy and the electron-donating aniline group influence their chemical shift.
-NH₂ ~3.5 - 4.5Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad.[3]
Ar-H (ortho to -NH₂) ** ~6.6 - 6.8Doublet (d)2HThe electron-donating -NH₂ group strongly shields the ortho and para positions of the benzene ring, shifting these protons upfield relative to benzene (7.3 ppm). These protons are coupled to the adjacent meta protons.
Ar-H (meta to -NH₂) **~7.0 - 7.2Doublet (d)2HThese protons are less affected by the -NH₂ group's shielding and appear further downfield. They are coupled to the ortho protons, resulting in a doublet.

Comparative Analysis with 4-ethyl-N,N-dimethylaniline:

To further solidify our assignments, we can compare the expected spectrum with the experimental data for 4-ethyl-N,N-dimethylaniline.

Compound Ar-H (ortho to NMe₂) (ppm) Ar-H (meta to NMe₂) (ppm) -N(CH₃)₂ (ppm) -CH₂- (ppm) -CH₃ (ppm)
4-ethyl-N,N-dimethylaniline 6.64 (d)7.01 (d)2.84 (s)2.49 (q)1.13 (t)
4-(2-Dimethylamino-ethyl)-aniline ~6.6 - 6.8 (d)~7.0 - 7.2 (d)~2.2 - 2.4 (s)~2.5-2.9 (two t)-

The comparison highlights the similar chemical shifts for the aromatic protons, demonstrating the comparable electronic effects of the substituents in the para position. The aliphatic chain in our target molecule is more complex, leading to two distinct methylene signals instead of the quartet and triplet seen for a simple ethyl group.

Molecular Structure and Key Proton Environments

Caption: The molecular structure of 4-(2-Dimethylamino-ethyl)-aniline with key proton environments highlighted.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
-N(CH₃)₂ ~45These methyl carbons are shielded relative to other carbons and appear in the aliphatic region. The attachment to nitrogen causes a downfield shift compared to a simple alkane.
-CH₂-N(CH₃)₂ ~60This methylene carbon is directly attached to the electron-withdrawing tertiary amine nitrogen, causing a significant downfield shift.
Ar-CH₂- ~35The benzylic carbon is shifted downfield by the adjacent aromatic ring.
Ar-C (ortho to -NH₂) ** ~115The strong electron-donating effect of the amino group shields the ortho carbons, shifting them upfield.
Ar-C (meta to -NH₂) ~130The meta carbons are less affected by the amino group and resonate at a chemical shift closer to that of unsubstituted benzene carbons.
Ar-C (ipso, attached to -NH₂) ~145The carbon directly attached to the primary amino group is significantly deshielded.
Ar-C (ipso, attached to -CH₂-) **~130The carbon bearing the ethylamino substituent is also a quaternary carbon and will appear in the aromatic region.

Comparative Analysis with 2-(4-Aminophenyl)ethylamine:

A comparison with the non-N-methylated analog, 2-(4-Aminophenyl)ethylamine, helps to confirm the assignments of the carbon skeleton.

Compound Ar-C (ortho) Ar-C (meta) Ar-C (ipso-NH₂) ** Ar-C (ipso-CH₂-) **-CH₂-Ar -CH₂-N
2-(4-Aminophenyl)ethylamine ~115~130~145~130~40~43
4-(2-Dimethylamino-ethyl)-aniline ~115~130~145~130~35~60

The aromatic carbon shifts are expected to be very similar. The key differences lie in the aliphatic side chain. The N-methylation in our target compound is expected to cause a downfield shift of the adjacent methylene carbon (-CH₂-N) and an upfield shift of the benzylic carbon (Ar-CH₂-). The additional methyl carbons (-N(CH₃)₂) will also be present around 45 ppm.

Conclusion

The structural confirmation of 4-(2-Dimethylamino-ethyl)-aniline can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. By carefully analyzing the chemical shifts, integration, and coupling patterns, and by comparing the data with those of structurally related compounds, a definitive and unambiguous assignment of the entire molecular structure is possible. This guide provides the necessary framework and reference data for researchers to perform this critical analytical step with a high degree of confidence, ensuring the integrity of their subsequent research and development endeavors.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Koleva, V., Kolev, T., & Spiteller, M. (2008). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 13(5), 1003-1014. [Link]

  • Goclik, L., Walschus, H., Bordet, A., & Leitner, W. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Advanced Synthesis & Catalysis, 364(1), 133-142. Figure S19: 1H NMR of 4´-ethyl-N,N-dimethylaniline. Retrieved from [Link]

  • Goclik, L., Walschus, H., Bordet, A., & Leitner, W. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Advanced Synthesis & Catalysis, 364(1), 133-142. Figure S20: 13C NMR 4´-ethyl-N,N-dimethylaniline. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. Retrieved from [Link]

Sources

performance comparison of GC-MS vs LC-MS for aniline derivative analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Aniline Derivative Analysis: A Performance Comparison of GC-MS and LC-MS

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of aniline and its derivatives is paramount. These compounds, while crucial in the synthesis of dyes, pharmaceuticals, and polymers, are also noted for their potential toxicity and persistence.[1][2][3] The choice of analytical instrumentation is a critical decision that dictates the sensitivity, specificity, and efficiency of the analysis. This guide provides an in-depth, experience-driven comparison between two instrumental pillars of the modern analytical laboratory: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the core principles of each technique, present a head-to-head performance evaluation supported by experimental data, and offer expert guidance on selecting the optimal method for your specific application.

Understanding the Fundamentals: Two Paths to Detection

The fundamental difference between GC-MS and LC-MS lies in the state of the mobile phase used to separate compounds. This distinction dictates everything from sample preparation to the types of molecules that can be analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile.[4][5] In this method, the sample is vaporized and swept through a heated capillary column by an inert gas. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.[6] Upon exiting the column, analytes are typically ionized using high-energy Electron Ionization (EI), which generates complex but highly reproducible fragmentation patterns. These patterns act as chemical fingerprints, allowing for confident identification through spectral library matching.[4]

A key consideration for aniline derivatives is their polarity. The presence of the amine functional group (-NH₂) makes many of these compounds polar and prone to poor chromatographic behavior, such as peak tailing.[7] Therefore, a chemical modification step known as derivatization is often required to replace the active hydrogen on the amine, thereby increasing volatility and thermal stability for effective GC analysis.[7][8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity-Driven Separation

LC-MS is exceptionally versatile, capable of analyzing a vast range of compounds, particularly those that are non-volatile, polar, or thermally unstable.[4][10] Here, the sample remains in a liquid phase and is passed through a column packed with a stationary phase. Separation is based on the analyte's polarity and affinity for the column material.[4]

Following separation, the column eluent is directed into the mass spectrometer's ion source. "Soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.[6] These methods impart charge to the analyte molecules with minimal fragmentation, often preserving the molecular ion. This is advantageous for confirming molecular weight and for targeted quantification using tandem mass spectrometry (MS/MS). For most aniline derivatives, derivatization is not necessary, simplifying the analytical workflow.[3][11]

Head-to-Head Performance Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS depends on a careful evaluation of several key performance parameters. The following table summarizes the core differences, which are further elaborated below.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Scope Volatile & semi-volatile, thermally stable compounds.[4][5]Wide range, including polar, ionic, and thermally labile compounds.[4][5]
Derivatization Often mandatory for polar aniline derivatives to improve volatility and peak shape.[7][8][9]Generally not required, allowing direct analysis of polar anilines.[3][11]
Sample Preparation More complex; often requires extraction, concentration, and derivatization.[1][8]Can be simpler ("dilute-and-shoot"), but requires rigorous cleanup to avoid matrix effects.[12]
Isomer Resolution Excellent; high-resolution capillary columns provide superior separation of isomers.[11][13]Good; requires careful column and mobile phase optimization to separate isomers.[13]
Matrix Effects Generally less susceptible to ion suppression/enhancement.Highly susceptible to matrix effects, which can compromise accuracy.[12][14][15]
Sensitivity High sensitivity, especially with MS/MS, but can be limited by derivatization efficiency.[11]Typically offers superior sensitivity for targeted analysis of polar compounds.[10][16]
Identification High confidence via reproducible EI fragmentation and extensive spectral libraries.Based on retention time and mass-to-charge ratio; fragmentation is tunable.
Throughput Lower, due to longer run times and additional sample preparation steps (derivatization).Higher, due to faster chromatography and simpler sample preparation.[11]
Cost Lower initial investment and operational costs (gases are cheaper than solvents).[4][16]Higher initial investment and operational costs (requires high-purity solvents).[16]
Causality Behind the Choices: A Deeper Dive
  • Analyte Suitability & The Derivatization Imperative: The decision to use GC-MS often hinges on the volatility of the target aniline derivatives. For compounds like halogenated anilines, GC-MS is a natural fit.[8] However, for more polar derivatives, the analyst must invest time in developing a robust derivatization protocol. This extra step, while adding complexity, is essential for achieving the sharp, symmetrical peaks necessary for accurate quantification.[7] LC-MS bypasses this requirement entirely, making it the more direct and often faster approach for analyzing a diverse range of anilines, from simple to highly functionalized.[3]

  • Sample Preparation & The Battle Against Interferences: GC-MS sample preparation, although multi-stepped, is designed to produce a clean, concentrated extract in a volatile solvent, which is inherently compatible with the system. LC-MS, especially when using ESI, is famously sensitive to anything that can disrupt the ionization process. Matrix components like salts, lipids, and proteins can co-elute with the target analyte and suppress (or enhance) its signal, leading to inaccurate results.[12][14][15] Therefore, while an LC-MS workflow may appear simpler on the surface, significant effort must be dedicated to optimizing sample cleanup or implementing strategies like stable isotope-labeled internal standards to mitigate these matrix effects.[12][15]

  • Sensitivity & Selectivity: Both techniques are highly sensitive. A study comparing methods for aniline derivatives in groundwater found that GC-MS/MS offered a ten-fold higher sensitivity than single quadrupole GC/MS.[11] However, the same study noted that LC-MS/MS provided equivalent results for many derivatives with the significant advantage of direct injection.[11] The choice often comes down to the nature of the analyte and matrix. For targeted bioanalysis of polar metabolites in urine, for instance, LC-MS/MS is frequently the superior choice due to its ability to detect trace levels in a complex biological fluid.[3]

  • Isomer Separation: The high theoretical plate count of capillary GC columns gives GC-MS a distinct advantage in resolving structurally similar isomers, such as the various forms of methylaniline or dichloroaniline.[11] While achievable with LC-MS, separating these isomers often requires more extensive method development, including screening different column chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl) and mobile phase additives.[13]

Experimental Workflows and Protocols

To provide a practical context, we outline standardized workflows for both techniques.

GC-MS Experimental Workflow

This workflow is typical for analyzing aniline derivatives in an aqueous matrix like wastewater or serum. The key steps are extraction and derivatization to make the analytes suitable for GC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample Collection (e.g., 100 mL Wastewater) Alkalinize 2. pH Adjustment (Adjust to pH > 11 with NaOH) Sample->Alkalinize Isolates basic amines LLE 3. Liquid-Liquid Extraction (Shake with Dichloromethane) Alkalinize->LLE Concentrate 4. Concentration (Evaporate solvent under Nitrogen) LLE->Concentrate Removes water Derivatize 5. Derivatization (Add HFBA, heat at 70°C for 30 min) Concentrate->Derivatize Increases volatility Reconstitute 6. Reconstitution (Residue dissolved in Ethyl Acetate) Derivatize->Reconstitute Inject 7. GC-MS Injection (1 µL injected) Reconstitute->Inject Separate 8. GC Separation (Capillary Column) Inject->Separate Ionize 9. Electron Ionization (EI) (70 eV) Separate->Ionize Detect 10. Mass Detection (Scan or SIM mode) Ionize->Detect Process 11. Data Analysis (Integration & Quantification) Detect->Process Identify 12. Library Search (NIST Library Matching) Process->Identify Report 13. Final Report Identify->Report

Caption: GC-MS workflow for aniline derivative analysis, including extraction and derivatization.

Step-by-Step GC-MS Protocol (Acylation with HFBA)

  • Extraction: Adjust a 100 mL aqueous sample to a pH > 11 with 10 M NaOH.[8][9] Extract the sample by shaking vigorously with 30 mL of dichloromethane in a separatory funnel.[8] Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more.

  • Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove residual water. Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization: Transfer the 1 mL extract to a reaction vial and evaporate to complete dryness. Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).[8] Cap the vial and heat at 70°C for 30 minutes.[8]

  • Final Preparation: Cool the vial and evaporate the excess reagent and solvent to dryness under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[8]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, splitless mode.

    • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) for target analytes.

LC-MS/MS Experimental Workflow

This workflow is streamlined for direct analysis, making it suitable for high-throughput screening of various aniline derivatives in matrices like groundwater or urine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., 1 mL Urine) Spike 2. Add Internal Standard (Stable Isotope Labeled) Sample->Spike Corrects for matrix effects Cleanup 3. Sample Cleanup (e.g., SPE or 'Dilute-and-Shoot') Spike->Cleanup Removes interferences Filter 4. Filtration (0.22 µm syringe filter) Cleanup->Filter Inject 5. LC-MS/MS Injection (5 µL injected) Filter->Inject Separate 6. LC Separation (Reversed-Phase C18 Column) Inject->Separate Ionize 7. Electrospray Ionization (ESI+) (Soft Ionization) Separate->Ionize Detect 8. Tandem MS Detection (MRM Mode) Ionize->Detect High selectivity Process 9. Data Analysis (Peak Integration & Ratio Calculation) Detect->Process Quantify 10. Quantification (Against Calibration Curve) Process->Quantify Report 11. Final Report Quantify->Report

Caption: LC-MS/MS workflow for aniline derivative analysis, emphasizing minimal sample prep.

Step-by-Step LC-MS/MS Protocol

  • Sample Preparation: For a relatively clean matrix like groundwater, the only preparation may be filtration through a 0.22 µm filter.[11] For a complex matrix like urine, a solid-phase extraction (SPE) or a simple "dilute-and-shoot" protocol is used.[3] For quantification, a known amount of a stable isotope-labeled internal standard corresponding to the analyte is added prior to any cleanup.[11]

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[17]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • MS Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each aniline derivative.[11]

Quantitative Data Summary

The following table presents typical performance data synthesized from various application notes and research articles.

ParameterGC-MS (Derivatized Aniline)LC-MS/MS (Direct Analysis)Source(s)
Linearity (R²) > 0.995> 0.998[1][18]
Limit of Detection (LOD) 0.1 - 10 µg/L0.05 - 5 µg/L (0.29 - 0.44 ng/mL)[1][11][19][20]
Precision (%RSD) < 10%< 15%[1][19]
Accuracy/Recovery (%) 85 - 115%80 - 120% (highly matrix dependent)

Senior Application Scientist's Recommendation

As a Senior Application Scientist, my guidance is not to declare one technique universally superior, but to align the technology with the analytical objective.

Choose GC-MS when:

  • Your primary goal is the analysis of volatile or semi-volatile aniline derivatives .

  • You need to resolve complex mixtures of isomers with high chromatographic efficiency.

  • Confident, untargeted identification is required, leveraging robust and extensive EI spectral libraries.

  • You are working in a field with established, standardized methods (e.g., EPA environmental methods) that specify GC-MS.[21]

  • Your laboratory budget for instrumentation and consumables is a primary constraint.[16]

Choose LC-MS when:

  • Your analytes include a wide range of polar, non-volatile, or thermally labile aniline derivatives .[5][10]

  • Maximum sensitivity for targeted quantification in complex biological matrices (urine, plasma, tissue extracts) is your top priority.[3][10]

  • High sample throughput is essential, and you wish to avoid the time and labor associated with derivatization.[11]

  • You are analyzing large biomolecules or conjugates where GC-MS is not a viable option.[10]

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Dasgupta, A., et al. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of mass spectrometry : JMS.
  • Demirtepe, H., et al. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil.
  • Benchchem. (n.d.). Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3,5-Dichloroaniline.
  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of mass spectrometry : JMS.
  • Benchchem. (n.d.). Application Note: Derivatization of N-(Hex-5-en-2-yl)aniline for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • Dasgupta, A., et al. (1999).
  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.
  • Beaconstac. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • Hawach. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses.
  • Alwis, U., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
  • Wang, Q., et al. (2016).
  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Plater, M. J., et al. (2015). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes.
  • Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo.
  • Souverain, S., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Waters Corporation. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Chen, H.-R., et al. (2011). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
  • Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry.

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Safety Operating Guide

Navigating the Disposal of 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride, a compound often utilized in pharmaceutical research and development. By understanding the chemical's properties and the principles of safe waste management, laboratory professionals can ensure a secure environment and maintain regulatory compliance.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. Aniline and its derivatives are known for their potential toxicity.

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Environmental Hazard: Aniline compounds can be toxic to aquatic life.[2]

Due to these hazards, direct disposal into the sanitary sewer system or regular trash is strictly prohibited.[3] All waste containing this compound must be treated as hazardous waste.

Table 1: Key Safety and Physical Data for 4-(2-Dimethylamino-ethyl)-aniline
PropertyValueSource
CAS Number 5636-52-2[]
Molecular Formula C10H16N2[]
Molecular Weight 164.25 g/mol []
Appearance Colorless to pale yellow liquid
Boiling Point 275.8 °C at 760 mmHg

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable when handling this compound.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.

  • Eye Protection: Chemical safety goggles are essential. For splash hazards, a face shield should be worn in conjunction with goggles.[1]

  • Lab Coat: A properly fitted lab coat must be worn to protect against skin contact.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] However, for small quantities of aqueous waste, in-laboratory neutralization to a less hazardous form may be permissible, depending on institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any in-lab treatment.[3]

Disposal via Professional Waste Management (Preferred Method)

This method ensures the highest level of safety and regulatory compliance.

Protocol for Professional Disposal:

  • Waste Segregation: Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle.[3] Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[3]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

In-Laboratory Neutralization of Small-Volume Aqueous Waste

For small quantities of aqueous solutions, neutralization of the dihydrochloride salt to the free amine can be a preliminary step to reduce its corrosivity, although the resulting solution will still be hazardous and require proper disposal. This procedure should only be performed by trained personnel.

Causality of Neutralization: this compound is an amine salt of a strong acid (hydrochloric acid). The purpose of neutralization is to react the acidic hydrochloride with a weak base to form the free amine and a neutral salt. Sodium bicarbonate is a suitable weak base for this purpose as it is readily available, relatively safe to handle, and its reaction with the acid produces carbon dioxide gas, water, and a salt.

Experimental Protocol: Neutralization of Aqueous Waste

Materials:

  • Aqueous waste solution of this compound (concentration should be known or estimated)

  • Sodium bicarbonate (NaHCO₃)

  • pH paper or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate beakers and graduated cylinders

  • Designated hazardous waste container for the neutralized solution

Procedure:

  • Preparation: Perform this procedure in a chemical fume hood.[6] Place the beaker containing the aqueous waste solution on a stir plate and add a magnetic stir bar. Begin gentle stirring. To manage any potential exothermic reaction, place the beaker in an ice bath.[6]

  • Stoichiometric Calculation: Calculate the molar amount of this compound in your waste solution. The neutralization reaction is as follows: C₁₀H₁₆N₂·2HCl + 2NaHCO₃ → C₁₀H₁₆N₂ + 2NaCl + 2H₂O + 2CO₂(g) Based on the stoichiometry, you will need two moles of sodium bicarbonate for every mole of the dihydrochloride salt. It is advisable to use a slight excess of sodium bicarbonate to ensure complete neutralization.

  • Slow Addition of Base: Slowly and carefully add the calculated amount of solid sodium bicarbonate to the stirring solution in small portions. Effervescence (fizzing) will occur as carbon dioxide gas is released. The rate of addition should be controlled to prevent excessive foaming and potential overflow.[7]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. The target pH for neutralization is between 6.0 and 8.0.[8] Aniline itself is a weak base, and the resulting solution will have a pH in the neutral to slightly basic range.[9]

  • Completion and Final Disposal: Once the pH is stable within the target range and all effervescence has ceased, the neutralization is complete. The resulting solution now contains the free amine, sodium chloride, and any unreacted sodium bicarbonate. This solution must still be disposed of as hazardous waste. Transfer the neutralized solution to a properly labeled hazardous waste container for collection by a professional service.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_neutralization In-Lab Neutralization Protocol cluster_direct_disposal Direct Professional Disposal cluster_end Final Disposal Start 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride Waste Generated Assess Is it a small volume of aqueous waste suitable for in-lab neutralization? Start->Assess Neutralize 1. Perform in fume hood with PPE. 2. Calculate required NaHCO₃. 3. Add NaHCO₃ slowly with stirring. 4. Monitor pH to 6.0-8.0. Assess->Neutralize Yes CollectWaste 1. Segregate into compatible, sealed container. 2. Label as 'Hazardous Waste' with chemical name and hazards. Assess->CollectWaste No NeutralizedWaste Collect Neutralized Waste Neutralize->NeutralizedWaste FinalDisposal Store in Satellite Accumulation Area for pickup by licensed hazardous waste contractor. NeutralizedWaste->FinalDisposal CollectWaste->FinalDisposal

Caption: Disposal decision workflow for this compound.

Regulatory Compliance

All laboratory waste disposal is governed by local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States. It is the responsibility of the principal investigator and all laboratory personnel to be aware of and compliant with these regulations. This includes proper labeling, storage time limits, and documentation of hazardous waste.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • Washington State University. Aniline Safety Data Sheet. Available from: [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture? Available from: [Link]

  • United States Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Available from: [Link]

  • ResearchGate. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Available from: [Link]

  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. Available from: [Link]

  • Quora. How much sodium bicarbonate is needed to neutralize HCl? Available from: [Link]

  • UBC Zoology. Acid/Base Neutralization Procedure for Laboratory Disposal. Available from: [Link]

  • YouTube. Titration of Sodium Bicarbonate Solution with HCl Solution (Phenolphthalein and Methyl Red). Available from: [Link]

  • YouTube. Weak base aniline pH problem. Available from: [Link]

  • Bartleby.com. Chapter 17, Problem 105IL. Available from: [Link]

  • Chemistry LibreTexts. 8.1: Acid and Base Neutralization. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available from: [Link]

  • Chemguide. pH (TITRATION) CURVES. Available from: [Link]

  • Homework.Study.com. How much sodium bicarbonate is needed to neutralize HCl? Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • Principles of Neutralization Titrations. Available from: [Link]

  • ScienceLab.com. Material Safety Data Sheet - N,N-Dimethylaniline MSDS. Available from: [Link]

  • YouTube. baking soda and HCL. Available from: [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. Available from: [Link]

  • Standard Operating Procedure. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Aniline ToxFAQs. Available from: [Link]

  • United States Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.